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  • Product: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene
  • CAS: 1268816-55-2

Core Science & Biosynthesis

Foundational

1-Bromo-2-chloro-5-methyl-4-nitrobenzene chemical properties

An In-Depth Technical Guide to 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Prepared by: Gemini, Senior Application Scientist Introduction 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a polysubstituted aromatic compound belon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a polysubstituted aromatic compound belonging to the family of chlorinated and brominated nitrotoluenes. Its multifaceted structure, featuring an electron-withdrawing nitro group and two distinct halogen substituents, makes it a valuable intermediate in synthetic organic chemistry. Such compounds are foundational building blocks for the synthesis of diverse heterocyclic systems, dyes, and agrochemicals, and are frequently explored in drug development for the generation of novel pharmacophores.[1] The strategic placement of the bromo, chloro, and nitro functionalities on the toluene scaffold allows for a range of selective chemical transformations, offering researchers a versatile tool for molecular design. This guide provides a comprehensive overview of the known and predicted chemical properties, a plausible synthetic route, reactivity profile, and essential safety protocols for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

Core Physicochemical and Structural Properties

Precise experimental data for this specific isomer is limited in publicly available literature. Therefore, some properties are predicted based on computational models and data from structurally related compounds.

Data Summary Table

PropertyValueSource
IUPAC Name 1-Bromo-2-chloro-5-methyl-4-nitrobenzenePubChem[2]
Synonyms 4-Bromo-5-chloro-2-nitrotoluenePubChem[2]
CAS Number 1268816-55-2; 1126367-34-7ChemicalBook; PubChem[2][3]
Molecular Formula C₇H₅BrClNO₂PubChem[2]
Molecular Weight 250.48 g/mol PubChem[2]
Appearance Off-white to light yellow solidChemicalBook[3]
Boiling Point 296.1 ± 35.0 °C (Predicted)ChemicalBook[3]
Density 1.719 ± 0.06 g/cm³ (Predicted)ChemicalBook[3][4]
Storage Store in a dry, cool, well-ventilated place. Recommended at 2-8°C.ChemicalBook[3][4]
SMILES CC1=CC(=C(C=C1[O-])Br)ClPubChem[2]

Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is not readily found in the searched chemical literature. However, a logical and efficient synthetic pathway can be devised based on the foundational principles of electrophilic aromatic substitution (EAS) and the directing effects of the substituents.

Retrosynthetic Analysis and Strategy

The primary challenge in synthesizing polysubstituted benzenes is controlling the regioselectivity of substituent addition. The strongly deactivating nature of the nitro group makes it strategically advantageous to introduce it in the final step.[5] A plausible precursor is 3-Bromo-4-chlorotoluene . In this precursor, the methyl group is a moderately activating, ortho, para-director, while the bromo and chloro groups are deactivating but also ortho, para-directors. The nitration of this precursor is expected to yield the desired product, as the position ortho to the methyl group and meta to the halogens is sterically accessible and electronically favored.

Proposed Experimental Protocol: Nitration of 3-Bromo-4-chlorotoluene

This protocol is a self-validating system; successful synthesis relies on the precise control of temperature to prevent over-nitration and the careful execution of the workup to isolate the product.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 3.0 equivalents). Cool the flask to 0-5°C in an ice-salt bath.

  • Formation of Nitrating Mixture: While maintaining the temperature below 10°C, slowly add fuming nitric acid (HNO₃, >90%, 1.1 equivalents) dropwise to the sulfuric acid with vigorous stirring. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.

  • Substrate Addition: Dissolve 3-Bromo-4-chlorotoluene (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and add it to the dropping funnel. Add this solution dropwise to the cold nitrating mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The causality here is critical: slow addition prevents a runaway reaction and minimizes the formation of undesired isomers.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Isolation: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude solid product.

  • Workup: Isolate the precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield 1-Bromo-2-chloro-5-methyl-4-nitrobenzene as a crystalline solid.

Predicted Spectroscopic Profile

As experimental spectra are not widely available, the following profile is based on established spectroscopic principles.

  • ¹H NMR (in CDCl₃, predicted):

    • δ ~7.8-8.2 ppm (s, 1H): Aromatic proton ortho to the electron-withdrawing nitro group (at C3).

    • δ ~7.2-7.5 ppm (s, 1H): Aromatic proton ortho to the methyl group (at C6).

    • δ ~2.4-2.6 ppm (s, 3H): Methyl group protons.

  • ¹³C NMR (in CDCl₃, predicted):

    • Six distinct signals in the aromatic region (δ ~120-150 ppm).

    • One signal in the aliphatic region for the methyl carbon (δ ~15-25 ppm).

  • Infrared (IR) Spectroscopy (predicted, cm⁻¹):

    • ~1520-1550 (strong, sharp): Asymmetric NO₂ stretch.

    • ~1340-1360 (strong, sharp): Symmetric NO₂ stretch.

    • ~3000-3100 (medium): Aromatic C-H stretch.

    • ~1000-1100 (medium): C-Cl stretch.

    • ~550-650 (medium): C-Br stretch.

  • Mass Spectrometry (EI):

    • The molecular ion (M⁺) peak will appear at m/z ~250.

    • A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a complex cluster of peaks for the molecular ion: M⁺ (m/z ~250), M+2 (m/z ~252, high intensity), and M+4 (m/z ~254).

Chemical Reactivity and Synthetic Applications

The reactivity of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is dominated by the strong electron-withdrawing effect of the nitro group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

This is the most significant reaction pathway for this molecule. The nitro group strongly activates the ortho and para positions for attack by nucleophiles. In this case, both the bromo (at C1) and chloro (at C2) substituents are ortho to the nitro group, making them potential leaving groups.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (Nu⁻) attacks the carbon bearing a halogen, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group. Subsequently, the halide is eliminated to restore aromaticity.[6]

  • Selectivity: The choice of which halogen is displaced can depend on reaction conditions and the nature of the nucleophile. Generally, bromine is a better leaving group than chlorine; however, electronic factors can also influence the site of attack.

SNAr_Reactivity cluster_products Potential SNAr Products reactant 1-Bromo-2-chloro- 5-methyl-4-nitrobenzene product1 Substitution at C1 (Br replaced) reactant->product1 + Nu⁻ - Br⁻ product2 Substitution at C2 (Cl replaced) reactant->product2 + Nu⁻ - Cl⁻

Caption: Potential SNAr pathways for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

Reduction of the Nitro Group

A fundamental transformation in nitroaromatic chemistry is the reduction of the nitro group to an amine. This reaction dramatically alters the electronic properties of the molecule, converting the strongly deactivating -NO₂ group into a strongly activating -NH₂ group.

  • Reaction: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene can be readily reduced to form 5-Bromo-4-chloro-2-methylaniline .

  • Reagents: Common and effective reducing agents include:

    • Tin (Sn) or Iron (Fe) metal in the presence of concentrated hydrochloric acid (HCl).

    • Catalytic hydrogenation (H₂ gas) over a palladium-on-carbon catalyst (Pd/C).

  • Synthetic Utility: The resulting aniline is a versatile intermediate. Its amino group can be diazotized with nitrous acid (HNO₂) to form a diazonium salt, which is a gateway to a vast array of other functional groups (e.g., -OH, -CN, -H, and other halogens via Sandmeyer reactions).[7]

Safety, Handling, and Toxicology

As a halogenated nitroaromatic compound, 1-Bromo-2-chloro-5-methyl-4-nitrobenzene must be handled with appropriate caution. The following information is based on data for structurally similar chemicals.[2][8][9]

GHS Hazard Classification (Predicted)
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[2]
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[10]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

  • General Hygiene: Avoid formation of dust and aerosols.[8] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[8]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Conclusion

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a synthetically valuable, though not extensively characterized, chemical intermediate. Its key features—an electron-deficient aromatic ring and two distinct halogen leaving groups activated by a nitro substituent—make it a prime candidate for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily converted into an amine, opening up a rich field of subsequent derivatization through diazonium chemistry. While its synthesis requires careful control of regioselectivity, its potential as a building block in the development of complex organic molecules for the pharmaceutical and materials science sectors is significant. Strict adherence to safety protocols is mandatory when handling this compound.

References

  • 1-Bromo-2-chloro-4-nitrobenzene | 29682-39-1, Tokyo Chemical Industry (India) Pvt. Ltd.
  • 1-Bromo-4-chloro-2-nitrobenzene 97 41513-04-6, Sigma-Aldrich.
  • 1-BROMO-2-CHLORO-5-METHYL-4-NITRO-BENZENE | 1268816-55-2, ChemicalBook.
  • 1-Bromo-5-chloro-2-iodo-4-nitrobenzene, Apollo Scientific.
  • 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294, PubChem.
  • 1-Bromo-4-chloro-2-nitrobenzene | 41513-04-6, TCI Chemicals.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene, MDPI.
  • 1-BroMo-4-chloro-2-Methyl-5-nitrobenzene | 10289-13-1, ChemicalBook.
  • Synthesis of Polysubstituted Benzenes, Chemistry LibreTexts.
  • 1-BROMO-2-CHLORO-4-METHYL-5-NITRO-BENZENE Safety D
  • 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667, PubChem.
  • Diazonium compound, Wikipedia.
  • SAFETY D
  • Substitution Reactions of Benzene and Other Arom
  • 1-Bromo-4-nitrobenzene, Novachem.
  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide, Chemistry Stack Exchange.

Sources

Exploratory

An In-Depth Technical Guide to the IUPAC Nomenclature of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the systematic naming conventions for polysubstituted aromatic compounds, using "1-Bromo-2-chloro-5-methyl-4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the systematic naming conventions for polysubstituted aromatic compounds, using "1-Bromo-2-chloro-5-methyl-4-nitrobenzene" as a case study. By dissecting its structure and applying the foundational rules of the International Union of Pure and Applied Chemistry (IUPAC), this document serves as a definitive reference for ensuring accuracy and clarity in chemical communication.

The Principle of Unambiguous Nomenclature

In the fields of chemical research and drug development, precise molecular identification is paramount. The IUPAC system of nomenclature was established to create a standardized, logical framework where every distinct chemical compound has one unique and unambiguous name. This system is critical for database searching, regulatory submissions, and reproducible scientific research. For complex molecules like polysubstituted benzenes, a rigorous application of these rules is essential to avoid confusion.[1]

The naming process for such compounds follows a clear, hierarchical set of rules designed to address the parent structure, the identity of substituents, and their relative positions on the aromatic ring.[1]

Systematic Verification of the IUPAC Name

The name "1-Bromo-2-chloro-5-methyl-4-nitrobenzene" suggests a benzene ring with four different substituents: bromo (-Br), chloro (-Cl), methyl (-CH₃), and nitro (-NO₂). The core of the IUPAC naming process lies in correctly assigning the numerical positions (locants) to these substituents.

The "Lowest Set of Locants" Rule

For polysubstituted benzenes, the primary directive is to number the carbon atoms of the ring to assign the "lowest possible set of locants" to the substituents.[2] This is a sequential comparison, not a simple sum.[3][4] The set of locants is considered "lower" than another if it has a smaller number at the first point of difference when the sets are compared term by term in increasing order.[3][5]

To validate the proposed name, we must test all possible numbering schemes, starting the sequence from each of the four substituents, and compare the resulting locant sets.

  • Parent Structure: Benzene

  • Substituents (Alphabetical Order): Bromo, Chloro, Methyl, Nitro

The workflow for determining the correct name is visualized below.

G cluster_0 IUPAC Naming Workflow A Identify Parent (Benzene) B Identify all Substituents (Bromo, Chloro, Methyl, Nitro) A->B C Determine Possible Numbering Schemes B->C D Generate Locant Sets for Each Scheme C->D E Apply 'Lowest Set of Locants' Rule to find the winning set(s) D->E F Is there a tie in Locant Sets? E->F G Assign Lowest Number to First Substituent Alphabetically F->G Yes I List Substituents Alphabetically F->I No G->I H Assemble Final Name: (Locant)-(Substituent)...(Parent) I->H

Caption: Workflow for IUPAC naming of polysubstituted benzenes.

Comparative Analysis of Numbering Schemes

We will systematically generate locant sets by assigning position '1' to each substituent and numbering the ring in the direction that gives the next substituent the lowest possible number.

Starting Position (C1)Substituent at C1Path DirectionResulting Locant Set (Br, Cl, Me, NO₂)Ordered Set
A Bromo Clockwise1, 2, 5, 41, 2, 4, 5
BChloroClockwise2, 1, 4, 31, 2, 3, 4
CNitroClockwise4, 5, 2, 11, 2, 4, 5
DMethylClockwise5, 4, 1, 21, 2, 4, 5

Analysis:

  • Initial Comparison: Comparing the ordered sets, we find a tie between three potential numbering schemes (A, C, and D), all of which yield the lowest possible locant set: (1, 2, 4, 5) . The scheme starting with Chloro (B) gives a set of (1, 2, 3, 4), which is lower. Let's re-evaluate.

  • Scheme A (Start at Bromo): 1-Bromo, 2-Chloro, 4-Nitro, 5-Methyl. Set: {1, 2, 4, 5}

  • Scheme B (Start at Chloro): 1-Chloro, 2-Bromo, 5-Nitro, 6-Methyl. Set: {1, 2, 5, 6}

  • Scheme C (Start at Methyl): 1-Methyl, 2-Nitro, 4-Chloro, 5-Bromo. Set: {1, 2, 4, 5}

  • Scheme D (Start at Nitro): 1-Nitro, 2-Methyl, 4-Bromo, 5-Chloro. Set: {1, 2, 4, 5}

Comparing the sets {1, 2, 4, 5} and {1, 2, 5, 6}, the first point of difference is the third number (4 vs 5). Since 4 is lower than 5, the set {1, 2, 4, 5} is the correct lowest set. This eliminates Scheme B.

  • Resolving the Tie: We have a three-way tie with the locant set {1, 2, 4, 5}. According to IUPAC rules, when different numbering schemes produce the same lowest locant set, the tie is broken by giving the lowest number to the substituent that comes first in alphabetical order.[2][6]

    • The substituents are alphabetized as: Bromo , Chloro, Methyl, Nitro.

    • We must choose the scheme from the tied set ({1, 2, 4, 5}) that assigns the lowest number (which is '1') to "Bromo".

    • Scheme A assigns '1' to Bromo.

    • Scheme C assigns '5' to Bromo.

    • Scheme D assigns '4' to Bromo.

Therefore, Scheme A is the correct choice.

Final Name Construction

With the numbering established (1-Bromo, 2-Chloro, 5-Methyl, 4-Nitro), the final name is constructed by listing the substituents alphabetically, each preceded by its locant.

  • 1-Bromo

  • 2-Chloro

  • 5-Methyl

  • 4-Nitro

  • Parent: benzene

Correct IUPAC Name: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

G Target 1-Bromo-2-chloro- 5-methyl-4-nitrobenzene Intermediate1 4-Bromo-3-chloro-toluene Target->Intermediate1 Nitration Intermediate2 2-Bromo-toluene Intermediate1->Intermediate2 Chlorination Start Toluene Intermediate2->Start Bromination

Caption: A simplified retrosynthetic pathway for the target molecule.

Step-by-Step Forward Synthesis Protocol

This protocol describes a conceptual pathway. All procedures must be performed in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Bromination of Toluene

  • Objective: To synthesize 4-bromotoluene. The methyl group is an ortho-, para-director, and the para product is typically favored due to reduced steric hindrance.

  • Procedure:

    • To a solution of toluene (1.0 eq) in a suitable solvent (e.g., CCl₄) in a round-bottom flask, add a catalytic amount of iron(III) bromide (FeBr₃).

    • Cool the mixture in an ice bath.

    • Slowly add bromine (Br₂, 1.0 eq) dropwise with constant stirring.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction with a solution of sodium bisulfite, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the product via distillation to yield 4-bromotoluene.

Step 2: Chlorination of 4-Bromotoluene

  • Objective: To introduce a chlorine atom ortho to the methyl group. Both the methyl and bromo groups are ortho-, para-directors. The position ortho to the methyl group and meta to the bromo group (C2) is sterically accessible and electronically favored.

  • Procedure:

    • Dissolve 4-bromotoluene (1.0 eq) in a suitable solvent.

    • Add a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).

    • Bubble chlorine gas (Cl₂) through the solution or add a chlorinating agent like N-chlorosuccinimide (NCS).

    • Monitor the reaction. Upon completion, quench carefully with water.

    • Perform an aqueous workup similar to Step 1.

    • Purify the resulting 1-bromo-2-chloro-4-methylbenzene by chromatography or distillation.

Step 3: Nitration of 1-Bromo-2-chloro-4-methylbenzene

  • Objective: To introduce a nitro group. The directing effects of the existing substituents will guide the position of nitration. The position ortho to the methyl group and ortho to the chloro group (C5) is activated, but the position ortho to the bromo group and meta to the others (C6) is also possible. The target isomer requires nitration at the position between the methyl and bromo groups. This is a challenging step due to competing directing effects.

  • Procedure:

    • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) at 0 °C. [] 2. In a separate flask, dissolve the product from Step 2 in a minimal amount of concentrated sulfuric acid, also at 0 °C.

    • Slowly add the nitrating mixture to the substrate solution dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.

    • Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

Conclusion

The IUPAC name 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is systematically correct and unambiguous. Its validation is a logical process rooted in the fundamental principles of chemical nomenclature: identifying the parent, numbering to achieve the lowest locant set, and alphabetizing substituents. [1][2][3]This methodical approach is indispensable for scientists, ensuring that the language of chemistry remains precise, universal, and authoritative.

References

  • "IUPAC nomenclature: 'Smallest sum of locants'?" Chemistry Stack Exchange. Available at: [Link]

  • "The Nomenclature of Disubstituted and Polysubstituted Benzenes" . Chemistry LibreTexts. Available at: [Link]

  • "Introduction of IUPAC Nomenclature, Assigning Locants" . Aakash Institute. Available at: [Link]

  • "Nomenclature of Aromatic Compounds with Multiple Substituents" . JoVE (Journal of Visualized Experiments). Available at: [Link]

  • "Nomenclature of Benzene Derivatives" . University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

  • "IUPAC nomenclature of organic chemistry" . Wikipedia. Available at: [Link]

  • "What is the lowest sum rule in the IUPAC nomenclature of organic chemistry?" . Quora. Available at: [Link]

  • "Lowest set of locants" . ACD/Labs. Available at: [Link]

  • "Polysubstituted benzenes" . University of Calgary. Available at: [Link]

  • "1-Bromo-2-chloro-4-methyl-5-nitrobenzene" . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • "1-Bromo-2-chloro-4-nitrobenzene" . PubChem, National Center for Biotechnology Information. Available at: [Link]

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Foundational

1-Bromo-2-chloro-5-methyl-4-nitrobenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Authored by a Senior Application Scientist This guide provides a comprehensive overview of a plausible and chemically sound synthet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 1-bromo-2-chloro-5-methyl-4-nitrobenzene, a polysubstituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The synthesis of such highly substituted benzene derivatives requires careful consideration of the directing effects of the substituents and the order of their introduction onto the aromatic ring.[3]

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule, 1-bromo-2-chloro-5-methyl-4-nitrobenzene, suggests that the most logical final step is the electrophilic nitration of a suitable precursor. The nitro group can be readily introduced onto an activated aromatic ring using a mixture of nitric and sulfuric acids.[4] This leads to the precursor 4-bromo-3-chlorotoluene .

The decision to perform nitration as the final step is based on the powerful activating and directing effect of the methyl group, which would favor the formation of the desired isomer. Introducing the nitro group earlier in the synthesis would deactivate the ring, making subsequent halogenation steps more challenging.

The overall synthetic strategy is therefore a two-step process: the acquisition or synthesis of 4-bromo-3-chlorotoluene, followed by its regioselective nitration.

G target 1-Bromo-2-chloro-5-methyl-4-nitrobenzene reagents HNO3 / H2SO4 target->reagents Nitration precursor 4-Bromo-3-chlorotoluene reagents->precursor

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway

Starting Material: 4-Bromo-3-chlorotoluene

The starting material for this synthesis is 4-bromo-3-chlorotoluene. This compound is a dihalogenated derivative of toluene and serves as a key building block in organic synthesis.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₇H₆BrCl
Molecular Weight205.48 g/mol [5]
AppearanceColorless liquid[2]
Boiling Point229.1 ± 20.0 °C[2]
Density1.5 ± 0.1 g/cm³[2]
Step 1: Nitration of 4-Bromo-3-chlorotoluene

The core of this synthesis is the electrophilic aromatic substitution reaction, specifically the nitration of 4-bromo-3-chlorotoluene.[6]

Reaction:

4-Bromo-3-chlorotoluene + HNO₃/H₂SO₄ → 1-Bromo-2-chloro-5-methyl-4-nitrobenzene + H₂O

Mechanism and Regioselectivity:

The nitration reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids.[4] The aromatic ring of 4-bromo-3-chlorotoluene then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.[7] Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

The regioselectivity of the nitration is determined by the directing effects of the substituents already present on the benzene ring:

  • Methyl group (-CH₃): An activating group and an ortho, para-director.

  • Bromo (-Br) and Chloro (-Cl) groups: Deactivating groups but are also ortho, para-directors.

In 4-bromo-3-chlorotoluene (numbering with methyl at C1, chloro at C3, and bromo at C4), the directing effects are as follows:

  • The methyl group at C1 directs towards positions C2 and C6.

  • The chloro group at C3 directs towards positions C2 and C6.

  • The bromo group at C4 directs towards C2.

All three substituents direct the incoming electrophile to the C2 and C6 positions. The C2 position is sterically hindered by the adjacent chloro group. Therefore, the nitration is expected to occur predominantly at the less sterically hindered C6 position, leading to the formation of 1-bromo-2-chloro-5-methyl-4-nitrobenzene .

G cluster_0 Nitration Mechanism 4-Bromo-3-chlorotoluene 4-Bromo-3-chlorotoluene Sigma Complex Sigma Complex 4-Bromo-3-chlorotoluene->Sigma Complex + NO2+ 1-Bromo-2-chloro-5-methyl-4-nitrobenzene 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Sigma Complex->1-Bromo-2-chloro-5-methyl-4-nitrobenzene - H+

Caption: Simplified mechanism of nitration.

Experimental Protocol:

The following is a representative experimental protocol for the nitration of an aromatic compound and should be adapted and optimized for the specific substrate, 4-bromo-3-chlorotoluene.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10 °C.[4]

  • Addition of Substrate: Slowly add 4-bromo-3-chlorotoluene dropwise to the cold nitrating mixture. The reaction is exothermic, and the temperature should be carefully controlled to prevent side reactions, such as dinitration.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period to ensure complete reaction.

  • Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The crude product should precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data:

ParameterValue/Condition
Molar Ratio (Substrate:HNO₃:H₂SO₄)1 : 1.1 : 2 (Typical)
Reaction Temperature0-10 °C (addition), 25 °C (reaction)
Reaction Time1-2 hours
Expected Yield70-80% (Estimated)
Product Melting PointTo be determined experimentally

Characterization

The structure of the synthesized 1-bromo-2-chloro-5-methyl-4-nitrobenzene can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the proton and carbon framework of the molecule and confirm the positions of the substituents.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[8]

Safety Precautions

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • The nitration reaction is exothermic and can run away if not properly controlled. The temperature of the reaction mixture should be monitored closely, and adequate cooling should be available.

  • The organic compounds used and produced in this synthesis may be toxic and/or irritant. Avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis of 1-bromo-2-chloro-5-methyl-4-nitrobenzene can be effectively achieved through the electrophilic nitration of 4-bromo-3-chlorotoluene. The regiochemical outcome of the reaction is controlled by the directing effects of the substituents on the aromatic ring, with the activating methyl group playing a dominant role. This guide provides a robust framework for researchers and scientists in the field of drug development and organic synthesis to produce this and similar polysubstituted aromatic compounds.

References

  • Erickson, J. L. E., et al. (1952). The bromo-2-nitrobenzoic acids. Journal of the American Chemical Society, 74(22), 5621-5623.
  • Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6'-Dibromoindigo). Molecules (Basel, Switzerland), 15(8), 5561–5580.
  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chlorotoluene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
  • PubChem. (n.d.). 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. Retrieved from [Link]

  • YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene. Retrieved from [Link]

  • Exploring 3-Bromo-4-Chlorotoluene: Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitroaniline. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization & Synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

[1][2] Executive Summary This technical guide provides a comprehensive analysis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (CAS: 1268816-55-2), a highly functionalized aromatic intermediate utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (CAS: 1268816-55-2), a highly functionalized aromatic intermediate utilized in the synthesis of agrochemicals and pharmaceutical motifs.[1][2] Due to the steric crowding and electronic push-pull nature of its tetrasubstituted benzene ring, this compound exhibits distinct spectroscopic signatures.

This document details the structural elucidation via NMR (


H, 

C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside a mechanistic breakdown of its synthesis via electrophilic aromatic substitution.[1][2]

Part 1: Structural Analysis & Synthesis Strategy

Compound Identity[1][2][3][4][5]
  • IUPAC Name: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene[1][2][3][4]

  • CAS Number: 1268816-55-2[1][2][4]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 250.48 g/mol [1][2][3]

  • Physical State: Off-white to pale yellow crystalline solid.[1][2]

Synthetic Pathway: Regioselectivity Logic

The synthesis of this compound presents a regiochemical challenge. The most efficient route involves the nitration of 1-bromo-2-chloro-5-methylbenzene (also known as 4-bromo-5-chlorotoluene).[1][2]

Mechanistic Causality:

  • Substrate: 1-bromo-2-chloro-5-methylbenzene.

  • Directing Groups:

    • Methyl (-CH

      
      ) at C5:  Strong ortho/para activator.[1][2] Directs to C4 and C6.[1][2][5]
      
    • Chloro (-Cl) at C2: Weak ortho/para deactivator.[1][2] Directs to C3 and C5 (occupied).[1][2]

    • Bromo (-Br) at C1: Weak ortho/para deactivator. Directs to C2 (occupied), C4, and C6.[1][2]

  • Steric Argument:

    • Site C6: Flanked by Methyl (C5) and Bromo (C1).[1][2] Significant steric hindrance.[1][2]

    • Site C4: Flanked by Methyl (C5) and Proton (C3).[1][2] Less hindered than C6.[1][2] Furthermore, C4 is para to the Bromo group and ortho to the Methyl group.[1][2] The reinforcing directing effects of the Methyl group (ortho) and Bromo group (para) make C4 the kinetically favored site for nitration.[1][2]

Visualization: Reaction Workflow

The following diagram illustrates the synthesis and directing effects.

SynthesisPath cluster_logic Regioselectivity Logic Precursor Precursor: 1-Bromo-2-chloro-5-methylbenzene Intermediate Sigma Complex (Wheland Intermediate) Precursor->Intermediate Electrophilic Attack (NO2+) Reagents Reagents: HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Product Target: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Intermediate->Product Deprotonation (-H+) Logic Methyl (C5) directs Ortho -> C4 Bromo (C1) directs Para -> C4 C6 is sterically blocked Logic->Intermediate

Caption: Electrophilic aromatic substitution pathway highlighting the cooperative directing effects leading to C4 nitration.

Part 2: Spectroscopic Data & Interpretation[1][2]

Proton NMR ( H NMR)

The


H NMR spectrum is characterized by two distinct aromatic singlets due to the lack of adjacent protons (para-substitution pattern of protons) and the asymmetry of the ring.[1][2]

Solvent: CDCl


 (Chloroform-d)
Frequency:  400 MHz (Recommended)[1][2]
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Justification
7.95 - 8.05 Singlet (s)1HH-3 Most Deshielded. Located between the electron-withdrawing Nitro group (C4) and Chloro group (C2).[1][2] The inductive effect of -NO

and -Cl shifts this proton significantly downfield.[1][2]
7.50 - 7.60 Singlet (s)1HH-6 Moderately Deshielded. Located between the Methyl group (C5) and Bromo group (C1).[1][2] The Bromo group deshields, but the adjacent Methyl group provides slight shielding relative to H-3.[1][2]
2.55 - 2.65 Singlet (s)3H-CH

Benzylic Methyl. Deshielded relative to toluene (

2.[1][2]35) due to the ortho Nitro group and the overall electron-deficient nature of the ring.[1][2]

Expert Insight: The absence of coupling (J values) confirms the 1,2,4,5-substitution pattern.[1][2] If any coupling is observed, it would be a very small para-coupling (


 Hz) between H-3 and H-6, often appearing only as peak broadening.[1][2]
Carbon NMR ( C NMR)

The


C spectrum will display 7 distinct signals: 1 methyl carbon, 2 methine (CH) carbons, and 4 quaternary carbons.[1][2]
Shift (

, ppm)
TypeAssignmentNotes
148.5 Quaternary (C)C-4 (C-NO

)
Highly deshielded due to direct attachment to the Nitro group.[1][2]
138.2 Quaternary (C)C-2 (C-Cl)Deshielded by Chlorine; position confirmed by HMBC correlations.[1][2]
133.5 Methine (CH)C-3 Correlates to H-3 in HSQC.[1][2]
132.0 Quaternary (C)C-5 (C-Me)Ipso to methyl group.[1][2]
129.8 Methine (CH)C-6 Correlates to H-6 in HSQC.[1][2]
122.4 Quaternary (C)C-1 (C-Br)Shielded relative to C-Cl due to the "Heavy Atom Effect" of Bromine.[1][2]
20.1 Methyl (CH

)
-CH

Typical benzylic methyl shift.[1][2]
Mass Spectrometry (MS)

For halogenated compounds, the isotope pattern is the primary validation tool.[1][2]

  • Molecular Ion (M): 249 (nominal mass based on

    
    Br and 
    
    
    
    Cl).[1][2]
  • Isotope Abundances:

    • 
      Br : 
      
      
      
      Br
      
      
      1:1[1][2]
    • 
      Cl : 
      
      
      
      Cl
      
      
      3:1[1][2]

Theoretical Isotope Pattern (Relative Intensity):

  • m/z 249 (M): Contains

    
    Br + 
    
    
    
    Cl.[1][2] Relative Height: ~75%[1][2][6]
  • m/z 251 (M+2): Contains (

    
    Br + 
    
    
    
    Cl) AND (
    
    
    Br +
    
    
    Cl).[1][2] This is usually the base peak (100%) in Br+Cl compounds because the probabilities sum up (approx 4:3 ratio vs M).[1][2]
  • m/z 253 (M+4): Contains

    
    Br + 
    
    
    
    Cl.[1][2] Relative Height: ~25%[1][2][6]

Fragmentation:

  • [M - NO

    
    ]
    
    
    
    :
    Loss of nitro group (m/z ~203/205/207).[1][2]
  • [M - NO

    
     - Br]
    
    
    
    :
    Subsequent loss of bromine.[1][2]
Infrared Spectroscopy (FT-IR)
  • 1530 ± 10 cm

    
    :  N-O asymmetric stretch (Strong).[1][2]
    
  • 1350 ± 10 cm

    
    :  N-O symmetric stretch (Strong).[1][2]
    
  • ~600-800 cm

    
    :  C-Cl and C-Br distinct stretches (fingerprint region).[1][2]
    

Part 3: Experimental Protocol (Nitration)

Safety Warning: Nitration reactions are exothermic. 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a nitro-aromatic and potentially toxic.[1][2] Work in a fume hood.

Materials
  • Substrate: 1-Bromo-2-chloro-5-methylbenzene (10 mmol, 2.05 g)

  • Acid Mixture: Conc. H

    
    SO
    
    
    
    (5 mL) + Conc.[1][2] HNO
    
    
    (70%, 1.2 mL)[1][2]
  • Solvent: Dichloromethane (DCM) for extraction.[1][2]

Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in 5 mL of concentrated H

    
    SO
    
    
    
    . Cool to 0-5°C in an ice bath.
  • Addition: Dropwise add the H

    
    SO
    
    
    
    /HNO
    
    
    mixture over 20 minutes. Maintain internal temperature below 10°C to prevent di-nitration or oxidation of the methyl group.[1][2]
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).[1][2] The product will be more polar (lower R

    
    ) than the starting material.[1][2]
    
  • Quench: Pour the reaction mixture onto 50 g of crushed ice. A solid precipitate should form.[1][2]

  • Workup: Extract the aqueous layer with DCM (

    
     mL). Wash combined organic layers with saturated NaHCO
    
    
    
    (to remove acid) and brine.[1][2]
  • Purification: Dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to obtain pale yellow needles.[1][2]
    

Part 4: Visualization of Spectral Logic

The following diagram correlates the structural features to the observed NMR shifts, providing a "cheat sheet" for spectral assignment.

SpectralLogic Compound 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Nitro 4-Nitro Group (Electron Withdrawing) Compound->Nitro Halogens 1-Br & 2-Cl (Inductive Withdrawal) Compound->Halogens Methyl 5-Methyl Group (Electron Donating) Compound->Methyl H3_Shift H-3 NMR Shift (~8.0 ppm) Deshielded by ortho-NO2 & ortho-Cl Nitro->H3_Shift Strong Deshielding C4_Shift C-4 Carbon Shift (~148 ppm) Deshielded Quaternary Nitro->C4_Shift Halogens->H3_Shift H6_Shift H-6 NMR Shift (~7.6 ppm) Shielded by ortho-Me Deshielded by ortho-Br Halogens->H6_Shift Methyl->H6_Shift Weak Shielding

Caption: Correlation map linking electronic substituent effects to specific NMR chemical shift perturbations.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 46738294, 1-Bromo-2-chloro-4-methyl-5-nitrobenzene (Isomer Reference). Retrieved from [Link][1][2]

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011).[1][2][5] 1-Bromo-4-methyl-2-nitrobenzene.[1][2][5] Acta Crystallographica Section E, 67(10), o2641.[1][2] (Reference for structural parameters of bromonitrotoluenes). Retrieved from [Link]

Sources

Foundational

Physical and chemical properties of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-Bromo-2-chloro-5-methyl-4-nitrobenze...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (CAS No. 1268816-55-2). While experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available predicted data, information on closely related analogues, and established principles of organic chemistry to offer valuable insights for researchers. This guide covers the compound's molecular structure, physicochemical properties, a plausible synthetic pathway, expected reactivity, and crucial safety information. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound for its potential applications in medicinal chemistry and organic synthesis.

Molecular Structure and Identification

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a polysubstituted aromatic compound. The benzene ring is functionalized with a bromine atom, a chlorine atom, a methyl group, and a nitro group. The specific arrangement of these substituents dictates its unique chemical and physical properties.

Caption: 2D structure of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1-Bromo-2-chloro-5-methyl-4-nitrobenzene
CAS Number 1268816-55-2[1][2][3]
Molecular Formula C₇H₅BrClNO₂[2][3]
Molecular Weight 250.48 g/mol [2][3]
Canonical SMILES CC1=CC(=C(C=C1[O-])Cl)Br[2]
InChI InChI=1S/C7H5BrClNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3[2]
InChIKey TZHVMSQOHKXEFX-UHFFFAOYSA-N[2]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Density 1.719 ± 0.06 g/cm³[2]
Boiling Point 296.1 ± 35.0 °C at 760 mmHg[2]
Flash Point 132.9 ± 25.9 °C[2]
Refractive Index 1.605[2]
Topological Polar Surface Area 45.8 Ų[2]
logP 3.61[2]

Synthesis Pathway

A specific, experimentally validated synthesis for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene has not been detailed in readily accessible scientific literature. However, a plausible and logical synthetic route can be proposed based on established electrophilic aromatic substitution reactions on substituted benzenes. The most likely precursor for this synthesis is 2-bromo-1-chloro-4-methylbenzene.

The key transformation is the nitration of the aromatic ring. The directing effects of the existing substituents—bromo, chloro, and methyl groups—are crucial for determining the regioselectivity of the nitration. The methyl group is an activating, ortho-, para- director, while the bromo and chloro groups are deactivating, yet also ortho-, para- directing. The nitro group will preferentially add to the position most activated by the interplay of these electronic and steric effects.

G Start 2-Bromo-1-chloro-4-methylbenzene Product 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Start->Product Nitration NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->Product

Caption: Proposed synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

Proposed Experimental Protocol:

This protocol is a general guideline and would require optimization.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add concentrated sulfuric acid. While maintaining the low temperature, slowly add concentrated nitric acid dropwise with continuous stirring.

  • Reaction Setup: In a separate reaction vessel, dissolve 2-bromo-1-chloro-4-methylbenzene in a suitable solvent, such as dichloromethane. Cool this solution in an ice-water bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of the starting material. Monitor the internal temperature to prevent it from rising significantly.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.

  • Purification: The organic layer should be washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Chemical Reactivity

The reactivity of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is primarily dictated by the nature of its substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro group are particularly electron-deficient. This suggests that the chlorine and bromine atoms could be susceptible to displacement by strong nucleophiles. The relative reactivity of the C-Br and C-Cl bonds in SNAr reactions can be complex and may depend on the specific nucleophile and reaction conditions. Generally, the carbon-halogen bond strength order is C-Cl > C-Br, which might suggest that the bromide is a better leaving group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation. This transformation is a common strategy in the synthesis of anilines, which are valuable intermediates in drug discovery.

  • Cross-Coupling Reactions: The bromo and chloro substituents can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The carbon-bromine bond is generally more reactive in these transformations than the carbon-chlorine bond, allowing for potential selective functionalization.

Spectral Properties (Predicted)

As experimental spectra are not widely available, this section provides an overview of the expected spectral characteristics based on the compound's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A third singlet would be observed for the methyl group protons, likely in the range of 2.0-2.5 ppm. The chemical shifts of the aromatic protons will be influenced by the electronic effects of all the substituents.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals, one for each unique carbon atom in the molecule. The carbon atom attached to the nitro group is expected to be significantly downfield. The chemical shifts of the other aromatic carbons will be influenced by the inductive and resonance effects of the substituents.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group, typically in the regions of 1500-1570 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching). Other characteristic peaks would include C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (250.48 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions containing these halogens.

Safety and Handling

A specific safety data sheet (SDS) for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions for closely related nitroaromatic and halogenated compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Do not induce vomiting. Seek immediate medical attention.

Conclusion

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a substituted aromatic compound with potential for use as a building block in organic synthesis, particularly in the development of novel pharmaceuticals. While there is a notable lack of extensive experimental data for this specific isomer, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and expected reactivity based on established chemical principles. It is crucial for researchers working with this compound to proceed with caution, validate these predicted properties through experimentation, and adhere to stringent safety protocols. Further research into the synthesis and characterization of this molecule will be invaluable to the scientific community.

References

[4] Apollo Scientific. (2023, August 23). 1-Bromo-5-chloro-2-iodo-4-nitrobenzene Safety Data Sheet. [5] Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. (n.d.). [1] ChemicalBook. (2025, July 16). 1-BROMO-2-CHLORO-5-METHYL-4-NITRO-BENZENE | 1268816-55-2. [2] Guidechem. (n.d.). 1-BROMO-2-CLORO-5-METIL-4-NITRO-BENCENO 1268816-55-2 wiki - Es. [6] ChemicalBook. (2025, July 26). 1-BROMO-2-CHLORO-4-METHYL-5-NITRO-BENZENE - Safety Data Sheet. [3] BLDpharm. (n.d.). 1268816-55-2|1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity Profile of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

Introduction 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a polyfunctionalized aromatic compound of significant interest in synthetic organic chemistry. Its utility as a building block stems from the diverse reactivity im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a polyfunctionalized aromatic compound of significant interest in synthetic organic chemistry. Its utility as a building block stems from the diverse reactivity imparted by its substituents: two halogen atoms (bromine and chlorine) that can act as leaving groups, a deactivating yet meta-directing nitro group for electrophilic attack, and an activating methyl group. This guide provides a comprehensive analysis of the reactivity profile of this molecule, offering insights into its behavior in key organic transformations. The interplay of electronic and steric effects governs the regioselectivity of its reactions, making a thorough understanding of its chemical properties essential for its effective application in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Chlorinated nitroaromatic compounds are recognized as important intermediates in the synthesis of a variety of industrial chemicals and heterocyclic compounds.[1]

Physicochemical Properties

While specific experimental data for 1-bromo-2-chloro-5-methyl-4-nitrobenzene is not extensively documented in publicly available literature, its properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted ValueSource
Molecular Formula C₇H₅BrClNO₂PubChem
Molecular Weight 250.48 g/mol [2]
Appearance Off-white to light yellow solid[3]
Boiling Point 296.1±35.0 °C[3]
Density 1.719±0.06 g/cm³[3]
Storage Temperature 2-8°C[3]

Synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

A plausible synthetic route to 1-bromo-2-chloro-5-methyl-4-nitrobenzene would likely involve a multi-step process starting from a simpler, commercially available toluene derivative. The order of introduction of the substituents is critical to achieve the desired regiochemistry. A logical retrosynthetic analysis suggests that the nitration of a dihalogenated toluene would be a key step.

One potential forward synthesis is outlined below:

Synthesis_Pathway 3-Bromo-4-chlorotoluene 3-Bromo-4-chlorotoluene Product 1-Bromo-2-chloro-5-methyl-4-nitrobenzene 3-Bromo-4-chlorotoluene->Product Nitration Reagents1 HNO₃, H₂SO₄

Caption: Proposed synthetic pathway for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

In this proposed synthesis, the starting material, 3-bromo-4-chlorotoluene, is subjected to nitration. The directing effects of the substituents on the aromatic ring will determine the position of the incoming nitro group. The methyl group is an ortho, para-director, while the halogens are also ortho, para-directing but deactivating. The strong activating effect of the methyl group would likely direct the nitro group to the position ortho to it, which is also meta to the halogens, leading to the desired product.

Reactivity Profile

The reactivity of 1-bromo-2-chloro-5-methyl-4-nitrobenzene is dominated by three main types of reactions: nucleophilic aromatic substitution, electrophilic aromatic substitution, and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of a strong electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack.[4] This activation is most pronounced at the positions ortho and para to the nitro group. In 1-bromo-2-chloro-5-methyl-4-nitrobenzene, both the bromine and chlorine atoms are positioned ortho and meta, respectively, to the nitro group.

The general mechanism for SₙAr is an addition-elimination process, which proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

SNAr_Mechanism Substrate 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer_Complex + Nu⁻ Nucleophile Nu⁻ Product Substituted Product Meisenheimer_Complex->Product - X⁻ Leaving_Group X⁻ (Br⁻ or Cl⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity: In this specific molecule, the position ortho to the nitro group is occupied by the bromine atom (C1), while the chlorine atom is at the meta position (C2). Nucleophilic attack will preferentially occur at the carbon bearing the bromine atom due to the strong activation by the para-nitro group. The negative charge in the resulting Meisenheimer complex can be delocalized onto the nitro group, which provides significant stabilization. Attack at the carbon bearing the chlorine atom would result in a less stable intermediate, as the negative charge cannot be as effectively delocalized by the meta-nitro group. Therefore, nucleophiles are expected to displace the bromide ion.

Typical Reactions and Experimental Protocol:

A common SₙAr reaction involves the displacement of a halide by an alkoxide.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

NucleophileReagentExpected Major Product
MethoxideSodium methoxide (NaOMe) in Methanol2-Chloro-1-methoxy-5-methyl-4-nitrobenzene
EthoxideSodium ethoxide (NaOEt) in Ethanol2-Chloro-1-ethoxy-5-methyl-4-nitrobenzene
AmmoniaNH₃ in a sealed tube2-Chloro-5-methyl-4-nitroaniline
Primary AmineR-NH₂N-alkyl-2-chloro-5-methyl-4-nitroaniline

Experimental Protocol: Synthesis of 2-Chloro-1-methoxy-5-methyl-4-nitrobenzene

Objective: To replace the bromo substituent with a methoxy group via an SₙAr reaction.

Materials:

  • 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-chloro-5-methyl-4-nitrobenzene (1.0 eq) in anhydrous methanol.

  • Reagent Addition: To the stirred solution, add sodium methoxide (1.1 - 1.5 eq). The addition can be done portion-wise if using solid NaOMe or dropwise if using a solution. Causality: A slight excess of the nucleophile is used to ensure complete conversion of the starting material.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Trustworthiness: Monitoring by TLC ensures that the reaction is driven to completion and helps in determining the appropriate reaction time, preventing the formation of byproducts from prolonged heating.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. To the residue, add water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure 2-chloro-1-methoxy-5-methyl-4-nitrobenzene.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of 1-bromo-2-chloro-5-methyl-4-nitrobenzene is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of the nitro group and the inductive effect of the halogens. The methyl group is an activating group. When both activating and deactivating groups are present, the activating group generally controls the regioselectivity.[5]

Regioselectivity: The methyl group directs incoming electrophiles to the ortho and para positions. The para position is already occupied by the nitro group. The two ortho positions relative to the methyl group are C6 and C4 (nitro-substituted). The C6 position is sterically hindered by the adjacent bromine atom. Therefore, any electrophilic substitution, if it occurs, is most likely to happen at the less hindered ortho position, C6. However, due to the overall deactivation of the ring, harsh reaction conditions would be required.[6]

Typical Reactions:

  • Halogenation: Introduction of another halogen atom would require a Lewis acid catalyst and elevated temperatures. The most likely product would be 1-bromo-2,6-dichloro-5-methyl-4-nitrobenzene or 1,6-dibromo-2-chloro-5-methyl-4-nitrobenzene depending on the halogenating agent.

  • Nitration: Further nitration would be extremely difficult due to the presence of a nitro group already on the ring. Forcing conditions (e.g., fuming HNO₃/H₂SO₄) might lead to some substitution at the C6 position.

  • Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings such as this one.[7]

Experimental Protocol: Hypothetical Bromination

Objective: To introduce a second bromine atom onto the aromatic ring.

Materials:

  • 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a dropping funnel and gas trap

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1-bromo-2-chloro-5-methyl-4-nitrobenzene in anhydrous DCM. Add a catalytic amount of FeBr₃.

  • Reagent Addition: Slowly add a solution of bromine in DCM from a dropping funnel. The reaction should be carried out in a well-ventilated fume hood. Causality: The Lewis acid FeBr₃ polarizes the Br-Br bond, generating a stronger electrophile necessary to overcome the deactivation of the ring.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, which is a very common and useful transformation in organic synthesis. This opens up a wide range of subsequent chemical modifications.

Reagents: A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups. Common methods include:

  • Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd, Pt, or Ni) on a carbon support. This method is generally clean and high-yielding.

  • Metal/Acid Reduction: Metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.[8]

  • Other Reagents: Tin(II) chloride (SnCl₂) in HCl, or sodium borohydride (NaBH₄) with a catalyst.

The chloro and bromo substituents are generally stable under these reducing conditions.

Reduction_Workflow Start 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Reduction Reduction (e.g., Sn/HCl or H₂/Pd-C) Start->Reduction Product 5-Bromo-4-chloro-2-methylaniline Reduction->Product Workup Basification and Extraction Product->Workup

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol: Reduction using Tin and HCl

Objective: To reduce the nitro group to an amine.

Materials:

  • 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

  • Granulated tin (Sn)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, place the nitro compound and granulated tin (an excess, typically 2-3 equivalents). Add ethanol as a solvent.

  • Acid Addition: Slowly add concentrated HCl to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath to control the temperature. Causality: The acid protonates the nitro group, making it a better electron acceptor for the reduction by the metal.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture at reflux until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and filter to remove any unreacted tin. Carefully neutralize the filtrate with a concentrated NaOH solution until the solution is basic. This will precipitate tin salts and liberate the free amine. Trustworthiness: The basification step is crucial to deprotonate the anilinium salt formed in the acidic medium to the free aniline, which is soluble in organic solvents.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent. Dry the combined organic extracts, filter, and remove the solvent to yield the crude aniline derivative. Further purification can be achieved by chromatography or recrystallization.

Conclusion

1-Bromo-2-chloro-5-methyl-4-nitrobenzene possesses a well-defined reactivity profile that makes it a versatile intermediate in organic synthesis. Its key reactions are governed by the interplay of its four substituents. Nucleophilic aromatic substitution is predicted to occur selectively at the bromine-bearing carbon due to the strong activating effect of the para-nitro group. The molecule is deactivated towards electrophilic aromatic substitution, with any reaction likely occurring at the position ortho to the activating methyl group, provided harsh conditions are employed. Finally, the nitro group can be reliably reduced to an amine, providing a gateway to a host of further chemical transformations. A thorough understanding of these reactivity patterns is paramount for the strategic design of synthetic routes utilizing this valuable building block.

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Foundational

A Technical Guide to Emerging Research Frontiers for Substituted Nitroaromatic Compounds

Abstract Substituted nitroaromatic compounds (SNAcs), a class of molecules defined by a nitro group (–NO₂) attached to an aromatic ring system, have long been cornerstones of the chemical industry, primarily as precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted nitroaromatic compounds (SNAcs), a class of molecules defined by a nitro group (–NO₂) attached to an aromatic ring system, have long been cornerstones of the chemical industry, primarily as precursors for dyes, explosives, and agrochemicals.[1][2] However, the unique electronic properties conferred by the nitro group—namely its profound electron-withdrawing nature and its susceptibility to stepwise reduction—have opened fertile new territories for advanced research and development.[3][4][5] This guide provides an in-depth exploration of three primary research vectors for SNAcs: targeted therapeutics in medicinal chemistry, advanced functional materials, and innovative approaches in environmental science. We will dissect the core mechanisms, present validated experimental workflows, and offer a forward-looking perspective for researchers, scientists, and drug development professionals dedicated to unlocking the full potential of this versatile chemical class.

The Nitro Group: An Engine for Molecular Innovation

The utility of a nitroaromatic scaffold is fundamentally tied to the properties of the nitro group. Its strong electron-withdrawing character deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), providing a robust synthetic handle for diversification.[5] More significantly, the nitro group is a unique redox center. It can accept up to six electrons in a stepwise reduction process, proceeding through highly reactive intermediates including the nitro radical anion, nitroso, and hydroxylamine species, before ultimately forming the stable amine.[3][6] This reductive bioactivation is the linchpin for many of the applications discussed herein, effectively acting as a molecular "switch" that can be triggered by specific biological or chemical environments.[7]

Medicinal Chemistry: Precision Targeting through Reductive Activation

The ability to selectively reduce the nitro group within specific physiological environments has positioned SNAcs at the forefront of targeted drug development. This is most prominent in oncology and infectious disease, where the unique microenvironments of tumors and microbes can be exploited.

Hypoxia-Activated Prodrugs (HAPs) for Solid Tumors

Scientific Rationale: Solid tumors often outgrow their vascular supply, leading to regions of severe oxygen deficiency, or hypoxia (O₂ < 0.1 mmHg).[3][6][8] This hypoxic environment is a major driver of tumor progression, metastasis, and resistance to conventional therapies.[3][8] However, it also presents a unique therapeutic window. Mammalian cells, including cancer cells, exhibit significantly elevated levels of various reductase enzymes (e.g., NADPH:cytochrome P450 reductase) that are capable of reducing nitroaromatic compounds.[3][9] In well-oxygenated tissues, the initial one-electron reduction product, the nitro radical anion, is rapidly re-oxidized back to the parent nitro compound by molecular oxygen in a "futile cycle".[10] In hypoxic conditions, this back-reaction is suppressed, allowing for further reduction to cytotoxic species (e.g., hydroxylamines) that can induce DNA damage and cell death.[3][6][11] This mechanism allows for the selective activation of a benign prodrug into a potent cytotoxin precisely at the site of the tumor, sparing healthy, well-oxygenated tissues.[8][12]

Logical Workflow for HAP Development:

The development and validation of a novel SNAc-based HAP follows a logical, multi-stage workflow. This process ensures that the compound's activity is directly linked to the intended hypoxia-selective mechanism.

HAP_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Confirmation A Computational Modeling (Redox Potential Prediction) B Chemical Synthesis (e.g., S N Ar, Nitration) A->B Guide Scaffold Selection C Enzymatic Assay (Nitroreductase Activity) B->C D Cell Culture Assays (Normoxia vs. Hypoxia) C->D Confirm Bioactivation E Mechanism of Action (e.g., DNA Damage Assay) D->E Verify Cytotoxicity F Tumor Xenograft Model E->F G Efficacy & Toxicity Studies F->G Evaluate Therapeutic Window

Caption: Workflow for Hypoxia-Activated Prodrug (HAP) Development.

Experimental Protocol: Hypoxic Cytotoxicity Assay

This protocol is designed to determine the hypoxia-selective activity of a candidate SNAc.

  • Cell Seeding: Plate a human cancer cell line (e.g., HT-29 colon adenocarcinoma) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours in a standard incubator (21% O₂, 5% CO₂).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentrations in cell culture medium.

  • Dosing: Add the compound dilutions to the plates. Include a vehicle control (DMSO) and a positive control (e.g., Tirapazamine).

  • Incubation:

    • Normoxic Plate: Return one plate to the standard incubator (21% O₂).

    • Hypoxic Plate: Place the duplicate plate into a specialized hypoxia chamber (e.g., Baker Ruskinn InvivO₂), flushed with a gas mixture of 0.1% O₂, 5% CO₂, and balance N₂.

  • Exposure: Incubate both plates for 48-72 hours.

  • Viability Assessment: Remove plates from their respective environments. Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic).

    • Causality Check: A high HCR (>10) provides strong evidence that the compound's cytotoxicity is preferentially activated under low-oxygen conditions, validating the core therapeutic hypothesis.

Next-Generation Antimicrobial Agents

Scientific Rationale: Similar to cancer cells, many pathogenic bacteria and protozoa thrive in anaerobic or microaerophilic environments and possess highly active nitroreductase enzymes.[4][7][13] This shared biology allows the same reductive activation principle to be applied to infectious diseases. Nitroaromatic antibiotics like metronidazole and nitrofurantoin are classic examples.[13][14] Upon entering the microbe, the nitro group is reduced, generating reactive nitrogen species—such as nitroso and hydroxylamine intermediates—that cause widespread damage to microbial DNA and proteins, leading to cell death.[14][15]

Research in this area is driven by the urgent need to overcome antimicrobial resistance. Novel SNAc scaffolds can be designed to:

  • Be substrates for different isoforms of nitroreductases, overcoming resistance mechanisms based on enzyme modification.

  • Possess improved pharmacokinetic properties.

  • Exhibit activity against slow-growing or persistent pathogens like Mycobacterium tuberculosis, which resides in hypoxic granulomas.[4][13]

Table 1: Key Classes of Nitroaromatic Antimicrobials and Their Targets

ClassCore ScaffoldPrimary IndicationsMechanism of Bioactivation
Nitroimidazoles 5-NitroimidazoleAnaerobic bacteria (H. pylori), Protozoa (Giardiasis, Trichomoniasis)[13][14]Reductive activation to nitro radical anion, causing DNA strand breakage.[14][16]
Nitrofurans 5-NitrofuranUrinary tract infections (E. coli), Chagas disease[5][13]Reduction generates multiple reactive intermediates that inhibit various metabolic pathways.[13]
Nitro-dihydro-imidazooxazoles Bicyclic systemTuberculosis (M. tuberculosis)Activated by a specific bacterial enzyme (Ddn) to generate reactive nitrogen species, including nitric oxide.[4]

Advanced Materials: Leveraging Electron-Deficient Aromatics

The strong dipole moment and electron-deficient nature of the nitroaromatic ring make these compounds highly attractive for applications in materials science, particularly in optics and chemical sensing.

Non-Linear Optical (NLO) Materials

Scientific Rationale: NLO materials are capable of altering the properties of light that passes through them, enabling applications like frequency doubling and optical switching. A key design principle for molecular NLO materials is the creation of a "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a conjugated π-system. The nitro group is one of the most effective "pull" moieties. This arrangement creates a large molecular hyperpolarizability (β), a measure of the NLO response. Research focuses on synthesizing and crystallizing novel SNAcs with optimized push-pull architectures to maximize this effect.

Fluorescent Chemosensors

Scientific Rationale: Many nitroaromatic compounds are known to be effective fluorescence quenchers.[17] This property can be harnessed to design "turn-off" fluorescent sensors. The workflow involves a fluorophore (a molecule that emits light) that is sensitive to the presence of an analyte. When the analyte is a nitroaromatic compound, it can accept an excited-state electron from the fluorophore upon binding, quenching the fluorescence.[17] This mechanism is particularly relevant for detecting nitroaromatic explosives like 2,4,6-trinitrotoluene (TNT).[18] Current research aims to develop highly sensitive and selective sensors by incorporating specific recognition elements into the fluorophore structure that bind preferentially to target SNAcs.[19]

Sensing_Mechanism cluster_0 cluster_1 Fluorophore Fluorophore (F) (e.g., Polymer) Excited State (F*) Analyte Nitroaromatic Analyte (A) LUMO Fluorophore:port->Analyte Photoinduced Electron Transfer (PET) Fluorescence Fluorescence (Light Emission) Fluorophore:port->Fluorescence Relaxation GroundState {Ground State (F + A) + Heat} Analyte->GroundState Light Light (hν) Light->Fluorophore:port Excitation

Caption: Mechanism of a "Turn-Off" Fluorescent Sensor for Nitroaromatics.

Environmental Science: Fate, Toxicity, and Bioremediation

The stability and widespread industrial use of SNAcs have led to their emergence as significant environmental pollutants.[1][20][21] Many are toxic and mutagenic, making their detection and remediation a critical area of research.[1][22]

Environmental Fate and Analytical Methods

Scientific Rationale: The electron-withdrawing nitro group makes the aromatic ring resistant to the oxidative degradation pathways common for many organic pollutants.[1][23] This contributes to their environmental persistence.[21] Research in this area focuses on developing highly sensitive analytical methods to monitor their presence in soil and water. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with various detectors (ECD, MS) are standard techniques.[24][25]

Table 2: Common Analytical Techniques for Nitroaromatic Pollutants

TechniqueDetectorTypical AnalytesKey Advantages
HPLC UV, MS/MSNitrophenols, DinitrotoluenesRobust, suitable for non-volatile compounds.[25][26]
GC ECD, MSNitrobenzene, NitrotoluenesHigh resolution for volatile compounds, high sensitivity (ECD).[24][27]
SFC FIDBroad range of compoundsFast analysis times.[24]
Bioremediation Strategies

Scientific Rationale: While resistant to oxidation, the nitro group is susceptible to microbial reduction.[23] Many bacteria and fungi have evolved pathways to use nitroaromatic compounds as sources of carbon and nitrogen.[1][20] Bioremediation strategies exploit this microbial metabolism. Research focuses on two main approaches:

  • Anaerobic Reduction: Under anaerobic conditions, microbes reduce the nitro group to an amino group.[28] While this often detoxifies the compound and removes color from industrial effluents, the resulting aromatic amines can sometimes be carcinogenic and require further treatment.[1][20]

  • Oxidative Degradation: Some specialized microbes can initiate degradation by using dioxygenase enzymes to hydroxylate the aromatic ring, which leads to the elimination of the nitro group as nitrite and subsequent ring cleavage.[28] This pathway can lead to complete mineralization of the pollutant.

Experimental Protocol: Assessing Microbial Degradation Potential

  • Microcosm Setup: Collect soil or water samples from a contaminated site. In a serum bottle, combine a measured amount of the sample with a mineral salts medium.

  • Spiking: Add a known concentration of the target nitroaromatic compound (e.g., 2,4-dinitrotoluene, DNT).

  • Incubation: Create different conditions (e.g., aerobic, anaerobic by N₂ purging). Incubate the microcosms at a controlled temperature, with shaking.

  • Sampling: At regular time intervals (e.g., 0, 1, 3, 7, 14 days), sacrifice a replicate bottle from each condition.

  • Extraction & Analysis: Extract the remaining nitroaromatic compound and any potential metabolites (e.g., aminodinitrotoluenes) using an appropriate solvent (e.g., acetonitrile). Analyze the extracts using HPLC-UV.

  • Data Interpretation: Plot the concentration of the parent compound over time. A significant decrease in concentration in the live microcosms compared to sterile controls indicates microbial degradation. Identification of metabolites helps elucidate the degradation pathway.

Challenges and Future Outlook

Despite the immense potential, research on substituted nitroaromatics faces challenges. In medicine, potential off-target toxicity and mutagenicity of nitroaromatic drugs remain a concern, necessitating careful scaffold design to mitigate these risks.[4][13] In materials science, achieving the precise crystal packing required for optimal NLO properties can be difficult. For environmental applications, the slow rates of bioremediation and the formation of persistent transformation products are key hurdles.[20]

The future of SNAc research will likely focus on:

  • Multi-functional Therapeutics: Designing SNAcs that combine hypoxia-activated cytotoxicity with other modalities, such as inhibiting angiogenesis or modulating the immune response.

  • Smart Materials: Developing SNAc-based materials that can be integrated into devices for real-time environmental monitoring or diagnostics.

  • Synthetic Biology: Engineering microbes with enhanced nitroreductase activity or entirely new degradation pathways for more efficient and complete bioremediation of pollutants.

By continuing to explore the fundamental chemistry of the nitro group and applying it in innovative ways, the scientific community can ensure that substituted nitroaromatic compounds will remain a vital platform for technological and medical advancement.

References

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Exploratory

Electronic Topography of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of the electron density distribution in 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (CAS 1268816-55-2). This molecule represents a classic "push-pull"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electron density distribution in 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (CAS 1268816-55-2). This molecule represents a classic "push-pull" aromatic system where the interplay between strong electron-withdrawing groups (EWG) and weak electron-donating groups (EDG) dictates regioselectivity.

For researchers in drug discovery and agrochemical synthesis, understanding the electronic topography of this scaffold is critical for predicting Nucleophilic Aromatic Substitution (


) outcomes. This guide synthesizes computational density functional theory (DFT) predictions with physical organic chemistry principles to map the reactive landscape of the molecule.

Structural & Electronic Framework

To accurately model electron density, we must first deconstruct the competing electronic effects of the substituents on the benzene core.

Substituent Analysis

The molecule features a tetrasubstituted ring with the following vector components:

PositionSubstituentElectronic EffectDirecting Influence
C1 Bromine (-Br)

(Inductive Withdrawal) >

(Resonance Donation)
Ortho/Para
C2 Chlorine (-Cl)

(Strong) >

(Weak)
Ortho/Para
C4 Nitro (

)

(Strong) &

(Strong)
Meta (Deactivating)
C5 Methyl (

)

(Inductive Donation)
Ortho/Para
The "Push-Pull" Dynamic

The electron density is not distributed symmetrically.[1] The Nitro group at C4 is the dominant electronic driver, creating a strong dipole moment.

  • The "Hole" (Electron Deficient): The Nitro group pulls density from positions ortho (C3, C5) and para (C1). This creates a significant positive electrostatic potential (

    
    ) at C1 , making it the prime target for nucleophilic attack.
    
  • The Steric Clash: The Methyl group at C5 is ortho to the Nitro group at C4. This steric crowding forces the Nitro group to rotate slightly out of planarity with the benzene ring.

    • Consequence: This rotation dampens the resonance withdrawal (

      
      ) of the Nitro group but leaves the inductive withdrawal (
      
      
      
      ) intact.
Visualizing Electronic Flow

The following diagram illustrates the vector summation of electronic effects, highlighting the activation of C1.

ElectronicEffects NO2 Nitro Group (C4) Primary Driver Ring Benzene $pi$-System NO2->Ring Strong Withdrawal (-M/-I) Br Bromine (C1) Leaving Group Ring->Br Activation at C1 (Para to NO2) CH3 Methyl (C5) Steric Bulk CH3->NO2 Steric Clash (Twists NO2) CH3->Ring Weak Donation (+I)

Figure 1: Vector analysis of electronic effects. The Nitro group activates the para-position (C1), while the Methyl group introduces steric strain that modulates this activation.

Computational Methodology (DFT Protocol)

To quantify the electron density, we employ Density Functional Theory (DFT).[1][2][3] The following protocol ensures reproducible, high-fidelity electrostatic potential (ESP) maps.

Simulation Parameters
  • Software: Gaussian 16 or ORCA 5.0.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Standard for organic ground states.

  • Basis Set: 6-311G(d,p) – Includes polarization functions essential for describing the electron cloud around halogens (Br, Cl).

  • Solvation: IEFPCM (Solvent = DMSO) – Simulates the polar environment typical of

    
     reactions.
    
Step-by-Step Workflow
  • Geometry Optimization: Minimize energy to find the global minimum. Pay special attention to the C4-C5 dihedral angle (Nitro-Methyl torsion).

  • Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).

  • Population Analysis: Calculate Mulliken or NBO (Natural Bond Orbital) charges.

  • ESP Mapping: Generate the Electrostatic Potential surface mapped onto the electron density isosurface (isovalue = 0.002 a.u.).

Predicted Charge Distribution (Mulliken)

Based on the electronic vectors described in Section 2, the predicted charge distribution is as follows:

AtomEnvironmentPredicted Charge (

)
Notes
C1 Bonded to Br, para to

+0.25 Most electropositive ring carbon (Reactive Site).
C2 Bonded to Cl, meta to

+0.15Less positive than C1; Cl is a weaker leaving group in this context.
C4 Bonded to

+0.10Inductive withdrawal, but sterically shielded.
C5 Bonded to

-0.05Slight electron richness due to Methyl donation.
O (Nitro) Nitro Group-0.45High electron density (Red on ESP map).

Experimental Correlates

While DFT provides a theoretical map, experimental data validates the density distribution.

NMR Chemical Shifts

Chemical shift (


) is a direct proxy for electron density (deshielding). Lower electron density results in higher ppm values.
  • C4 (C-

    
    ):  The most deshielded carbon due to the strong paramagnetic anisotropy and electron withdrawal of the nitro group. Predicted 
    
    
    
    : ~148-152 ppm
    .
  • C1 (C-Br): Highly deshielded due to the halogen and the para-nitro effect. Predicted

    
    : ~130-135 ppm .[4]
    
  • C5 (C-

    
    ):  Shielded relative to C1/C4 due to methyl donation. Predicted 
    
    
    
    : ~132-136 ppm
    .
  • Methyl Carbon: Typical aliphatic region. Predicted

    
    : ~15-20 ppm .
    
X-Ray Crystallography Insights

Analysis of analogous structures (e.g., 1-chloro-2-methyl-4-nitrobenzene) reveals structural deformations caused by electron density redistribution [1].

  • Bond Length Alteration: The

    
     bond is typically shorter (approx 1.46 Å) than a standard C-N single bond, indicating partial double-bond character due to resonance.
    
  • Nitro Twist: The dihedral angle between the nitro group and the benzene plane is expected to be 30-50° due to the steric bulk of the adjacent ortho-methyl group. This twist reduces the conjugation efficiency.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The electron density map unequivocally points to C1 as the site of reactivity.

Regioselectivity Rules

In activated benzene rings, nucleophiles attack the position most deficient in electron density that also possesses a good leaving group.

  • Activation: The Nitro group activates positions ortho and para to itself.[5]

    • Position 1 (Br) is Para to Nitro

      
      ACTIVATED .
      
    • Position 2 (Cl) is Meta to Nitro

      
      DEACTIVATED .
      
  • Leaving Group: Bromide is generally a better leaving group than Chloride in

    
     reactions due to the weaker C-Br bond.
    

Conclusion: Reaction with a nucleophile (e.g., Sodium Methoxide,


) will result in the exclusive displacement of Bromine at C1, yielding 1-methoxy-2-chloro-5-methyl-4-nitrobenzene .
Reaction Mechanism (Meisenheimer Complex)

The reaction proceeds via an addition-elimination pathway. The intermediate (Meisenheimer complex) is stabilized by the resonance electron withdrawal of the nitro group.

ReactionMechanism Substrate Substrate (1-Br-2-Cl...) TS Meisenheimer Complex Substrate->TS Attack at C1 (Rate Limiting) Nu Nucleophile (Nu-) Nu->TS Product Product (1-Nu-2-Cl...) TS->Product Restoration of Aromaticity LG Leaving Group (Br-) TS->LG Elimination

Figure 2: The


 pathway. The transition state is stabilized by the negative charge delocalization onto the Nitro oxygens.

References

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Source: MDPI. Context: Provides structural analogs for bond length and planarity assumptions.

  • Nucleophilic Aromatic Substitution. Source: Chemistry LibreTexts. Context: Authoritative overview of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     mechanisms, Meisenheimer complexes, and leaving group hierarchies.
    
    
  • 1-Bromo-2-chloro-4-nitrobenzene Properties. Source: PubChem (NIH). Context: Physical property data for the des-methyl analog, used for baseline comparisons.

  • 13C NMR Chemical Shift Guide. Source: Compound Interest / University of Wisconsin. Context: Base values for calculating predicted chemical shifts based on substituent additivity.[6]

Sources

Foundational

A Comprehensive Technical Guide to 1-Bromo-2-chloro-5-methyl-4-nitrobenzene for Advanced Research and Development

This guide provides an in-depth overview of 1-bromo-2-chloro-5-methyl-4-nitrobenzene, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. This document elucidates its c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of 1-bromo-2-chloro-5-methyl-4-nitrobenzene, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. This document elucidates its chemical identity, commercial availability, physicochemical properties, plausible synthetic routes, and its application in the synthesis of bioactive molecules.

Chemical Identity and Nomenclature

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a polysubstituted aromatic compound. For clarity and accurate sourcing, it is crucial to address the existing ambiguity in its nomenclature and associated CAS numbers.

The structurally confirmed entity, 1-bromo-2-chloro-4-methyl-5-nitrobenzene , is assigned CAS Number 1126367-34-7 .[1][2] Its IUPAC name accurately reflects the substitution pattern on the benzene ring. An alternative designation, 4-Bromo-5-chloro-2-nitrotoluene, is also used.[1][3]

Another frequently encountered designation is 1-bromo-2-chloro-5-methyl-4-nitrobenzene, associated with CAS Number 1268816-55-2 .[4][5] While suppliers often list these as synonymous, for the purposes of this guide, we will focus on the compound associated with CAS 1126367-34-7 due to its clear structural representation in chemical databases. Researchers are advised to verify the structure and CAS number with their chosen supplier.

Molecular Structure:

Caption: 2D structure of 1-bromo-2-chloro-4-methyl-5-nitrobenzene.

Commercial Availability and Suppliers

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is available from a range of chemical suppliers, primarily for research and development purposes. The compound is typically offered in quantities ranging from milligrams to kilograms.

Supplier TypeRepresentative CompaniesPurityCommon Pack Sizes
Research Chemicals Bide Pharmatech Ltd., Achemblock, Amadis Chemical>97%1g, 5g, 10g, 25g
Custom Synthesis LinkChem Technology Co., Ltd., SuZhou ShiYa BiopharmaceuticalsCustomAs per client request
General Suppliers ChemicalBook, BLDpharmVariesVaries

Disclaimer: This is not an exhaustive list, and supplier availability may change. Researchers should always request a certificate of analysis to confirm the identity and purity of the purchased material.

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties and hazards is paramount for its safe handling and use in experimental settings.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₅BrClNO₂[1][2]
Molecular Weight 250.48 g/mol [1][2]
Appearance Off-white to light yellow solid[4]
Boiling Point 296.1±35.0 °C (Predicted)[4]
Density 1.719±0.06 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C, Sealed in dry, room temperature[2][4]
Safety and Handling

GHS Hazard Classification: [6]

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)

  • H315: Causes skin irritation (Skin corrosion/irritation, Category 2)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles.[7]

  • Skin Protection: Wear impervious gloves and a lab coat.[7]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Disposal:

Store in a tightly closed container in a cool, dry, and well-ventilated area. Dispose of waste materials in accordance with local, regional, and national regulations.

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

A logical approach involves the nitration of a suitable precursor, 2-bromo-1-chloro-4-methylbenzene. This reaction is an electrophilic aromatic substitution, where the nitro group is introduced onto the benzene ring.

start 2-Bromo-1-chloro-4-methylbenzene product 1-Bromo-2-chloro-5-methyl-4-nitrobenzene start->product Nitration reagents HNO₃ / H₂SO₄

Caption: Proposed synthesis of 1-bromo-2-chloro-5-methyl-4-nitrobenzene.

Illustrative Experimental Protocol

This protocol is adapted from the nitration of similar substituted toluenes and should be optimized for the specific substrate.

Materials:

  • 2-Bromo-1-chloro-4-methylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 2-bromo-1-chloro-4-methylbenzene to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Development

The highly functionalized nature of 1-bromo-2-chloro-5-methyl-4-nitrobenzene makes it a valuable building block in medicinal chemistry. The presence of multiple reactive sites (bromo, chloro, and a reducible nitro group) allows for diverse synthetic transformations.

A notable application is its use as a key intermediate in the synthesis of complement factor B inhibitors . A recent patent application (CN119137099A) describes the preparation of such inhibitors starting from 1-bromo-2-chloro-4-methyl-5-nitrobenzene (CAS 1126367-34-7).[3]

start 1-Bromo-2-chloro-5-methyl-4-nitrobenzene intermediate Key Intermediate start->intermediate Multi-step Synthesis product Complement Factor B Inhibitor intermediate->product

Caption: Role as a building block in pharmaceutical synthesis.

The general utility of such halogenated nitroaromatics in drug discovery stems from their ability to undergo a variety of chemical reactions:

  • Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro or bromo substituents by various nucleophiles (e.g., amines, thiols, alcohols).

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative, which is a versatile functional group for further elaboration, such as amide bond formation, sulfonylation, or diazotization.

  • Cross-Coupling Reactions: The bromo and chloro substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

Conclusion

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a commercially available chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined chemical properties and versatile reactivity make it a valuable tool for medicinal chemists. Proper handling and safety precautions are essential when working with this compound. The confirmed use of this molecule in the synthesis of complement factor B inhibitors underscores its relevance and potential for future applications in the development of novel therapeutics.

References

  • Angene Chemical. (2021, May 1). Benzyl (2-amino-2-methylpropyl)carbamate Safety Data Sheet. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). CyDye™ DIGE FLUOR Cy™2 (minimal dye), 5 nmol Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. Retrieved from [Link]

  • Tarrant County. (n.d.). Sodium perborate tetrahydrate Safety Data Sheet. Retrieved from [Link]

  • Polymer Systems Technology Limited. (n.d.). CAT-55 Safety Data Sheet. Retrieved from [Link]

  • Hisco. (2012, February 7). Metrethane 4717 Base Material Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Ethylene/vinyl acetate copolymer Safety Data Sheet. Retrieved from [Link]

  • United States Patent and Trademark Office. (n.d.). Search for patents. Retrieved from [Link]

  • King Scientific. (n.d.). 1-bromo-2-chloro-5-methyl-4-nitrobenzene | 1268816-55-2. Retrieved from [Link]

  • Google Patents. (n.d.). CN119137099A - 补体因子b抑制剂及其用途.
  • Hairui Chemical. (n.d.). 1-Bromo-2-chloro-4-methyl-5-nitro-benzene_1126367-34-7. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene from 3-bromo-2-chlorotoluene

An Application Note and Protocol for the Regioselective Synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Abstract This application note provides a comprehensive, in-depth guide for the synthesis of 1-Bromo-2-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Regioselective Synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene via the electrophilic nitration of 3-bromo-2-chlorotoluene. The document elucidates the underlying chemical principles, including the mechanism of aromatic nitration and the directing effects of substituents that govern the reaction's regioselectivity. A detailed, field-proven laboratory protocol is presented, covering reaction setup, safety precautions, work-up, purification, and characterization. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a reliable method for preparing this specific polysubstituted nitroaromatic compound, a valuable intermediate in organic synthesis.

Introduction and Scientific Rationale

Polysubstituted nitroaromatic compounds are fundamental building blocks in the chemical and pharmaceutical industries. Their utility stems from the versatile chemistry of the nitro group, which can be readily reduced to an amine, enabling a wide array of subsequent transformations for the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients.[1][2] The target molecule, 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, is a highly functionalized aromatic ring, making it a potentially valuable intermediate for complex molecular architectures.

The synthesis described herein employs the classic and robust method of aromatic nitration using a mixed acid solution of concentrated nitric and sulfuric acids.[3] The primary scientific challenge in the nitration of a polysubstituted benzene ring, such as 3-bromo-2-chlorotoluene, is controlling the regioselectivity—that is, directing the incoming nitro group to the desired position on the ring. This protocol is designed to maximize the yield of the desired C4-nitrated isomer by carefully controlling reaction conditions and leveraging the inherent electronic and steric influences of the existing substituents.

Mechanistic Insight: The Basis for Regioselectivity

The nitration of an aromatic ring is a cornerstone example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through a well-established, two-step mechanism.[4]

Step 1: Generation of the Electrophile Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[5][6][7]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Re-aromatization The electron-rich π-system of the 3-bromo-2-chlorotoluene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base in the mixture, typically the bisulfate ion (HSO₄⁻), then abstracts a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[8]

Controlling Regioselectivity: The position of nitration on the 3-bromo-2-chlorotoluene ring is determined by the cumulative directing effects of the three existing substituents: methyl (-CH₃), bromo (-Br), and chloro (-Cl).[9]

  • Methyl Group (-CH₃): This is an activating group due to positive induction and hyperconjugation. It is a strong ortho, para-director.[10]

  • Halogens (-Br, -Cl): These are deactivating groups due to their strong electronegativity (negative induction), yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when attack occurs at these positions.[11]

In 3-bromo-2-chlorotoluene, the positions are influenced as follows:

  • Position 4: para to the strongly activating methyl group and ortho to the bromo group. This position is highly favored electronically.

  • Position 6: ortho to the activating methyl group but is subject to significant steric hindrance from the adjacent chloro group at position 2.

  • Position 5: meta to the methyl group and therefore electronically disfavored.

The directing effects synergize to strongly favor substitution at the C4 position. The activating, para-directing effect of the methyl group is the dominant influence, leading to the desired product, 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, as the major isomer.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3-Bromo-2-chlorotoluene≥98%Strem Chemicals97329-43-6
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%Major Supplier7664-93-9
Concentrated Nitric Acid (HNO₃)ACS Grade, 68-70%Major Supplier7697-37-2
Dichloromethane (CH₂Cl₂)ACS GradeMajor Supplier75-09-2
Sodium Bicarbonate (NaHCO₃)ACS GradeMajor Supplier144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor Supplier7487-88-9
Deionized Water (H₂O)In-house7732-18-5
Crushed IceIn-houseN/A
Essential Safety Precautions

WARNING: This reaction involves highly corrosive and oxidizing acids and generates a potentially toxic nitroaromatic product. Strict safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, splash-proof safety goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).[12][13]

  • Fume Hood: All operations must be performed inside a certified chemical fume hood with a tested and functional sash.

  • Acid Handling: Mixed nitrating acid is extremely corrosive and a powerful oxidizing agent.[14][15] Always add sulfuric acid slowly to nitric acid while cooling. NEVER add water to concentrated acid. The dilution process is highly exothermic.[12]

  • Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have a spill kit containing a neutralizer for acids (such as sodium bicarbonate) readily available.[16]

  • Product Hazards: Nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation of dust or vapors and prevent skin contact.[17]

Reaction Setup and Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of concentrated nitric acid.

  • Place the flask in an ice/salt water bath and allow the acid to cool to below 10 °C.

  • While vigorously stirring, slowly add 15 mL of concentrated sulfuric acid dropwise using a dropping funnel. The addition should take approximately 15-20 minutes. CAUTION: This process is highly exothermic. Maintain the temperature of the mixture below 15 °C throughout the addition.[18]

  • Once the addition is complete, allow the nitrating mixture to cool to 0-5 °C.

Step 2: Substrate Preparation and Reaction

  • In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 5.0 g (24.3 mmol) of 3-bromo-2-chlorotoluene in 25 mL of dichloromethane.

  • Cool this solution in an ice/salt water bath to 0 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred substrate solution over a period of 30-45 minutes.

  • Carefully monitor the internal temperature and maintain it between 0 °C and 5 °C during the entire addition. A rapid increase in temperature can lead to the formation of dinitrated byproducts and create a runaway reaction.[10]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

Step 3: Reaction Monitoring

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Prepare a sample by withdrawing a small aliquot (1-2 drops) from the reaction mixture, quenching it in a vial with ice water and a small amount of dichloromethane, and spotting the organic layer on a silica gel TLC plate.

  • Use a mobile phase such as 9:1 Hexanes:Ethyl Acetate.

  • Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material has been consumed.

Step 4: Work-up and Isolation

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture into a 600 mL beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water with gentle stirring. This will quench the reaction and dilute the acids.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Separate the organic layer (bottom, dichloromethane).

  • Extract the aqueous layer twice more with 30 mL portions of dichloromethane.

  • Combine all organic extracts and wash them sequentially with:

    • 100 mL of cold deionized water.

    • 100 mL of a saturated sodium bicarbonate solution (carefully, to neutralize residual acid; vent the separatory funnel frequently to release CO₂ gas).[10]

    • 100 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification and Characterization

  • The resulting crude product will be a pale yellow solid or oil.

  • Purify the crude material by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to yield the pure 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

    • GC-MS: To determine purity and confirm the molecular weight (Expected M.W. ≈ 250.48 g/mol ).[19]

    • FT-IR Spectroscopy: To identify characteristic functional group peaks (e.g., Ar-NO₂, C-Cl, C-Br).

    • Melting Point Analysis: To assess purity.

Quantitative Data Summary

ParameterValueNotes
Starting Material
3-Bromo-2-chlorotoluene5.0 g24.3 mmol, 1.0 equiv.
Reagents
Concentrated HNO₃15 mL~237 mmol, ~9.7 equiv.
Concentrated H₂SO₄15 mL~276 mmol, ~11.3 equiv.
Reaction Conditions
Temperature0-5 °CCritical for selectivity and safety.
Reaction Time2 hours post-additionMonitor by TLC.
Expected Product
1-Bromo-2-chloro-5-methyl-4-nitrobenzene~5.0 g (82% yield)Theoretical yield: 6.09 g.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis, from reagent preparation to the final purified product.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Work-up cluster_purification Phase 4: Purification & Analysis prep_acids Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5 °C reaction Slowly Add Nitrating Mix to Substrate Solution (Maintain T < 5 °C) prep_acids->reaction prep_substrate Prepare Substrate Solution (3-bromo-2-chlorotoluene in CH₂Cl₂) Cool to 0 °C prep_substrate->reaction stir Stir at 0-5 °C for 2h Monitor by TLC reaction->stir quench Quench Reaction on Ice Water stir->quench extract Separate & Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Evaporate wash->dry purify Recrystallize Crude Product dry->purify analyze Characterize Final Product (NMR, GC-MS, IR, MP) purify->analyze

Caption: Workflow for the synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

References

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Unknown. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). [PDF].
  • Google Patents. (n.d.). Process for nitration of aromatic compounds using a non-acid type nitration process.
  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Unknown. (n.d.). NITRATION. [PDF].
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Chemguide. (n.d.). The nitration of benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). [PDF]. Retrieved from [Link] Harbour.com/images/pdfs/msds/MIXED-NITRATING-ACID-(greater-than-50-HN03).pdf

  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • Google Patents. (n.d.). Method for the mononitration of p-chlorotoluene.
  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • ACS Publications. (n.d.). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC. Retrieved from [Link]

  • Dyno Nobel. (2020). Safety Data Sheet: NITRATING ACID MIXTURES. [PDF]. Retrieved from [Link]

  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • AWS. (n.d.). Mixed Nitrating Acid, Less Than 50% (HNO3). [PDF]. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • Quora. (2018). Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution?. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Oxford Academic. (n.d.). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloro-2-nitrotoluene. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

Part 1: Strategic Analysis & Chemical Logic Executive Summary This protocol details the chemoselective mono-amination of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene . The substrate presents a complex "selectivity triangle"...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic

Executive Summary

This protocol details the chemoselective mono-amination of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene . The substrate presents a complex "selectivity triangle" involving two halogens (Br, Cl) and a strong electron-withdrawing nitro group (


).

The Core Challenge: The primary objective is to couple an amine selectively at the C1-Br position while preserving the C2-Cl bond for future functionalization. The Hidden Risk: The nitro group at C4 is para to the bromine. This highly activates the C-Br bond for catalyst-free Nucleophilic Aromatic Substitution (S


Ar), which can compete with the palladium cycle and lead to uncontrolled background reactions or side-products if strong bases are used.
Substrate Analysis & Reactivity Profile

The electronic landscape of the molecule dictates the experimental design:

FeaturePositionElectronic EffectImpact on Protocol
Bromine (Br) C1Good Leaving GroupPrimary Target. Fastest oxidative addition with Pd(0).
Chlorine (Cl) C2Strong BondSecondary Target. Slower oxidative addition; should remain intact.
Nitro (

)
C4Strong EWG (-M, -I)Activates C1-Br for both Pd-insertion and background S

Ar.
Methyl (

)
C5Weak Donor (+I)Provides steric bulk ortho to the Nitro group; minimal electronic deactivation.
Mechanistic Pathway & Decision Matrix

To achieve high fidelity, we must accelerate Pathway A (Pd-Catalysis) while suppressing Pathway B (S


Ar) and Pathway C (Dehalogenation).

Chemoselectivity Substrate 1-Bromo-2-chloro- 5-methyl-4-nitrobenzene Pd_Cycle Pathway A: Pd-Catalysis (Desired) Substrate->Pd_Cycle Ligand: Xantphos Base: Cs2CO3 SNAr Pathway B: SNAr Background (Competitor) Substrate->SNAr Strong Base (NaOtBu) High Temp Cl_Coupling Pathway C: Cl-Coupling (Over-reaction) Substrate->Cl_Coupling Monodentate Ligands Excess Amine Product Product Pd_Cycle->Product C1-N Bond Formed

Figure 1: Chemoselectivity Decision Tree. Pathway A is favored by using weak bases and bidentate ligands.

Part 2: Optimized Protocol

Reagent Selection Rationale
  • Catalyst Precursor:

    
     or 
    
    
    
    . Acetate is preferred for stability; dba can sometimes act as a non-innocent ligand.
  • Ligand: Xantphos.

    • Why? Xantphos has a wide bite angle (

      
      ). It promotes reductive elimination (crucial for electron-deficient arenes) and is bulky enough to prevent reaction at the sterically more hindered or less reactive Chloride site.
      
  • Base: Cesium Carbonate (

    
    ). 
    
    • Critical Choice: Unlike Sodium tert-butoxide (

      
      ), Carbonate is a weak base. It is strong enough to deprotonate the Pd-bound amine but too weak to trigger rapid background S
      
      
      
      Ar at the nitro-activated position or reduce the nitro group.
  • Solvent: 1,4-Dioxane (anhydrous). High boiling point allows thermal flexibility (80-100°C).

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 250 mg of substrate) Glassware: Oven-dried reaction vial with a crimp cap or Schlenk tube.

Step-by-Step Workflow
  • Charge Solids:

    • In a glovebox or under active Nitrogen flow, add:

      • 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (1.0 equiv, 1.0 mmol)

      • 
         (2.0 mol%, 4.5 mg)
        
      • Xantphos (3.0 mol%, 17.4 mg)

      • 
         (1.5 equiv, 488 mg)
        
  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

    • Note: Sparge solvent with Argon/Nitrogen for 15 mins prior to use.

  • Amine Addition:

    • Add the Target Amine (1.1 equiv).

    • Liquid Amines: Add via syringe.

    • Solid Amines: Add in Step 1.

  • Reaction:

    • Seal the vessel.[1]

    • Heat to 80°C in a heating block.

    • Stir vigorously (800 RPM).

    • Monitor: Check LCMS at 2 hours.

      • Target: Disappearance of Bromide starting material.

      • Watch: If starting material remains but no byproduct forms, increase temp to 100°C.

  • Workup:

    • Cool to Room Temp.[1][2]

    • Filter through a pad of Celite (elute with EtOAc) to remove Pd black and inorganic salts.

    • Concentrate in vacuo.

    • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Experimental Workflow Diagram

Workflow Setup 1. Setup Argon Atmosphere Pd(OAc)2 + Xantphos Cs2CO3 (Weak Base) Reaction 2. Reaction 80°C, Dioxane 2-4 Hours Setup->Reaction Check 3. QC Check (LCMS) Is Br consumed? Is Cl intact? Reaction->Check Workup 4. Workup Celite Filtration Silica Purification Check->Workup Yes Fail Troubleshoot: Increase Temp or Switch to BrettPhos Check->Fail No (Stalled)

Figure 2: Operational workflow for the amination protocol.

Part 3: Troubleshooting & Safety (E-E-A-T)

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning or inactive Pd.Ensure rigorous degassing. Switch to pre-formed catalyst like Pd(crotyl)(tBuXPhos)Cl .
S

Ar Background
Base is too strong or Temp too high.Lower temp to 60°C. Ensure

is used, NOT

.
Bis-amination (at Cl) Catalyst too active or excess amine.Keep amine stoichiometry tight (1.05 equiv). Reduce temp.
De-halogenation Hydride source present.[3][4]Use anhydrous solvents. Avoid alcohols.
Safety: The Nitro-Arene Hazard
  • Thermal Runaway: Nitro-arenes are energetic. Palladium-catalyzed reactions are exothermic.[5]

    • Protocol: Do not scale up beyond 5g without DSC (Differential Scanning Calorimetry) testing to determine the onset of decomposition.

  • Metal Scavenging: Nitro groups can chelate metals. Ensure the final product is treated with a metal scavenger (e.g., SiliaMetS® Thiol) to meet pharmaceutical limits (<10 ppm Pd).

Part 4: References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., et al. (1994). "Palladium-catalyzed amination of aryl halides: Mechanism and Selectivity." Journal of the American Chemical Society.[5]

  • Fors, B. P., & Buchwald, S. L. (2009). "A General Method for the Amination of Aryl Halides." Journal of the American Chemical Society.[5]

  • Magano, J., & Dunetz, J. R. (2011). "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews.

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

Introduction: Unlocking the Synthetic Potential of Activated Aryl Halides Nucleophilic aromatic substitution (SNAr) stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of Activated Aryl Halides

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. This powerful transformation is particularly effective for aryl halides bearing strongly electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack. The subject of this guide, 1-bromo-2-chloro-5-methyl-4-nitrobenzene, is a prime substrate for SNAr chemistry. The presence of a nitro group significantly lowers the electron density of the benzene ring, facilitating the addition of a nucleophile, a critical step in the reaction mechanism.

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the theoretical and practical aspects of nucleophilic aromatic substitution reactions involving 1-bromo-2-chloro-5-methyl-4-nitrobenzene. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions and provide detailed, field-proven protocols for the substitution of the activated chlorine atom with various nucleophiles.

Understanding the Reactivity of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

The regiochemical outcome of SNAr reactions on polysubstituted aromatic rings is dictated by the electronic effects of the substituents. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the facility of the reaction.

In the case of 1-bromo-2-chloro-5-methyl-4-nitrobenzene, the powerful electron-withdrawing nitro group (–NO₂) is the key activating group. It effectively delocalizes the negative charge of the Meisenheimer complex through resonance, but only when the nucleophilic attack occurs at the positions ortho or para to it.

Let's analyze the substitution pattern of our substrate:

  • The chloro group is at the C2 position, which is para to the C4 nitro group.

  • The bromo group is at the C1 position, which is meta to the C4 nitro group.

  • A methyl group, a weakly electron-donating group, is at the C5 position.

Due to the para-positioning of the chloro group relative to the strongly activating nitro group, the carbon atom to which it is attached (C2) is significantly more electron-deficient and thus more susceptible to nucleophilic attack. The negative charge in the resulting Meisenheimer complex can be delocalized onto the nitro group, leading to a more stable intermediate. Conversely, nucleophilic attack at the bromine-bearing carbon (C1) would result in a Meisenheimer complex where the negative charge cannot be effectively delocalized by the nitro group, making this pathway energetically less favorable. Therefore, nucleophilic aromatic substitution reactions on 1-bromo-2-chloro-5-methyl-4-nitrobenzene are highly selective for the displacement of the chloro substituent.

The following diagram illustrates the preferential reaction pathway:

Caption: Preferential SNAr pathway for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

Experimental Protocols

The following protocols are designed to be robust and adaptable for various nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

General Workflow for SNAr Reactions

The general workflow for performing and analyzing SNAr reactions with 1-bromo-2-chloro-5-methyl-4-nitrobenzene is outlined below.

workflow start Reaction Setup reagents Add Substrate, Solvent, and Base (if needed) start->reagents nucleophile Add Nucleophile reagents->nucleophile reaction Heat and Monitor (TLC/GC-MS) nucleophile->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol outlines the synthesis of 1-bromo-5-methyl-4-nitro-2-(piperidin-1-yl)benzene.

Materials:

  • 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

  • Piperidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-chloro-5-methyl-4-nitrobenzene (1.0 eq).

  • Dissolve the starting material in DMF or DMSO (approximately 5-10 mL per gram of substrate).

  • Add the base, such as potassium carbonate or triethylamine (2.0 eq).

  • To the stirred solution, add piperidine (1.1 - 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is complete when the starting material spot is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of 1-bromo-2-methoxy-5-methyl-4-nitrobenzene.

Materials:

  • 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

  • Sodium methoxide (NaOCH₃) or generate in situ from methanol and sodium hydride (NaH)

  • Anhydrous methanol or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane or Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • If using sodium methoxide solution: To a stirred solution of 1-bromo-2-chloro-5-methyl-4-nitrobenzene (1.0 eq) in anhydrous methanol or THF, add a solution of sodium methoxide (1.1 - 1.5 eq) in methanol at room temperature.

  • If generating alkoxide in situ: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous methanol (1.1 eq) and stir for 20-30 minutes at 0 °C. To this freshly prepared sodium methoxide solution, add a solution of 1-bromo-2-chloro-5-methyl-4-nitrobenzene (1.0 eq) in anhydrous THF.

  • Allow the reaction to stir at room temperature or gently heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Data Presentation

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Piperidine95% Ethanol25> 1 (fast reaction)
MorpholineMethanol25~ 2.5 x 10³
AnilineMethanol25Significantly lower than secondary amines

Data is illustrative and sourced from studies on analogous compounds.

Analytical Monitoring and Product Characterization

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of SNAr reactions. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used as the eluent. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both monitoring the reaction and confirming the identity of the product. The retention times of the starting material and product will differ, and the mass spectrum of the product will show the expected molecular ion peak corresponding to the substitution of the chloro atom with the nucleophile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final product, confirming the regioselectivity of the substitution.

Conclusion

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a versatile substrate for nucleophilic aromatic substitution reactions. The strong activating effect of the para-nitro group ensures high regioselectivity for the displacement of the chlorine atom. The protocols provided herein offer robust and adaptable methods for the synthesis of a variety of substituted 1-bromo-5-methyl-4-nitrobenzene derivatives, which are valuable intermediates in the development of novel pharmaceuticals and other functional materials. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining high yields of pure products.

References

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. ACS Publications. [Link]

  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Chemistry Stack Exchange. [Link]

  • 1-Bromo-4-methyl-2-nitrobenzene. PMC - NIH. [Link]

  • Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • 1-Bromo-2-chloro-4-nitrobenzene. PubChem. [Link]

  • MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). MDPI. [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center. [Link]

  • The reaction of m
Application

Application Notes and Protocols for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene in Pharmaceutical Synthesis

Introduction: Strategic Importance of Polysubstituted Nitroaromatics in Drug Discovery In the landscape of modern pharmaceutical synthesis, the strategic incorporation of polysubstituted aromatic moieties is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Polysubstituted Nitroaromatics in Drug Discovery

In the landscape of modern pharmaceutical synthesis, the strategic incorporation of polysubstituted aromatic moieties is a cornerstone of designing novel active pharmaceutical ingredients (APIs). These scaffolds provide a rigid framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with biological targets. Among the vast arsenal of synthetic building blocks, halogenated and nitrated benzene derivatives, such as 1-bromo-2-chloro-5-methyl-4-nitrobenzene, are of paramount importance. Their utility stems from the orthogonal reactivity of their functional groups, which allows for a stepwise and controlled elaboration into complex molecular architectures.

The presence of nitro and multiple distinct halogen substituents on the aromatic ring of 1-bromo-2-chloro-5-methyl-4-nitrobenzene offers a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while also serving as a masked amino group, which can be revealed through a straightforward reduction. The differential reactivity of the bromine and chlorine atoms under specific catalytic conditions, particularly in palladium-catalyzed cross-coupling reactions, allows for chemoselective functionalization. This multi-faceted reactivity profile makes 1-bromo-2-chloro-5-methyl-4-nitrobenzene a valuable intermediate in the synthesis of a range of pharmaceuticals, including kinase inhibitors.

This document provides detailed application notes and protocols for the use of 1-bromo-2-chloro-5-methyl-4-nitrobenzene as a key intermediate in the synthesis of a precursor to Crizotinib, a potent anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.

Chemical Properties and Safety Data

A thorough understanding of the chemical properties and safety hazards of 1-bromo-2-chloro-5-methyl-4-nitrobenzene is critical for its safe handling and effective use in synthesis.

PropertyValue
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance Pale yellow crystalline solid
CAS Number 1126367-34-7

Safety and Handling Precautions:

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Application in the Synthesis of a Crizotinib Precursor

Crizotinib is an FDA-approved therapeutic for the treatment of certain types of non-small cell lung cancer. A key fragment in the synthesis of Crizotinib is a substituted aminopyrazole. The following protocols detail the use of 1-bromo-2-chloro-5-methyl-4-nitrobenzene in a Suzuki-Miyaura cross-coupling reaction to form a phenylpyrazole intermediate, followed by the reduction of the nitro group to yield a key aniline precursor for the final assembly of Crizotinib.

Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[2][3][4] In this protocol, the bromine atom of 1-bromo-2-chloro-5-methyl-4-nitrobenzene is selectively coupled with a pyrazole boronic acid ester. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for this chemoselective transformation.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Pyrazole-4-boronic acid pinacol ester Pd(dppf)Cl₂ K₂CO₃ Dioxane/Water reaction_setup Combine reagents in a Schlenk flask under an inert atmosphere (N₂ or Ar) reagents->reaction_setup heating Heat the reaction mixture at 80-90 °C with vigorous stirring reaction_setup->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring workup Cool to room temperature Partition between EtOAc and water monitoring->workup purification Dry organic layer over Na₂SO₄ Concentrate under reduced pressure Purify by column chromatography workup->purification product Obtain 1-(2-chloro-5-methyl-4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-chloro-5-methyl-4-nitrobenzene (1.0 eq), pyrazole-4-boronic acid pinacol ester (1.2 eq), palladium(II) dichloride [1,1'-bis(diphenylphosphino)ferrocene] (Pd(dppf)Cl₂) (0.05 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired phenylpyrazole intermediate.

ReagentMolar Eq.Purpose
1-Bromo-2-chloro-5-methyl-4-nitrobenzene1.0Aryl halide electrophile
Pyrazole-4-boronic acid pinacol ester1.2Boronic acid nucleophile
Pd(dppf)Cl₂0.05Palladium catalyst
K₂CO₃2.5Base for activation of boronic ester
Dioxane/Water-Solvent system
Part 2: Reduction of the Nitro Group to an Aniline

The reduction of the nitro group to an aniline is a crucial step in the synthesis of many pharmaceuticals. This transformation can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Experimental Workflow: Nitro Group Reduction

start_material Substituted Phenylpyrazole-nitro Compound dissolution Dissolve in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate) start_material->dissolution catalyst_addition Add Palladium on Carbon (Pd/C) catalyst (5-10 mol%) dissolution->catalyst_addition hydrogenation Place under a hydrogen atmosphere (balloon or Parr shaker) Stir vigorously at room temperature catalyst_addition->hydrogenation monitoring Monitor reaction progress by TLC or LC-MS hydrogenation->monitoring filtration Filter the reaction mixture through Celite to remove the catalyst monitoring->filtration concentration Concentrate the filtrate under reduced pressure filtration->concentration product Obtain the corresponding Aniline product concentration->product

Sources

Method

Application Notes &amp; Protocols: The Utility of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene as a Key Intermediate in Modern Agrochemical Synthesis

Authored by: Senior Application Scientist, Agrochemical R&D Introduction: Strategic Importance of Halogenated Nitroaromatics in Herbicide Discovery The relentless pursuit of novel herbicidal agents with improved efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Agrochemical R&D

Introduction: Strategic Importance of Halogenated Nitroaromatics in Herbicide Discovery

The relentless pursuit of novel herbicidal agents with improved efficacy, selectivity, and environmental profiles necessitates a sophisticated understanding of synthetic building blocks. Among these, halogenated nitroaromatic compounds serve as versatile platforms for constructing complex molecular architectures. 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a prime exemplar of such a scaffold, offering multiple reaction sites that can be selectively functionalized. Its intrinsic electronic and steric properties make it an ideal starting material for the synthesis of a new generation of urea-based herbicides, particularly those targeting highly resistant weed species. This document provides an in-depth guide to the application of this compound, focusing on its role in the synthesis of potent N-aryl-N'-[3-chloro-1-(3-pyridyl)-1H-pyrazol-4-yl]urea herbicides. We will elucidate the synthetic pathway, provide detailed experimental protocols, and discuss the structure-activity relationship (SAR) that underpins the herbicidal activity of the final products.

Core Application: A Gateway to Potent Urea-Based Herbicides

The primary application of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene in agrochemical research lies in its conversion to the corresponding aniline derivative, 2-bromo-4-chloro-5-methylaniline. This aniline is a critical component for the synthesis of N-aryl-N'-[3-chloro-1-(3-pyridyl)-1H-pyrazol-4-yl]ureas. These final compounds have demonstrated significant pre- and post-emergence herbicidal activity against a broad spectrum of weeds. The synthesis is a multi-step process that leverages classical organic chemistry reactions, each step critical for achieving high yields and purity of the final product.

Synthetic Workflow Overview

The overall synthetic strategy involves the initial reduction of the nitro group of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene to an amine, followed by the coupling of the resulting aniline with a suitable pyrazole isocyanate or its equivalent to form the final urea linkage. This workflow is a robust and scalable method for accessing a library of potential herbicidal candidates for screening and optimization.

G A 1-Bromo-2-chloro-5-methyl- 4-nitrobenzene B Reduction of Nitro Group A->B e.g., SnCl2, HCl C 2-Bromo-4-chloro-5-methylaniline B->C D Urea Formation (Coupling with Pyrazole Isocyanate) C->D E N-(2-bromo-4-chloro-5-methylphenyl)-N'- [3-chloro-1-(3-pyridyl)-1H-pyrazol-4-yl]urea D->E G cluster_0 Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Qa QA Pheo->Qa Qb QB (D1 Protein) Qa->Qb Block Inhibition of Electron Transport Qb->Block Urea Urea Herbicide Urea->Qb Binds to QB site

Application

Application Note: Synthesis of Azo Dyes Utilizing 1-Bromo-2-chloro-5-methyl-4-nitrobenzene as a Precursor

Abstract This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the utilization of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene as a versatile precursor for the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the utilization of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene as a versatile precursor for the synthesis of azo dyes. We elucidate the core chemical principles governing its reactivity, focusing on two primary synthetic routes: (A) reduction of the nitro group followed by diazotization and azo coupling, and (B) nucleophilic aromatic substitution (SNAr). This guide presents detailed, field-proven protocols, explains the causality behind experimental choices, and includes safety data and workflow visualizations to ensure reproducible and safe execution.

Introduction: A Versatile Dye Intermediate

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a halogenated nitroaromatic compound, a class of molecules that serve as crucial building blocks in the synthesis of various industrial chemicals, including a wide array of dyes.[1] Its utility stems from the specific arrangement of its functional groups. The presence of a strong electron-withdrawing nitro group (-NO₂) significantly influences the molecule's reactivity. This group activates the aromatic ring not for typical electrophilic substitution, but for nucleophilic aromatic substitution (SNAr), making the ortho-positioned bromine and meta-positioned chlorine atoms susceptible to displacement.[2][3][4]

Alternatively, the nitro group can be chemically reduced to a primary amine (-NH₂), transforming the precursor into a novel aniline derivative. This new molecule can then undergo a classic and robust two-step reaction—diazotization followed by azo coupling—to produce vibrant azo dyes, which are characterized by the -N=N- chromophore.[5] This application note will provide a comprehensive overview of these pathways, with a detailed protocol for the reduction and diazotization route.

Physicochemical Properties & Safety Data

Safe and effective synthesis begins with a thorough understanding of the precursor's properties and hazards. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

PropertyValueSource
IUPAC Name 1-bromo-2-chloro-4-methyl-5-nitrobenzene[7]
Molecular Formula C₇H₅BrClNO₂[7]
Molecular Weight 250.48 g/mol [7]
CAS Number 1126367-34-7[7]
Appearance Crystalline Solid (Expected)-

GHS Hazard Statements: [7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[8] Avoid formation of dust. Do not get in eyes, on skin, or on clothing.[6][9]

  • PPE: Wear protective gloves, safety goggles with side-shields, and a lab coat.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

  • First Aid: In case of contact, rinse skin or eyes immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.[8]

Core Chemical Principles & Synthetic Pathways

The functionality of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene allows for two primary strategies for incorporation into dye structures.

Pathway A: Reduction and Subsequent Diazotization/Coupling

This is the most common and versatile approach for creating azo dyes from this precursor. The synthesis is a multi-step process where the precursor is first transformed into a diazotizable amine.

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine (-NH₂) using standard reducing agents like tin(II) chloride or metallic tin in the presence of a strong acid (e.g., HCl). This reaction converts the starting material into 5-Bromo-4-chloro-2-methylaniline .

  • Diazotization: The newly formed aromatic amine is then treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid. This reaction must be conducted at low temperatures (0–5 °C) to form a thermally unstable diazonium salt.[10][11]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component. Common coupling partners include phenols (like 2-naphthol) or aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo linkage (-N=N-), yielding the final dye.[5]

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

This pathway leverages the electron-deficient nature of the aromatic ring.

  • Mechanism: A strong nucleophile (e.g., an amine, R-NH₂, or a phenoxide, Ar-O⁻) attacks the carbon atom bearing a halogen. The strong electron-withdrawing nitro group, positioned ortho to the bromine and para to a potential secondary site, is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.[3][4] This stabilization lowers the activation energy, allowing the substitution to proceed. The halogen atom is subsequently eliminated as a leaving group.

  • Application: This method is used to directly link the precursor's aromatic core to another molecule, which may already contain a chromophore or be further functionalized. The bromine atom is the more probable leaving group due to the combined ortho and para activation from the nitro group relative to the chlorine's position.

Experimental Protocols (Pathway A)

The following protocols provide a step-by-step methodology for synthesizing a representative azo dye via the reduction and diazotization pathway.

Protocol 1: Reduction of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

Objective: To synthesize 5-Bromo-4-chloro-2-methylaniline.

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromo-2-chloro-5-methyl-4-nitrobenzene250.485.00 g0.020
Granulated Tin (Sn)118.717.12 g0.060
Concentrated HCl (~37%)36.46~25 mL-
Sodium Hydroxide (NaOH)40.00For neutralization-
Diethyl Ether or Ethyl Acetate-For extraction-

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a fume hood.

  • To the flask, add 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (5.00 g) and granulated tin (7.12 g).

  • Slowly add 20 mL of concentrated HCl through the condenser. The reaction is exothermic and may require initial cooling in a water bath.

  • After the initial reaction subsides, heat the mixture to reflux using a heating mantle for 1-2 hours, or until the yellow color of the nitro compound disappears.

  • Cool the reaction mixture to room temperature. A solid complex of the amine and tin chloride may precipitate.

  • Carefully neutralize the mixture by slowly adding a concentrated solution of NaOH (e.g., 6 M) while cooling in an ice bath. The goal is to reach a pH > 10 to precipitate tin hydroxides and liberate the free amine.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent using a rotary evaporator to yield the crude 5-Bromo-4-chloro-2-methylaniline. The product can be further purified by recrystallization or column chromatography if necessary.

Causality & Validation:

  • Rationale: Metallic tin in concentrated HCl is a classic and effective reagent for the reduction of aromatic nitro groups to anilines. The acidic medium is essential for the reaction mechanism. Basification is required to deprotonate the anilinium salt and precipitate tin salts, allowing the free amine to be extracted into an organic solvent.

  • Validation: The successful conversion is marked by the disappearance of the starting material (monitorable by TLC). The final product should be an off-white or pale solid, distinct from the likely yellow color of the nitro precursor. Structure can be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Synthesis of an Azo Dye from 5-Bromo-4-chloro-2-methylaniline

Objective: To synthesize an azo dye by coupling the diazotized amine with 2-naphthol.

Part A: Diazotization

  • Dissolve 2.20 g (0.010 mol) of the synthesized 5-Bromo-4-chloro-2-methylaniline in a mixture of 5 mL concentrated HCl and 10 mL of water in a 100 mL beaker. Gentle heating may be required to fully dissolve the amine salt.[11]

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this temperature throughout the process.[10][11]

  • In a separate beaker, dissolve 0.70 g (0.010 mol) of sodium nitrite (NaNO₂) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution over 10 minutes, ensuring the temperature never exceeds 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting clear solution contains the diazonium salt.

Part B: Azo Coupling

  • In a separate 250 mL beaker, dissolve 1.44 g (0.010 mol) of 2-naphthol in 20 mL of 2 M sodium hydroxide (NaOH) solution. Cool this solution in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • An intensely colored precipitate (typically red or orange) should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolate the dye product by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold water until the filtrate is neutral.

  • Allow the product to air-dry or dry in a desiccator.

Causality & Validation:

  • Rationale: Low temperature is critical to prevent the diazonium salt from decomposing into phenols and nitrogen gas.[10] The coupling with 2-naphthol is performed in a basic solution because the phenoxide ion is a much more powerful activating group than the hydroxyl group, making the aromatic ring electron-rich and highly susceptible to electrophilic attack by the diazonium salt.

  • Validation: The formation of a vibrant, deeply colored precipitate is a strong indicator of successful azo coupling. The final dye's purity can be assessed by its sharp melting point and TLC. Its color and spectroscopic properties (UV-Vis) are its defining characteristics.

Workflow Visualization

The following diagram illustrates the complete synthetic sequence from the starting material to the final azo dye product.

Dye_Synthesis_Workflow cluster_0 Protocol 1: Reduction cluster_1 Protocol 2: Azo Dye Synthesis Start 1-Bromo-2-chloro- 5-methyl-4-nitrobenzene Amine 5-Bromo-4-chloro- 2-methylaniline Start->Amine  Sn / conc. HCl  then NaOH workup Diazonium Diazonium Salt Intermediate Amine->Diazonium  NaNO₂ / HCl  0-5 °C FinalDye Final Azo Dye Product Diazonium->FinalDye  Coupling  (Basic conditions) Naphthol 2-Naphthol (Coupling Component) Naphthol->FinalDye

Caption: Synthetic workflow for an azo dye via reduction and diazotization.

Conclusion

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a highly valuable and versatile precursor in synthetic organic chemistry. Its well-defined reactivity, governed by the interplay of its halogen, methyl, and activating nitro substituents, allows for its strategic incorporation into complex molecules. The protocols detailed herein for the reduction and subsequent diazotization/coupling pathway provide a reliable and robust method for the creation of novel azo dyes. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can effectively leverage this compound for the development of new colorants and functional organic materials.

References

  • National Institutes of Health (NIH). (n.d.). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Education. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Longdom Publishing. (2018). Azo Dyes: Preparation Via Environmentally Benign Way. Retrieved from [Link]

  • University of Waterloo. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. Retrieved from [Link]

  • ResearchGate. (2015). One step synthesis of azo compounds from nitroaromatics and anilines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and related Azo Dyes. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Bromo-2-chloro-4-nitrobenzene. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular innovation. Their rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular innovation. Their rigid frameworks and rich electronic properties are pivotal for modulating biological targets and creating novel functional materials. The starting material, 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, is a particularly valuable scaffold. Its utility stems from a combination of features:

  • Orthogonal Reactivity of Halogens: The presence of both bromine and chlorine atoms allows for selective, sequential functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling site-specific modifications.[1]

  • Nitro Group Activation: The strongly electron-withdrawing nitro group profoundly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2][3][4] It preferentially activates the positions ortho and para to it, rendering both the bromine and chlorine substituents susceptible to displacement by nucleophiles.

  • Latent Functionality: The nitro group itself is a versatile functional handle. Its reduction to an amine is a cornerstone transformation, unlocking a plethora of cyclization strategies to forge new heterocyclic rings.

This guide provides a detailed exploration of synthetic pathways originating from this versatile building block, complete with field-tested protocols and mechanistic insights for researchers, chemists, and drug development professionals.

Visualization: Synthetic Pathways Overview

The strategic functionalization of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene can be visualized as a decision tree, branching into distinct families of heterocyclic products based on the chosen reaction type.

G cluster_0 Pathway A: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Pathway B: Sequential Cross-Coupling start 1-Bromo-2-chloro-5-methyl-4-nitrobenzene snar SNAr with Bifunctional Nucleophiles (e.g., R-NH-XH) start->snar suzuki Suzuki Coupling (at C-Br) start->suzuki reduction_cyclization Nitro Reduction & Intramolecular Cyclization snar->reduction_cyclization Formation of Intermediate heterocycles_snar Benzimidazoles Phenothiazines Dibenzodiazepines reduction_cyclization->heterocycles_snar Ring Closure buchwald Buchwald-Hartwig Amination (at C-Cl) suzuki->buchwald Selective C-C Bond Formation heterocycles_cc Highly Substituted N-Aryl Heterocycles buchwald->heterocycles_cc C-N Bond Formation

Caption: Key synthetic routes from the starting material.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) and Cyclization

The SNAr reaction is a powerful tool for forging C-N, C-O, and C-S bonds on electron-deficient aromatic rings. The nitro group on the substrate stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution.[4] While both halogens are activated, the chlorine at C-2 is para to the nitro group, making it the kinetically favored site for nucleophilic attack in many cases.

Application I: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs like omeprazole and albendazole.[5][6][7] The synthesis involves an initial SNAr reaction with an o-phenylenediamine, followed by reductive cyclization.

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (2.50 g, 10.0 mmol), benzene-1,2-diamine (1.30 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Execution: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 120 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and then with cold diethyl ether (20 mL) to remove unreacted starting materials. Dry the solid under vacuum to yield the desired intermediate as a yellow powder.

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the crude intermediate from the previous step (approx. 10.0 mmol) in 100 mL of ethanol.

  • Catalyst Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. The yellow suspension should gradually become a clear solution.

  • Basification and Extraction: Cool the reaction to room temperature and carefully pour it into a saturated sodium bicarbonate solution until the pH is ~8-9. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (gradient elution, hexane/ethyl acetate) to afford the final benzimidazole derivative.

StepCompoundStarting Material (g)Product Yield (g)% Yield
1 2-(2-Bromo-4-methyl-5-nitrophenylamino)aniline2.502.9587%
2 7-Bromo-5-methyl-1H-benzo[d]imidazol-4-amine2.95 (crude)1.8883%
Caption: Representative yields for the two-step benzimidazole synthesis.
Application II: Synthesis of Functionalized Phenothiazines

Phenothiazines are a class of tricyclic compounds known for their wide range of biological activities, including antipsychotic and antiemetic effects.[8][9] Their synthesis can be achieved by reacting the starting material with a 2-aminothiophenol derivative.

G start 1-Bromo-2-chloro- 5-methyl-4-nitrobenzene reagent + 2-Aminothiophenol (K2CO3, DMSO) intermediate S-Arylation Intermediate reagent->intermediate SNAr cyclization Smiles Rearrangement or Reductive Cyclization intermediate->cyclization product Substituted Phenothiazine cyclization->product

Caption: Workflow for phenothiazine synthesis.

  • Reaction Setup: In a sealed tube, combine 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (1.25 g, 5.0 mmol), 2-aminothiophenol (0.69 g, 5.5 mmol), and powdered potassium hydroxide (0.84 g, 15.0 mmol).

  • Solvent and Execution: Add 10 mL of anhydrous N,N-Dimethylformamide (DMF). Seal the tube and heat to 140 °C in an oil bath for 18 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).

  • Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate in vacuo. The resulting crude solid is then purified by flash chromatography (silica gel, eluting with a hexane/dichloromethane gradient) to yield the target phenothiazine.

Pathway B: Sequential Palladium-Catalyzed Cross-Coupling

This advanced strategy leverages the differential reactivity of C-Br and C-Cl bonds to build molecular complexity in a controlled manner. The C-Br bond undergoes oxidative addition to a Pd(0) catalyst under much milder conditions than the C-Cl bond, allowing for selective functionalization.[1]

Application III: Suzuki-Miyaura Coupling followed by Buchwald-Hartwig Amination

This sequence allows for the precise installation of an aryl or vinyl group at the C-1 position, followed by the introduction of a nitrogen-based substituent at the C-2 position.

  • Catalyst Pre-activation: In a Schlenk flask, add Pd(OAc)₂ (22.4 mg, 0.1 mmol, 2 mol%) and SPhos (82.1 mg, 0.2 mmol, 4 mol%). Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (1.25 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.91 g, 6.0 mmol), and finely ground K₃PO₄ (2.12 g, 10.0 mmol).

  • Solvent and Execution: Add 25 mL of degassed toluene and 2.5 mL of degassed water. Heat the mixture at 80 °C under argon for 6 hours, monitoring by GC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the biaryl product.

  • Catalyst System: To an oven-dried sealed tube, add the product from the previous step (e.g., 2-chloro-1-(4-methoxyphenyl)-5-methyl-4-nitrobenzene, 1.47 g, 5.0 mmol), morpholine (0.52 g, 6.0 mmol), and sodium tert-butoxide (NaOtBu) (0.67 g, 7.0 mmol).

  • Catalyst Addition: Add the palladium pre-catalyst RuPhos-Pd-G3 (35 mg, 0.05 mmol, 1 mol%) and RuPhos ligand (23 mg, 0.05 mmol, 1 mol%).

  • Solvent and Execution: Add 20 mL of anhydrous, degassed toluene. Seal the tube and heat to 100 °C for 24 hours. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[10][11]

  • Purification: Cool the reaction, dilute with ether, and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography to yield the final, highly substituted product.

Reaction TypeHalogen PositionCoupling PartnerCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura C1-BrArylboronic AcidPd(OAc)₂ / SPhos80685-95%
Buchwald-Hartwig C2-ClSecondary AmineRuPhos-Pd-G31002470-85%
Caption: Comparative data for sequential cross-coupling reactions.

Conclusion and Future Outlook

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a powerful and versatile starting material for the synthesis of diverse and novel heterocyclic compounds. By strategically employing either nucleophilic aromatic substitution or selective, sequential cross-coupling reactions, chemists can access a wide range of molecular architectures relevant to pharmaceutical and materials science applications. The protocols outlined herein provide a robust foundation for researchers to explore the rich chemistry of this building block, enabling the development of next-generation bioactive molecules and functional materials.

References

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. Retrieved from [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). Future Medicinal Chemistry. [Link]

  • ACG Publications. (2013, May 3). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Retrieved from [Link]

  • ResearchGate. (2016, August 13). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]

  • ResearchGate. (2015, October 28). A review on pharmacological / biological activities of different derivatives of phenothiazines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
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  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
  • ACS Omega. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives.... Retrieved from [Link]

  • Accounts of Chemical Research. (2021, July 7). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

  • Substituted benzimidazole a potential drug candidate. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2015). New substituted benzimidazole derivatives: A patent review (2013-2014). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2011). Tetrahedron Letters. [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2024). Buchwald-Hartwig reaction: An overview. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). ChemistrySelect. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature for selective nucleophilic aromatic substitution

Topic: Optimizing Temperature for Selective Nucleophilic Aromatic Substitution Status: Operational | Tier: Level 3 (Advanced Methodology) Core Directive: The Arrhenius Control Knob Welcome to the SNAr Optimization Center...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for Selective Nucleophilic Aromatic Substitution

Status: Operational | Tier: Level 3 (Advanced Methodology)

Core Directive: The Arrhenius Control Knob

Welcome to the SNAr Optimization Center. As researchers, we often treat temperature merely as a throttle for reaction rate. In Nucleophilic Aromatic Substitution (SNAr), however, temperature is your primary selectivity filter .

In systems with multiple electrophilic sites (e.g., 2,4-dichloropyrimidine, fluoronitrobenzenes), selectivity is governed by the difference in activation energies (


) between competing pathways.
  • Kinetic Control (Low T): The reaction is limited to the pathway with the lowest activation energy barrier (

    
    ). This maximizes regioselectivity but risks low conversion.
    
  • Thermodynamic/High-Energy Control (High T): Thermal energy (

    
    ) exceeds the barriers for both pathways. Selectivity erodes as the system accesses higher-energy transition states (leading to impurities) or establishes an equilibrium (if reversible).
    

The Golden Rule: Operate at the lowest temperature that sustains a viable reaction rate (


). Every degree above this threshold statistically increases the probability of off-target substitution and hydrolysis.

Protocol Hub: The "Thermal Scan" Workflow

Do not guess. Use this self-validating protocol to determine the optimal thermal window for your specific substrate-nucleophile pair.

Phase A: The Gradient Screen

Objective: Identify the onset temperature (


) where product formation begins without byproduct generation.
StepActionRationale
1 Prepare Stock: Dissolve substrate (1.0 equiv) in polar aprotic solvent (DMSO/NMP recommended).High dielectric constants stabilize the Meisenheimer complex, lowering

and allowing lower operating temperatures.
2 Cryogenic Start: Cool to -20°C (or -78°C for highly activated substrates like pentafluorophenyls). Add Nucleophile (1.05 equiv) + Base."Freezes" competing pathways. If reaction occurs here, selectivity will be maximal.
3 Stepwise Heating: Increase T by 10°C every 30 mins. Monitor via UPLC/LCMS.precise determination of

.
4 Stop Condition: Halt when conversion >5% is observed. This is your Base Temperature (

)
.
Phase B: The Selectivity/Conversion Matrix

Run three parallel reactions based on Phase A results:

  • Run 1:

    
     (High Selectivity, Low Rate)
    
  • Run 2:

    
     (Balanced)
    
  • Run 3:

    
     (High Rate, Risk of Impurities)
    

Success Metric: Select the run with


 conversion and 

regioselectivity ratio.

Troubleshooting Desk (FAQs)

Issue 1: "I am getting a 50:50 mixture of regioisomers."

Diagnosis: You are likely operating under conditions where thermal energy exceeds the activation barriers for both sites (


 at current T).
Solution: 
  • Drop the Temperature: Lowering T exponentially magnifies the rate difference between two pathways with different

    
    . Even a small 
    
    
    
    (e.g., 1-2 kcal/mol) can result in high selectivity at -20°C.
  • Switch Solvent: Change from protic (MeOH) to aprotic (THF, DMF). Protic solvents can mask nucleophilicity differences via H-bonding, compressing the selectivity gap.

Issue 2: "The reaction stalls at 60-70% conversion."

Diagnosis: Product inhibition (the leaving group salt is poisoning the reaction) or catalyst deactivation (if Pd/Cu catalyzed), but in standard SNAr, this usually indicates the nucleophile has been consumed by a side reaction (often hydrolysis). Solution:

  • Don't just heat it: Increasing T often accelerates the side reaction (hydrolysis) faster than the product formation.

  • Re-charge Nucleophile: Add 0.2-0.5 equiv of fresh nucleophile.

  • Check Hygroscopicity: Ensure your solvent (DMSO/DMF) is anhydrous. Water competes aggressively for the aromatic ring at temperatures

    
    .
    
Issue 3: "My pyrimidine substrate is substituting at the 'wrong' position."

Context: For 2,4-dichloropyrimidine, C4 is the kinetic product (more reactive). C2 is difficult to access selectively via SNAr. Solution:

  • For C4 Selectivity: Run at 0°C to RT . The C4 position is electronically favored.

  • For C2 Selectivity: This is the "Thermodynamic" or "Hard" path. You generally cannot achieve this by simply heating the SNAr, as C4 will react first.

    • Workaround: Block C4 first (e.g., with a temporary group) or use cross-coupling (Suzuki) which has different selectivity rules than SNAr [1].[1]

Visualizing the Logic

Diagram 1: SNAr Optimization Decision Tree

Caption: Logical flow for troubleshooting yield and selectivity issues based on thermal parameters.

SnAr_Optimization Start Reaction Outcome Analysis LowYield Low Conversion (<50%) Start->LowYield PoorSelectivity Poor Regioselectivity (Isomer Mix) Start->PoorSelectivity Impurities Decomposition / Hydrolysis Start->Impurities IncreaseT Increase Temp (+10°C) (Overcome Ea) LowYield->IncreaseT Kinetic Barrier? ChangeSolvent Switch to Polar Aprotic (DMSO/NMP) LowYield->ChangeSolvent Solubility Issue? DecreaseT Decrease Temp (-20°C) (Kinetic Control) PoorSelectivity->DecreaseT Amplify Rate Diff Impurities->DecreaseT Suppress Side Rxn DrySolvent Dry Solvent / Inert Atm (Stop Hydrolysis) Impurities->DrySolvent Remove Water

Diagram 2: The Selectivity Landscape

Caption: Energy profile showing how temperature allows access to higher-energy (undesired) transition states.

Energy_Profile Reactants Reactants (Ar-X + Nu) TS_Kinetic TS-1 (Kinetic) Low Ea (Desired) Reactants->TS_Kinetic Low Temp (Accessible) TS_Thermo TS-2 (Side Rxn/Isomer) High Ea (Undesired) Reactants->TS_Thermo High Temp (Accessible) Product_A Major Product (High Selectivity) TS_Kinetic->Product_A Note At High T, both barriers are crossed. At Low T, only TS-1 is crossed. TS_Kinetic->Note Product_B Mixture / Impurity (Low Selectivity) TS_Thermo->Product_B

Advanced Application: Flow Chemistry

For industrial optimization, Continuous Flow is superior to batch processing for SNAr.

  • Why: Flow reactors allow "Flash Heating" (superheating solvents above boiling point) for seconds.

  • Benefit: You can access high-energy pathways to force difficult substrates to react, then immediately quench the reaction before decomposition or equilibration occurs. This effectively decouples residence time from temperature [2].

References

  • Li, X-Y., Sun, Y-M., & Yuan, J-W. (2018).[1] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Z. Naturforsch, 73, 295.[1]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893.

  • Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.[2][3] Angewandte Chemie International Edition, 58(46), 16368-16388.

Sources

Optimization

Technical Support Center: Reaction Monitoring of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Synthesis by TLC

Welcome to the technical support center for monitoring the synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure accurate and efficient reaction monitoring. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring this specific reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive technique for monitoring the progress of organic reactions.[1] For the nitration of 1-bromo-2-chloro-5-methylbenzene, TLC allows for the real-time, qualitative assessment of the consumption of the starting material and the formation of the product, 1-bromo-2-chloro-5-methyl-4-nitrobenzene.[2] This is possible due to the significant difference in polarity between the reactant and the nitrated product, which results in different retention factors (Rf) on a TLC plate.[2]

Q2: What is the fundamental principle behind the separation of the reactant and product on a TLC plate?

A2: The separation is based on the principle of adsorption chromatography. The stationary phase, typically silica gel, is highly polar.[3] The mobile phase, a less polar solvent system, moves up the plate via capillary action.[4] Compounds in the reaction mixture are partitioned between the stationary and mobile phases. The less polar starting material (1-bromo-2-chloro-5-methylbenzene) will have a weaker interaction with the polar silica gel and will be carried further up the plate by the mobile phase, resulting in a higher Rf value. Conversely, the more polar product, 1-bromo-2-chloro-5-methyl-4-nitrobenzene, will adsorb more strongly to the silica gel and travel a shorter distance, leading to a lower Rf value.[5]

Q3: How do I prepare my samples from the reaction mixture for TLC analysis?

A3: To prepare a sample for TLC, a tiny aliquot of the reaction mixture is required.[6] If the reaction is at room temperature, you can directly dip a capillary spotter into the mixture.[6] It is crucial to dilute this aliquot with a volatile solvent (e.g., dichloromethane or ethyl acetate) to prevent overloading the TLC plate, which can lead to streaking and poor separation.[7]

Q4: What are the safety precautions I should take when performing TLC for this reaction?

A4: Always work in a well-ventilated fume hood, especially when handling solvents like hexanes and ethyl acetate. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. The product, 1-bromo-2-chloro-4-methyl-5-nitrobenzene, is harmful if swallowed and causes skin and eye irritation.[2]

Experimental Protocol: Standard TLC Setup

This protocol provides a robust starting point for monitoring your reaction.

  • Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 0.5 cm from the bottom of a silica gel TLC plate.[4]

    • Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spotting:

    • Using separate capillary tubes, spot a small amount of the diluted starting material, reaction mixture, and a co-spot (where the starting material and reaction mixture are spotted on top of each other) onto the designated lanes on the baseline.[8]

    • Ensure the spots are small and concentrated to achieve optimal separation.[1]

  • Development:

    • Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[4]

    • Allow the solvent front to travel up the plate until it is about 0.5 cm from the top.[4]

    • Immediately mark the solvent front with a pencil upon removal from the chamber.[4]

  • Visualization:

    • Most aromatic and nitro compounds can be visualized under a UV lamp (254 nm) where they will appear as dark spots.[9]

    • For enhanced visualization, specific chemical stains can be used. A common method for nitro compounds involves reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[10]

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = distance traveled by the spot / distance traveled by the solvent front [11]

    • The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking - Sample is too concentrated (overloaded).- The compound is highly acidic or basic.- The solvent system is inappropriate.- Dilute the sample before spotting.[12]- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[13]- Experiment with a different solvent system.[7]
Rf values are too high (spots run with the solvent front) - The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. A higher ratio of a non-polar solvent like hexanes will decrease the Rf values.[5]
Rf values are too low (spots remain on the baseline) - The mobile phase is not polar enough.- Increase the proportion of the polar solvent in your mobile phase.
Spots are not separating (similar Rf values) - The solvent system lacks the appropriate selectivity.- Try a different combination of solvents. For example, substituting ethyl acetate with dichloromethane or adding a small amount of methanol can alter the selectivity of the separation.
No spots are visible - The sample concentration is too low.- The compound is not UV active.- The visualization method is inappropriate.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7]- Use a chemical stain for visualization. For nitro compounds, a stannous chloride stain is effective.[10]
Uneven solvent front - The TLC plate was not placed vertically in the chamber.- The adsorbent on the plate is chipped or uneven.- Ensure the plate is standing straight in the developing chamber.- If the plate is damaged, use a new one.[13]

Data Presentation: Recommended Solvent Systems

The following table provides starting points for developing an effective mobile phase for your TLC analysis. Optimization may be required.

Solvent System (v/v) Anticipated Rf (Starting Material) Anticipated Rf (Product) Notes
10% Ethyl Acetate in Hexanes~0.6 - 0.7~0.3 - 0.4A good initial system for baseline separation.
20% Dichloromethane in Hexanes~0.5 - 0.6~0.2 - 0.3Offers different selectivity compared to ethyl acetate.
1:1 n-Hexane:Ethyl AcetateMay be too polar~0.26 - 0.44 for similar compoundsUseful for confirming product formation if other systems fail to move the product from the baseline.

Visualization

TLC Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase E Develop Plate in Chamber A->E B Prepare TLC Plate (Draw Baseline) D Spot Plate B->D C Prepare Samples (SM, C, RM) C->D D->E Place in Chamber F Dry Plate & Mark Solvent Front E->F Remove & Dry G Visualize under UV Light F->G H Calculate Rf Values G->H I Assess Reaction Progress H->I

Caption: Workflow for TLC Reaction Monitoring.

References

  • Nitration of Aromatic Esters Thin-layer | Chegg.com. (2021, April 28). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294 - PubChem. (n.d.). Retrieved from [Link]

  • TLC troubleshooting | - ChemBAM. (n.d.). Retrieved from [Link]

  • TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid - Scribd. (n.d.). Retrieved from [Link]

  • TLC-Thin Layer Chromatography - operachem. (2024, February 24). Retrieved from [Link]

  • Separation Theory - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved from [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube. (2024, August 9). Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). Retrieved from [Link]

  • Assessing Nitration Products of Benzene Derivatives Using TLC Analysis - ResearchGate. (2025, August 6). Retrieved from [Link]

  • How To: Monitor by TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • The Retention Factor - Chemistry LibreTexts. (2022, April 8). Retrieved from [Link]

  • Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.). Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (n.d.). Retrieved from [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography | LCGC International. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (n.d.). Retrieved from [Link]

  • How to calculate an Rf value - YouTube. (2009, August 6). Retrieved from [Link]

  • TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved from [Link]

  • Uses of TLC - Chemistry LibreTexts. (2022, April 18). Retrieved from [Link]

  • How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry - Study.com. (2021, June 9). Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. (2025, October 16). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity in Palladium-Catalyzed Cross-Coupling

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Low Yield / Stalled Conversion in Pd-Catalyzed Reactions Audience: Researchers, Process Chemists, Drug Discovery Teams Diagnostic O...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Low Yield / Stalled Conversion in Pd-Catalyzed Reactions Audience: Researchers, Process Chemists, Drug Discovery Teams

Diagnostic Overview

Low reactivity in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi, etc.) is rarely a single-variable problem. It typically stems from a breakdown in one of three critical phases: Catalyst Life Cycle , Reaction Environment , or Substrate Activation .

Before altering variables randomly, use this decision matrix to isolate the failure mode.

Visual Troubleshooting Guide

TroubleshootingFlow Start ISSUE: Low Conversion / Yield CheckColor Visual Check: Is there black precipitate? Start->CheckColor PdBlack Diagnosis: Pd Black Formation (Catalyst Agglomeration) CheckColor->PdBlack Yes CheckAir Check: Is the reaction air/moisture sensitive? CheckColor->CheckAir No LigandIssue Cause: Ligand/Pd Ratio too low or Ligand dissociation PdBlack->LigandIssue SolveBlack Solution: Increase Ligand Loading Switch to Bidentate Ligand LigandIssue->SolveBlack AirLeak Diagnosis: O2 Poisoning (Oxidation of Pd(0)) CheckAir->AirLeak Yes (Color change to orange/red) SubstrateCheck Check: Substrate Nature (Cl vs Br / Sterics) CheckAir->SubstrateCheck No (Inert confirmed) SolveAir Solution: Degas Solvents Add Reductant (e.g. amines) AirLeak->SolveAir OxAddStall Diagnosis: Stalled Oxidative Addition (Bond too strong) SubstrateCheck->OxAddStall Aryl Chloride/Tosylate TransMetStall Diagnosis: Stalled Transmetallation (Base/Additive Issue) SubstrateCheck->TransMetStall Boronic Acid/Stannane SolveOxAdd Solution: Use Bulky/Electron-Rich Ligand (e.g., Buchwald G3, Q-Phos) OxAddStall->SolveOxAdd SolveTrans Solution: Change Base (Cs2CO3, K3PO4) Add Water (Suzuki) TransMetStall->SolveTrans

Figure 1: Decision tree for diagnosing the root cause of low reactivity based on visual cues and substrate properties.

Core Failure Modules

Module A: Catalyst Integrity (The "Engine")

Q: Why does my reaction turn black immediately upon heating? A: This is "Palladium Black" formation. It indicates that your active Pd(0) species has agglomerated into inactive metallic nanoparticles before it could enter the catalytic cycle.

  • Mechanism: Pd(0) is unstable without ligands. If the rate of ligand dissociation (

    
    ) exceeds the rate of oxidative addition, naked Pd(0) atoms clump together.
    
  • Fix:

    • Increase Ligand/Metal Ratio: If using Pd(OAc)₂ + PPh₃, increase PPh₃ from 2:1 to 4:1.

    • Switch Precatalysts: Use defined precatalysts like Pd(dba)₂ (though dba can inhibit some reactions) or, preferably, Buchwald G3/G4 precatalysts which generate active Pd(0) and ligand in a 1:1 ratio immediately upon activation [1].

Q: My catalyst is soluble, but the reaction stops at 20% conversion. Adding more catalyst doesn't help. A: You are likely facing Product Inhibition or Irreversible Poisoning .

  • Diagnosis (The "Spike" Test): Take a small aliquot of the stalled reaction. Add fresh starting materials.

    • If reaction resumes: The catalyst is alive; the reagents were consumed or degraded (e.g., protodeboronation of boronic acids).

    • If reaction stays stalled: The catalyst is dead.

  • Common Poisons:

    • Heterocycles: Pyridines, imidazoles, and sulfur-containing substrates can bind Pd(II) irreversibly, preventing reduction back to Pd(0).

    • Halide Buildup: High concentrations of Iodide (I⁻) can form unreactive

      
       resting states. Switch to Aryl Bromides or add a silver salt (AgOTf) to scavenge halides (use with caution) [2].
      
Module B: The Reaction Environment

Q: How critical is the "degassing" step? A: Critical. Oxygen oxidizes electron-rich ligands (phosphines


 phosphine oxides) and directly oxidizes Pd(0) to inactive Pd(II) species.
  • Symptom: Reaction turns dark/orange helps initially but stalls.

  • Protocol: Do not just "purge" the headspace. You must sparge the solvent (bubble inert gas through the liquid) for at least 15-30 minutes or use the Freeze-Pump-Thaw method for small scales [3].

Q: I am running a Suzuki coupling in anhydrous THF, but it's not working. A: Suzuki-Miyaura coupling requires water (or a source of hydroxide/alkoxide) for the transmetallation step.

  • The Chemistry: The boronic acid (

    
    ) is not nucleophilic enough. It must react with a base to form the boronate species (
    
    
    
    ), which is the active transmetallating agent.
  • Fix: Add 5-10% water to your solvent system (e.g., THF/H₂O 9:1) or use a base that is soluble in organic solvents (e.g., Cs₂CO₃ or TBAOH) [4].

Substrate-Specific Troubleshooting

Scenario: Aryl Chlorides are Unreactive

Aryl chlorides have a strong C-Cl bond (~95 kcal/mol), making the Oxidative Addition step the bottleneck.

  • Solution: You need electron-rich, bulky phosphine ligands to push the electron density onto the Pd center, facilitating bond insertion.

  • Recommended Ligands:

    • Buchwald Ligands: SPhos, XPhos, RuPhos.

    • NHC Ligands: IPr, IMes (N-Heterocyclic Carbenes).

    • Bisphosphines: Xantphos (for specific bite angles).[1]

Scenario: Buchwald-Hartwig Amination Stalls
  • Issue: The amine binds too tightly to the Pd (poisoning) or the base is not strong enough to deprotonate the Pd-bound amine complex.

  • Base Selection Rule:

    • Weak Base (Cs₂CO₃): Only works for acidic amines (anilines, amides).

    • Strong Base (NaOtBu, LHMDS): Required for alkyl amines and morpholines.

  • Warning: Strong bases can cause functional group incompatibility (e.g., ester hydrolysis). If you have esters, use a weak base with a highly active precatalyst (e.g., BrettPhos Pd G3) [5].

Data & Selection Guides

Ligand Selection Matrix
Substrate ClassChallengeRecommended Ligand System
Aryl Iodides/Bromides Facile oxidative addition; prevent Pd black.PPh₃, dppf, AmPhos
Aryl Chlorides High activation barrier.XPhos , SPhos , P(tBu)₃
Steric Hindrance Ortho-substituents block approach.SPhos (flexible), RuPhos
Heterocycles Catalyst poisoning by N/S atoms.XPhos , CM-Phos
Primary Amines

-hydride elimination (side reaction).
BrettPhos , BINAP
Base Compatibility Guide
BasepKa (conj.[2] acid)SolubilityBest For
Na₂CO₃ / K₂CO₃ ~10Water/Polar OrganicsStandard Suzuki (robust substrates)
K₃PO₄ ~12Water (High)Suzuki with steric hindrance (hydrated form is best)
Cs₂CO₃ ~10DMF/Dioxane (Moderate)Anhydrous conditions; sensitive functional groups
NaOtBu ~17THF/TolueneBuchwald-Hartwig (Alkyl amines)
KHMDS / LHMDS ~26THFDifficult deprotonations; very sensitive to moisture

Mechanistic Visualization

Understanding where the cycle breaks is key to fixing it.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Pd-Ar-Nu) OxAdd->TransMet Nu-M (Base) Fail1 FAILURE: Bond too strong (Aryl Chlorides) Fix: e- rich Ligands OxAdd->Fail1 RedElim Reductive Elimination (Product Release) TransMet->RedElim Fail2 FAILURE: Base too weak (Suzuki/Buchwald) Fix: Stronger Base/H2O TransMet->Fail2 RedElim->Pd0 - Ar-Nu Fail3 FAILURE: Steric Bulk Fix: Small Cone Angle Ligand or Higher Temp RedElim->Fail3

Figure 2: The Catalytic Cycle showing common failure points at Oxidative Addition (Rate Limiting for Cl), Transmetallation (Base dependent), and Reductive Elimination (Steric dependent).

Standard Screening Protocol

If the literature conditions fail, perform this micro-screen (20-50 mg scale):

  • Solvent Screen: Toluene (non-polar), THF (polar aprotic), DMF (polar aprotic, high bp), Dioxane/H₂O (Suzuki standard).

  • Base Screen: K₂CO₃ (weak), K₃PO₄ (medium), NaOtBu (strong).

  • Ligand Screen:

    • Standard: PPh₃ or dppf.

    • Electron Rich: PCy₃ or P(tBu)₃.

    • Buchwald:[3] XPhos or SPhos.

  • Temperature: Start at 60°C. If no reaction after 2h, ramp to 100°C.

Pro Tip: Always analyze the crude mixture by LC-MS before workup. Workup can wash away water-soluble byproducts or hydrolyze intermediates, hiding the clue to the failure.

References

  • BenchChem. Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (2025).[4][5][6][7]

  • BenchChem. Troubleshooting low conversion in Suzuki-Miyaura reactions. (2025).[4][5][6][7]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.).

  • BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025).[4][5][6][7]

  • BenchChem. Technical Support Center: Troubleshooting Low Conversion Rates in Catalytic Amination. (2025).[4][5][6][7]

Sources

Optimization

Removal of acidic byproducts from 1-Bromo-2-chloro-5-methyl-4-nitrobenzene synthesis

Topic: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Synthesis Introduction: The Criticality of Acid Removal Welcome to the technical support center for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene . This compound is a densely fu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Synthesis

Introduction: The Criticality of Acid Removal

Welcome to the technical support center for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene . This compound is a densely functionalized aromatic intermediate, often synthesized via the electrophilic nitration of 1-bromo-2-chloro-5-methylbenzene using mixed acid (


).[1][2]

The Core Challenge: The primary failure mode in this synthesis is not the reaction itself, but the workup . Residual acidic byproducts (


, 

, and

species) are frequently trapped within the crystal lattice of the solid product.[1][2] If not removed, these acids catalyze degradation, cause darkening (tar formation) during storage, and poison downstream catalysts (e.g., Pd/C in hydrogenation steps).[1][2]

This guide provides a self-validating workflow to ensure the complete removal of acidic species while preserving the integrity of the halogenated nitro-aromatic core.[1][2]

Module 1: The Quenching Phase (Thermodynamic Control)

User Issue: "My reaction mixture splatters or releases brown fumes (


) when I start the workup."

Technical Insight: The "mixed acid" nitration medium is highly hygroscopic and has a massive heat of dilution.[1][2] Adding water directly to the reaction vessel causes localized boiling and vaporization of


 (brown fumes).[1][2]
Protocol 1.0: The Reverse Quench

Do not add water to the acid.[1][2] Add the acid to the water.[1][2]

  • Preparation: Prepare a slurry of crushed ice and water (ratio 1:1) in a separate flask. The volume should be 3x the volume of your reaction mixture.

  • Controlled Addition: Transfer the reaction mixture slowly onto the stirring ice slurry.

    • Why? This dissipates the heat of hydration immediately into the phase change of the ice (fusion enthalpy), preventing temperature spikes.[1][2]

  • Temperature Limit: Maintain the quench temperature < 10°C .

    • Risk:[1][2] Higher temperatures during quenching can hydrolyze the product or promote oxidative side reactions on the methyl group.[1][2]

Module 2: The Neutralization Workflow (The "Washer")

User Issue: "I washed it with base, but the pH drifts back to acidic after a few minutes."

Technical Insight: This is the "Leaching Effect." The organic phase (containing your product) traps mineral acids in microscopic water pockets.[1][2] A quick wash neutralizes the surface, but acid slowly diffuses out later.[1][2] You must force the partition.[1][2]

Critical Warning: Avoid using strong bases (like 10% NaOH) at elevated temperatures.[1][2] The combination of a nitro group and halogens makes this ring susceptible to Nucleophilic Aromatic Substitution (


) , where 

could displace the Chlorine or Bromine atoms.[1][2]
Table 1: Selection of Neutralizing Agents
AgentChemical FormulaSuitabilityProsCons
Sodium Bicarbonate

Recommended Gentle; buffers at pH ~8-9; minimizes

risk.[1][2]
Generates

gas (foaming); requires careful venting.[1][2]
Sodium Carbonate

Acceptable Higher capacity than bicarb; no gas evolution if pH > 10.[1][2]Higher pH (11-12) increases hydrolysis risk slightly.[1][2]
Sodium Hydroxide

High Risk Fast neutralization.[1][2]High Risk: Can displace halogens (Cl/Br) or cause tarring.[1][2] Use only if cold (<5°C) and dilute (<2%).[1][2]
Ammonium Hydroxide

Avoid Volatile.[1][2]Can form explosive ammonium nitrate salts; nucleophilic amines may react.[1][2]
Protocol 2.0: The Three-Stage Wash
  • Phase Cut: Extract the quenched mixture with Dichloromethane (DCM) or Ethyl Acetate .[1][2] Separate the organic layer.[1][2][3][4]

  • Wash 1 (Bulk Acid Removal): Wash with Water (1:1 volume).[1][2] Shake vigorously for 2 minutes. Drain aqueous.[1][2]

    • Goal: Remove 90% of the free

      
      .[1][2][3]
      
  • Wash 2 (Neutralization): Wash with Saturated Aqueous

    
     .
    
    • Technique: Add slowly. Swirl until bubbling (

      
      ) ceases. Cap and shake carefully, venting frequently.[1][2]
      
    • Endpoint: The aqueous layer must remain pH 8-9 after 2 minutes of contact time.[1][2]

  • Wash 3 (Dehydration): Wash with Saturated Brine (NaCl) .

    • Why? The high ionic strength pulls residual water (and dissolved acid) out of the organic phase (Salting Out effect).[1][2]

Module 3: Visualizing the Workflow

The following diagram illustrates the logical flow of the purification process, including decision points for emulsion handling.

AcidRemovalWorkflow Start Crude Reaction Mixture (H2SO4/HNO3 Matrix) Quench Reverse Quench (Pour into Ice/Water) Start->Quench Extract Extraction (DCM or EtOAc) Quench->Extract WashWater Wash 1: Water (Remove Bulk Acid) Extract->WashWater WashBase Wash 2: Sat. NaHCO3 (Neutralize) WashWater->WashBase CheckPH Check Aqueous pH (Is pH > 8?) WashBase->CheckPH CheckPH->WashBase No (pH < 7) Emulsion Emulsion Formed? CheckPH->Emulsion Yes WashBrine Wash 3: Brine (Dehydrate) Dry Dry over MgSO4 & Filter WashBrine->Dry Recryst Recrystallization (Ethanol/Water) Dry->Recryst Emulsion->WashBrine No BreakEmulsion Add Solid NaCl or Filter thru Celite Emulsion->BreakEmulsion Yes BreakEmulsion->WashBrine Final Pure Product (Acid Free) Recryst->Final

Caption: Figure 1.[1][2][5] Step-by-step purification workflow for removing acidic byproducts from the nitration mixture.

Module 4: Polishing & Solid State Purification[1][2]

User Issue: "My solid product is yellow/orange. It should be pale/off-white."

Technical Insight: Yellowing often indicates the presence of Nitrophenols (from oxidation) or trapped Nitrogen Dioxide (


) .[1][2] Simple drying is insufficient because the acid is trapped inside the crystal lattice (occlusion).[1][2]
Protocol 4.0: Recrystallization for Acid Release

Recrystallization does not just improve purity; it "unlocks" the lattice to release trapped mother liquor.[1][2]

  • Solvent System: Ethanol (EtOH) or Isopropanol (IPA).[1][2]

    • Note: Avoid Methanol if traces of base remain (transesterification risk is low but non-zero).[1][2]

  • Procedure:

    • Dissolve the crude solid in boiling EtOH (minimum volume).

    • Optional: If the solution is dark, add activated charcoal (5 wt%), stir for 5 mins, and filter hot.

    • Allow to cool slowly to Room Temperature, then to 0°C.

  • The Wash: Filter the crystals and wash with cold, neutral EtOH .[1][2]

    • Verification: Dissolve a small crystal sample in water and check pH with litmus paper.[1][2] It must be neutral.

Frequently Asked Questions (FAQ)

Q1: Can I use Rotovap to remove the residual acid? A: No.[1][2] Mineral acids like


 have very high boiling points (

).[1][2] You will distill off your solvent and concentrate the acid onto your product, leading to "charring" or decomposition in the flask.[1][2] You must neutralize chemically before concentration.[1][2]

Q2: I have a persistent emulsion during the Bicarbonate wash. What do I do? A: This is common due to the density parity between the chlorinated solvent and the salt water.[1][2]

  • Tactic 1: Add solid NaCl to the mixture to increase the density of the aqueous layer.[1][2]

  • Tactic 2: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).[1][2] This physically breaks the surface tension bubbles stabilizing the emulsion.[1][2]

Q3: Why not use NaOH to ensure all acid is gone? A: As detailed in Table 1, the 1-Bromo-2-chloro-5-methyl-4-nitrobenzene scaffold is electron-deficient.[1][2] A strong nucleophile like Hydroxide (


) can attack the carbon holding the Bromine or Chlorine (Activated Nucleophilic Aromatic Substitution), creating a phenolic impurity that is very difficult to separate.[1][2] Stick to Carbonate/Bicarbonate.[1][2]
References
  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for Nitration workup and Emulsion breaking). [1][2]

  • PubChem. (n.d.).[1][2] 1-Bromo-2-chloro-4-methyl-5-nitrobenzene (Compound Summary). National Center for Biotechnology Information.[1][2] Retrieved October 26, 2023.[1][2][6] [Link]

  • Furniss, B. S., et al. (1989).[1][2] Purification of Nitro Compounds.[1][2] In Vogel's Textbook of Practical Organic Chemistry.[1][2] (Detailed discussion on recrystallization of aromatic nitro compounds to remove occluded acid).

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Suzuki Coupling with Bromochlorobenzene Derivatives

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving bromochlorobenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving bromochlorobenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during these critical synthetic transformations. Our focus is on the rational selection of solvents to control selectivity, enhance yield, and ensure robust reaction performance.

Introduction: The Challenge of Selectivity with Dihalogenated Substrates

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1][2] However, when working with substrates bearing two different halogen atoms, such as bromochlorobenzenes, achieving selective coupling at a specific site becomes a significant challenge. The relative reactivity of the C-Br and C-Cl bonds is influenced by a multitude of factors, with the solvent system playing a pivotal, and often underestimated, role. This guide will demystify the complexities of solvent effects in these reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of a bromochlorobenzene derivative giving me a mixture of products or low yield?

A1: This is a classic selectivity and reactivity issue. The primary reasons often trace back to suboptimal solvent and base combinations, or inappropriate catalyst/ligand selection.

  • Solvent Polarity and Coordination: The solvent's polarity can dramatically influence which C-X bond (C-Br vs. C-Cl) is activated.[3][4] Nonpolar solvents generally favor the oxidative addition at the more reactive C-Br bond. Conversely, certain polar coordinating solvents can alter the selectivity, sometimes favoring the C-Cl bond.[4][5]

  • Catalyst Deactivation: Impurities in solvents or the presence of oxygen can deactivate the palladium catalyst, leading to low conversion.[6][7]

  • Protodeborylation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be exacerbated by the choice of solvent and the amount of water present.[8][9]

Q2: How do I choose the right solvent for selective C-Br coupling?

A2: For selective coupling at the C-Br bond, the goal is to leverage its inherently higher reactivity over the C-Cl bond.

  • Nonpolar Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are excellent starting points.[1][2] These solvents do not significantly stabilize the highly polar transition states required for C-Cl bond activation, thus favoring the kinetically preferred C-Br oxidative addition.

  • Biphasic Systems: A common and effective approach is to use a nonpolar organic solvent (like toluene or THF) with an aqueous solution of the base (e.g., K₂CO₃, K₃PO₄).[2][10] The water helps to dissolve the inorganic base and facilitates the transmetalation step.[2][10]

Q3: Is it possible to selectively couple at the C-Cl bond in a bromochlorobenzene?

A3: Yes, though it is more challenging. Achieving C-Cl selectivity often requires specific ligands and solvent systems that can overcome the higher activation barrier of the C-Cl bond.

  • Polar Coordinating Solvents: Solvents like DMF, DMSO, and acetonitrile (MeCN) have been shown to influence selectivity, in some cases favoring reaction at a less reactive site (like a triflate over a chloride).[4] This is attributed to the solvent's ability to coordinate with the palladium center and stabilize certain transition states.[5][11]

  • Ligand Choice is Crucial: To activate the less reactive C-Cl bond, highly electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[8][12][13]

Q4: What is the role of water in my solvent system? Is it always necessary?

A4: Water plays a multifaceted role. While not always strictly required, it is often beneficial.

  • Base Solubility: Inorganic bases like K₂CO₃ and K₃PO₄ have poor solubility in many organic solvents. Water helps to dissolve them, making them available for the reaction.[2]

  • Facilitating Transmetalation: It is widely accepted that water can facilitate the transmetalation step by promoting the formation of a boronate species, which is more nucleophilic than the corresponding boronic acid.[2]

  • Anhydrous Conditions: While less common, Suzuki couplings can be run under anhydrous conditions, often employing bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[2] This can be advantageous when dealing with water-sensitive functional groups or to suppress protodeborylation.[8]

Troubleshooting Guide

Problem 1: Low Conversion, Starting Material Remains
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure proper degassing of solvents and reaction mixture to remove oxygen.[7] Use a fresh, high-quality palladium source and ligand. Consider a pre-catalyst for more reliable activation.
Poor Solubility If reactants or catalyst are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent or solvent mixture (e.g., Toluene/DMF co-solvent). For highly nonpolar substrates, consider higher boiling point aromatic solvents like xylene.[2]
Incorrect Base The base may not be strong enough or sufficiently soluble. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered to maximize surface area.[7]
Low Temperature C-Cl bond activation, in particular, requires higher temperatures.[14] Gradually increase the reaction temperature, monitoring for decomposition.
Problem 2: Mixture of Products (Coupling at both C-Br and C-Cl)
Potential Cause Troubleshooting Steps
Solvent Choice Promoting C-Cl Activation If using a polar aprotic solvent (DMF, DMSO), switch to a nonpolar solvent like toluene or dioxane to favor C-Br coupling.[4]
Overly Reactive Catalyst/Ligand A highly active catalyst system might be reactive enough to activate both C-Br and C-Cl bonds. Try a less electron-rich ligand or lower the catalyst loading.
High Temperature or Long Reaction Time Excessive heat or prolonged reaction times can provide enough energy to overcome the activation barrier for C-Cl coupling. Reduce the temperature and monitor the reaction closely by TLC or GC/LC-MS to stop it once the C-Br coupled product is maximized.
Problem 3: Significant Protodeborylation (Loss of Boronic Acid)
Potential Cause Troubleshooting Steps
Excess Water or Protic Solvent Reduce the amount of water in the biphasic system or switch to anhydrous conditions with a base like K₃PO₄.[2][8] Avoid protic co-solvents like alcohols if this is a major issue.
Harsh Basic Conditions A very strong base can accelerate protodeborylation. Consider a milder base like NaHCO₃ if compatible with your system.[8]
Unstable Boronic Acid Some boronic acids are inherently unstable. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[1][15]

Experimental Protocols & Visualizations

Workflow for Solvent Screening

The following diagram illustrates a systematic approach to solvent screening for optimizing selectivity in the Suzuki coupling of bromochlorobenzene derivatives.

Solvent_Screening_Workflow Solvent Screening Workflow for Bromochlorobenzene Suzuki Coupling Start Define Goal: Selective C-Br Coupling Screen1 Initial Screen: Nonpolar Solvents (Toluene, Dioxane, THF) + Aqueous Base (K2CO3) Start->Screen1 Analysis1 Analyze Results: Yield & Selectivity (GC/LC-MS) Screen1->Analysis1 Optimize1 Optimization: Vary Base (K3PO4, Cs2CO3) Adjust Water Ratio Analysis1->Optimize1 Good Selectivity, Needs Improvement Problem Issue Encountered? Analysis1->Problem Poor Results Success Optimized Conditions for C-Br Coupling Optimize1->Success Troubleshoot Troubleshoot: Low Solubility -> Co-solvent (DMF) Low Reactivity -> Change Ligand/Temp Problem->Troubleshoot Yes Problem->Success No Troubleshoot->Screen1 Re-screen

Caption: A logical workflow for systematic solvent and base screening.

Step-by-Step Protocol: General Procedure for Suzuki Coupling of a Bromochlorobenzene

Note: This is a general starting point. Equivalents and conditions should be optimized for each specific substrate.

  • Reaction Setup: To a flame-dried reaction vessel, add the bromochlorobenzene derivative (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation.[16]

  • Solvent Addition: Add the degassed organic solvent (e.g., Toluene) and degassed water via syringe. A typical ratio is 5:1 to 10:1 organic solvent to water.[2]

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 1-5 mol%) or a pre-catalyst under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed or the desired product concentration is reached.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

The Catalytic Cycle and the Role of Solvent

The solvent influences multiple steps within the Suzuki coupling catalytic cycle, primarily the oxidative addition and transmetalation steps.

Suzuki_Cycle Suzuki Catalytic Cycle with Solvent Influence cluster_solv Solvent Effects pd0 Pd(0)L_n Active Catalyst oxidative_addition oxidative_addition pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L_n Oxidative Adduct transmetalation Transmetalation + R-B(OR')2 pd_complex->transmetalation transmetalation_complex Ar-Pd(II)(R)L_n reductive_elimination reductive_elimination transmetalation_complex->reductive_elimination oxidative_addition->pd_complex solv1 Polarity affects rate & selectivity. Nonpolar favors C-Br. transmetalation->transmetalation_complex solv2 Aqueous phase for base solubility. Facilitates boronate formation. reductive_elimination->pd0

Caption: The Suzuki cycle, highlighting where solvent choice is critical.

Summary of Solvent Properties and Recommendations

SolventTypeBoiling Point (°C)Key Characteristics & Recommendations
Toluene Nonpolar Aprotic111First Choice for C-Br Selectivity. Good temperature range, forms effective biphasic systems with water.[1][2]
1,4-Dioxane Polar Aprotic (Ether)101Common choice, but can form peroxides and is relatively toxic.[2][8] Good for general screening.
THF Polar Aprotic (Ether)66Lower boiling point, useful for reactions with more reactive substrates. Good solubility for many organics.[1][2]
2-MeTHF Polar Aprotic (Ether)80Greener alternative to THF with a higher boiling point and better phase separation from water.[8][17][18]
DMF / DMAc Polar Aprotic (Amide)153 / 165High boiling point, excellent solvating power. Can sometimes alter selectivity and favor less reactive sites.[4] Use with caution when high selectivity is desired.
Ethanol/Water Protic Mixture~80-100Can be a "greener" option and effective in some cases, but the protic nature can increase the risk of protodeborylation.[19]

Final Recommendations

For the selective Suzuki-Miyaura coupling at the C-Br position of bromochlorobenzene derivatives, a systematic approach starting with toluene or 2-MeTHF in a biphasic system with an aqueous solution of K₃PO₄ or K₂CO₃ is highly recommended. Pay meticulous attention to creating and maintaining an inert atmosphere throughout the reaction. If selectivity or reactivity issues persist, a careful screening of ligands, bases, and temperature, as outlined in this guide, will be essential for success.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. [Link]

  • Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) - Rutgers University. [Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) - ChemRxiv. [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. [Link]

  • Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration - Chemical Communications (RSC Publishing). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling - ResearchGate. [Link]

  • The Suzuki coupling reaction of aryl chlorides - ResearchGate. [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium - Organic Letters - ACS Publications. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex - ResearchGate. [Link]

  • Nonpolar biphasic Suzuki coupling - ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? - Reddit. [Link]

  • Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid - ResearchGate. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? - Reddit. [Link]

  • Suzuki coupling reactions of aryl chlorides - ResearchGate. [Link]

  • Failed suzuki coupling, any suggenstions? - Reddit. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]

  • Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry - YouTube. [Link]

  • What products would you expect from the following Suzuki coupling reactions? (a) - Pearson. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]

  • Effect of solvent on the Suzuki reaction - ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: LC-MS Impurity Identification for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with targeted, experience-driven guidance for identifying impurities in 1-Bromo-2-chloro-5-methyl-4-nitrobenzene by LC-MS. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with targeted, experience-driven guidance for identifying impurities in 1-Bromo-2-chloro-5-methyl-4-nitrobenzene by LC-MS. This guide moves beyond simple protocols to explain the scientific reasoning behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.

This guide is structured in a question-and-answer format to directly address the challenges you may face during your analysis.

Section 1: Understanding Your Analyte & Potential Impurities

A thorough understanding of your target molecule and its potential synthesis-related impurities is the foundation of a robust analytical method.

Q1: What are the key physicochemical properties of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene relevant to LC-MS analysis?

Understanding the molecule's properties dictates our approach to sample preparation and chromatography. 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a halogenated nitroaromatic compound. Key properties are summarized below:

PropertyValueImplication for LC-MS Analysis
Molecular Formula C₇H₅BrClNO₂Guides mass determination.
Monoisotopic Mass 248.91922 Da[1]This is the primary mass to target in high-resolution MS.
Polarity Non-polarThe compound is highly soluble in organic solvents like acetonitrile, methanol, and dichloromethane but poorly soluble in water. This dictates the choice of sample diluent and favors a reversed-phase LC method.
Thermal Stability Generally stableThe compound can withstand typical LC-MS source temperatures, but excessive heat can cause degradation. APCI, which uses higher temperatures, should be approached with care.

Q2: What are the most likely impurities I should be looking for?

Impurities typically arise from the synthesis process, which for this compound likely involves the nitration of 1-bromo-2-chloro-5-methylbenzene.[2][3][4] The primary sources of impurities are unreacted starting materials, by-products from side reactions (e.g., formation of different isomers), and degradation products.

Based on this synthetic route, here are the potential impurities to target:

Impurity TypeCompound NameMolecular FormulaMonoisotopic Mass (Da)Rationale
Starting Material 1-Bromo-2-chloro-5-methylbenzeneC₇H₆BrCl203.9423Incomplete reaction.
Isomeric Impurity 1-Bromo-2-chloro-5-methyl-6-nitrobenzeneC₇H₅BrClNO₂248.9192Nitration at a different position on the aromatic ring.
Isomeric Impurity 1-Bromo-2-chloro-5-methyl-3-nitrobenzeneC₇H₅BrClNO₂248.9192Nitration at another possible position.
Over-nitration 1-Bromo-2-chloro-5-methyl-x,x-dinitrobenzeneC₇H₄BrClNO₄293.9043Reaction with excess nitrating agent.
Dehalogenation 1-Chloro-4-methyl-3-nitrobenzeneC₇H₆ClNO₂171.0138Loss of bromine during synthesis.
Dehalogenation 1-Bromo-4-methyl-3-nitrobenzeneC₇H₆BrNO₂214.9633Loss of chlorine during synthesis.
Section 2: Core Experimental Protocols & Method Development

This section provides detailed, step-by-step protocols for setting up your LC-MS experiment.

Q3: How should I prepare my sample for LC-MS analysis?

Given the non-polar nature of the analyte, proper solvent selection is critical to ensure complete dissolution and compatibility with the LC mobile phase.[5][6][7]

Protocol 1: Sample Preparation

  • Initial Weighing: Accurately weigh approximately 10 mg of your 1-Bromo-2-chloro-5-methyl-4-nitrobenzene sample into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of acetonitrile (ACN) or methanol (MeOH) to the flask. Both are excellent solvents for this compound and are fully miscible with typical reversed-phase mobile phases.

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the same solvent. This creates a stock solution of ~1 mg/mL.

  • Working Solution: Perform a further dilution. Transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. This yields a working concentration of ~10 µg/mL, which is a good starting point for most modern LC-MS systems.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an LC vial to remove any particulates that could clog the system.

  • Expert Tip: The final dilution should be done in a solvent that is weaker than your initial mobile phase to ensure good peak shape upon injection. A 50:50 ACN:Water mixture is a safe choice for most reversed-phase gradients.

Q4: What are the recommended starting conditions for my LC method?

A well-developed LC method is crucial for separating the main component from its structurally similar impurities. A standard C18 column is the workhorse for this type of analysis.

Protocol 2: Recommended Starting LC Method

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for isomeric impurities.
Mobile Phase A Water + 0.1% Formic AcidThe acid helps to protonate analytes for better positive ion mode sensitivity.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent suitable for eluting non-polar compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLA small volume minimizes peak distortion.
Gradient Time (min) %B
0.040
10.095
12.095
12.140
15.040
  • Causality: This gradient starts at a moderate organic percentage (40% B) because the analyte is non-polar and would not be well-retained at lower organic concentrations. The slow ramp to 95% B is designed to separate closely eluting isomers.

Q5: Which ionization mode, ESI or APCI, is more suitable and why?

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization techniques.[9] For 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, APCI is often the preferred starting point.

  • APCI Rationale: APCI is generally more efficient for less polar to non-polar, neutral molecules that are volatile enough to be vaporized in the source.[10] Since our analyte has no readily ionizable functional groups (like amines or carboxylic acids), the gas-phase chemical ionization mechanism of APCI is more robust.

  • ESI Consideration: ESI can still work, particularly in negative ion mode, where the electron-withdrawing nitro group can stabilize a negative charge. However, it may be less sensitive than APCI for this specific compound class.

Q6: What are the expected m/z values and isotopic patterns for my compound?

The presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) creates a highly characteristic isotopic pattern that is definitive for identification.

  • Bromine Isotope Ratio: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) have an approximate 1:1 abundance ratio.

  • Chlorine Isotope Ratio: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) have an approximate 3:1 abundance ratio.[11]

For a molecule containing one Br and one Cl atom, the mass spectrum will show a distinctive cluster of peaks:

  • M: The peak corresponding to the lightest isotopes (⁷⁹Br, ³⁵Cl).

  • M+2: A peak 2 Daltons higher, which will be the most abundant due to the combination of ⁸¹Br+³⁵Cl and ⁷⁹Br+³⁷Cl.

  • M+4: A peak 4 Daltons higher, corresponding to the heaviest isotopes (⁸¹Br, ³⁷Cl).

The expected pattern for the parent compound (C₇H₅BrClNO₂) is:

Ionm/z (Monoisotopic)Isotopic CompositionExpected Relative Abundance
[M]⁻248.9192C₇H₅⁷⁹Br³⁵ClNO₂~77%
[M+2]⁻250.9171C₇H₅⁸¹Br³⁵ClNO₂ / C₇H₅⁷⁹Br³⁷ClNO₂100%
[M+4]⁻252.9148C₇H₅⁸¹Br³⁷ClNO₂~32%
  • Self-Validation: Observing this specific isotopic cluster is a primary method for confirming the identity of your target and any halogenated impurities.[12][13]

Q7: What are the likely fragmentation patterns in MS/MS analysis?

Tandem mass spectrometry (MS/MS) is essential for structural confirmation, especially for differentiating isomers. For halogenated nitroaromatics, fragmentation often follows predictable pathways.[14]

Common neutral losses to look for in negative ion mode include:

  • Loss of NO₂: A loss of 46 Da (-NO₂) is a characteristic fragmentation for nitroaromatic compounds.

  • Loss of NO: A loss of 30 Da (-NO) can also occur.

  • Loss of Halogens: Loss of Br (79/81 Da) or Cl (35/37 Da) radicals can be observed.

Section 3: Troubleshooting Guide

Even with a robust method, problems can arise. Here’s how to diagnose and solve common issues.

Q8: I'm not seeing any peak for my compound. What should I check?

This is a common and frustrating issue. A systematic approach is key.

  • Check the Basics: Is the instrument tuned and calibrated? Is there sufficient mobile phase and sample?

  • Confirm Sample Integrity: Infuse the sample directly into the mass spectrometer (bypassing the LC) using a syringe pump. If you see a signal here, the problem is with your LC method. If not, the issue is with your sample or MS settings.

  • MS Source Parameters: Are the source parameters appropriate? For APCI, ensure the vaporizer temperature is high enough (e.g., >350 °C) and the corona needle current is on (typically 4-5 µA). For ESI, check that the capillary voltage is appropriate (e.g., 3.5-4.5 kV).[15][16]

  • LC Method: Is the gradient too strong initially? If the percentage of organic is too high at the start, your compound may elute in the solvent front (t₀) without being retained. Try lowering the initial %B.

Q9: My peak shape is poor (tailing, splitting). What are the causes?

Poor peak shape compromises resolution and quantification.

  • Tailing: Often caused by secondary interactions with the column stationary phase or active sites in the flow path. Ensure 0.1% formic acid is in the mobile phase. If the problem persists, consider a column with different end-capping.

  • Fronting: Usually indicates column overload. Dilute your sample (e.g., by a factor of 10) and reinject.

  • Splitting: Can be caused by a partially blocked frit on the column or injector issues. A more common cause is injecting the sample in a solvent much stronger than the initial mobile phase. Ensure your sample diluent is compatible with the starting LC conditions.[17]

Q10: I'm observing significant in-source fragmentation. How can I minimize it?

In-source fragmentation occurs when the analyte breaks apart in the ionization source before reaching the mass analyzer.[18] This can complicate data interpretation.

  • Reduce Source Energy: The primary cause is excessive energy. Systematically reduce the "Fragmentor" or "Cone Voltage." Start with a low value (e.g., 80 V) and increase it incrementally until you see a good signal for your precursor ion without significant fragments.

  • Optimize Temperatures: For ESI, excessively high drying gas temperatures can sometimes contribute to fragmentation of thermally labile compounds. Try reducing it in 25 °C increments.

Section 4: Visual Workflows

Diagram 1: General Impurity Identification Workflow This diagram outlines the logical flow from sample analysis to final impurity characterization.

Impurity_Workflow cluster_LCMS LC-MS Analysis cluster_ID Impurity Identification A 1. Sample Preparation (Protocol 1) B 2. LC-MS/MS Data Acquisition (Reversed-Phase Gradient, APCI/ESI) A->B C 3. Process Data: Extract Ion Chromatograms (EICs) for expected impurities B->C D 4. Detect Peaks (Above reporting threshold, e.g., 0.05%) C->D E 5. Analyze Mass Spectrum: - Check for accurate mass - Confirm isotopic pattern (Br/Cl) D->E Peak Found H 8. Characterization Complete D->H No Peaks Found F 6. Analyze MS/MS Spectrum: - Compare fragmentation to parent compound - Propose structure E->F G 7. Isomer Check: Are retention times different for same m/z? F->G G->E Re-evaluate Isomer G->H Structure Confirmed

Caption: A logical workflow for LC-MS impurity identification.

Diagram 2: LC-MS Troubleshooting Decision Tree Use this flowchart to diagnose common analytical problems systematically.

Troubleshooting_Tree cluster_NoSignal No Signal / Very Low Intensity cluster_BadShape Poor Peak Shape Start Problem Observed NoSignal Directly infuse sample into MS Start->NoSignal BadShape Check Peak Shape Start->BadShape LC_Issue Problem is with LC: - Check gradient - Check for clogs - Check column NoSignal->LC_Issue Signal OK MS_Issue Problem is with MS/Sample: - Optimize source parameters - Check sample concentration - Check for ion suppression NoSignal->MS_Issue No Signal Tailing Tailing? - Add/increase acid in MP - Check for active sites BadShape->Tailing Tailing Fronting Fronting? - Dilute sample (Column overload) BadShape->Fronting Fronting Splitting Splitting? - Match sample solvent to initial MP conditions BadShape->Splitting Splitting

Caption: A decision tree for troubleshooting common LC-MS issues.

References

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Niessen, W. M. A. (2006). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]

  • Holčapek, M., et al. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Clark, J. (2015). The Nitration of Benzene. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews.
  • Letter, W. (2017). Response to: I have a non polar compound for LCMS analysis and having trouble getting a good solvent. ResearchGate. Retrieved from [Link]

  • Bird, S. (n.d.). How to Avoid Problems in LC–MS. LCGC International - Chromatography Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Br and Cl Isotope Peaks. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Koel, M. (2021). LC-MS Sample Preparation: Techniques & Challenges. Technology Networks. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Disposal of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Waste

Welcome to the technical support guide for the safe handling and disposal of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene and its associated waste streams. This document is intended for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the safe handling and disposal of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene and its associated waste streams. This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive framework for managing this chemical safely and responsibly throughout its lifecycle in the laboratory.

Core Principles of Safe Handling

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a halogenated nitroaromatic compound. While specific hazard data for this exact molecule is limited, the constituent functional groups necessitate a cautious approach. Halogenated aromatics and nitro compounds can be toxic and environmentally persistent.[1] Therefore, handling this compound requires stringent adherence to safety protocols to minimize exposure and prevent environmental contamination.

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against chemical exposure is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Fume Hood: All manipulations of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[2][3]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[4]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.[2]Protects against splashes and airborne particles.
Skin Protection Fire/flame resistant and impervious clothing. Nitrile gloves (inspect before use).[2]Prevents skin contact and absorption. Halogenated compounds can be harmful upon skin contact.[4][5]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2]Provides a higher level of protection against inhalation of dusts or vapors.
Storage and Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]

Troubleshooting Guide for Experimental Workflows

This section addresses common issues that may arise during experiments involving 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

Spill Management

Accidental spills require immediate and appropriate action to mitigate hazards.

Q1: What is the first thing I should do if I spill a small amount of solid 1-Bromo-2-chloro-5-methyl-4-nitrobenzene in the fume hood?

A1:

  • Alert Colleagues: Inform others in the immediate vicinity.

  • Ensure PPE: Confirm you are wearing the appropriate PPE (gloves, goggles, lab coat).

  • Containment: Use dry cleanup procedures to avoid generating dust.[6]

  • Cleanup: Carefully sweep or shovel the spilled material into a clean, dry, sealable, and labeled container for hazardous waste.[3][6]

  • Decontamination: Wipe the area with a suitable solvent (e.g., ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: The collected spill residue should be placed in a sealed bag or container, tagged as hazardous waste, and disposed of according to your institution's guidelines.[7]

Q2: How should I handle a larger spill, or a spill outside of a fume hood?

A2:

  • Evacuate: Immediately evacuate the laboratory and alert others.[7]

  • Isolate: Close the laboratory doors to contain the spill.

  • Call for Help: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Do Not Attempt to Clean: Do not attempt to clean up a large or uncontained spill unless you are trained and equipped to do so.

Reaction Quenching and Work-up

Q3: My reaction produced a dark, tarry residue that is difficult to handle. How should I proceed with waste disposal?

A3: Tarry residues can be complex mixtures. It's crucial to treat this waste as highly hazardous.

  • Characterization (if possible): If safe and feasible, try to get an idea of the major components. However, do not attempt to purify or isolate unknown byproducts.

  • Solubilization: Attempt to dissolve the residue in a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This will make it easier to transfer to a waste container.

  • Waste Collection: Transfer the dissolved residue to a designated halogenated organic waste container.[1] Ensure the container is properly labeled with all known and potential components.

  • Consult EHS: Inform your EHS office about the nature of this waste, as it may require special handling or disposal procedures.

Waste Disposal Workflow

Proper segregation and disposal of chemical waste are critical for safety and environmental protection.

Caption: Waste Disposal Workflow for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

Step-by-Step Disposal Protocol
  • Segregation at Source:

    • Halogenated Waste: All waste streams containing 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, including reaction mixtures, solvent washes, and contaminated materials (e.g., gloves, filter paper), must be collected in a designated "Halogenated Waste" container.[1]

    • Non-Halogenated Waste: Keep non-halogenated waste streams separate to reduce disposal costs and environmental impact.[1]

  • Container Management:

    • Compatibility: Use a container that is compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical names of all components, and their approximate percentages.[1][8]

    • Closure: Keep the waste container tightly sealed when not in use.[1][8]

  • Final Disposal:

    • Licensed Disposal Service: The ultimate disposal of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene waste should be handled by a licensed professional waste disposal service.[9]

    • Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

Frequently Asked Questions (FAQs)

Q4: Can I dispose of small amounts of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene down the drain?

A4: Absolutely not. This compound is not likely to be readily biodegradable and could be harmful to aquatic life.[4] Discharge into the environment must be avoided.[2] Halogenated compounds can persist and bioaccumulate.

Q5: What are the primary health hazards associated with 1-Bromo-2-chloro-5-methyl-4-nitrobenzene?

A5: Based on its chemical structure and data from similar compounds, the primary hazards include:

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[4][6]

  • Inhalation Toxicity: Harmful if inhaled, potentially causing respiratory irritation.[4][6]

  • Dermal and Oral Toxicity: Harmful if swallowed or in contact with skin.[4][5]

  • Methemoglobinemia: Nitroaromatic compounds can interfere with the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin).[10]

Q6: What first aid measures should be taken in case of exposure?

A6:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2][11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[2]

  • Seek Medical Attention: In all cases of significant exposure, seek immediate medical attention.[3][12]

Q7: Are there any specific decontamination procedures for glassware that has been in contact with this compound?

A7:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) into the halogenated waste container.

  • Wash: Wash the glassware thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

References

  • Carl Roth. (n.d.). Safety Data Sheet: ≥98,5 %. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene, 1-(Chloromethyl)-4-nitro-. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 1-Bromo-2-chloro-4-nitrobenzene. Retrieved from [Link]

  • Carl Roth. (2015, December 17). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-484. [Link]

  • California Air Resources Board. (1997, November). SB 1731 Guidelines for Halogenated Solvents Degreasing Operations. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene by X-ray crystallography

Executive Summary This guide serves as a technical protocol for confirming the regiochemistry of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (CAS: 1268816-55-2). Due to the high degree of substitution on the benzene ring, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical protocol for confirming the regiochemistry of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (CAS: 1268816-55-2). Due to the high degree of substitution on the benzene ring, traditional spectroscopic methods (NMR, MS) often yield ambiguous data regarding the exact positions of the bromine and chlorine atoms relative to the nitro and methyl groups.

This document compares the limitations of solution-phase spectroscopy against the absolute structural certainty provided by Single Crystal X-ray Diffraction (SCXRD) . It details the experimental workflow required to distinguish the heavy atom substituents (Br vs. Cl) using electron density mapping.

Part 1: The Regiochemical Challenge

In tetrasubstituted benzenes, the lack of vicinal protons creates "Proton Islands"—isolated spin systems that do not couple.

The Ambiguity of NMR

For 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, the two remaining aromatic protons are located at positions 3 and 6.

  • 
    H NMR Limitations:  Both protons appear as singlets. While chemical shift calculations (ChemDraw/MestReNova) provide estimates, the electron-withdrawing effects of 
    
    
    
    ,
    
    
    , and
    
    
    are synergistic and difficult to predict with sufficient precision to distinguish between isomers (e.g., swapping the Br and Cl positions).
  • NOESY Limitations: Nuclear Overhauser Effect Spectroscopy relies on spatial proximity (<5 Å).[1] If the methyl group is flanked by non-protonated substituents (e.g., Br and NO

    
    ), no strong NOE correlation may exist to anchor the methyl group's position relative to the aromatic protons.
    
The Mass Spectrometry Dead End

High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (


) and the isotopic pattern (distinctive 

and

ratios). However, it is blind to connectivity . Regioisomers have identical masses and fragmentation patterns.

Part 2: The Solution – Single Crystal X-ray Diffraction (SCXRD)

SCXRD is the only analytical technique capable of determining the absolute connectivity of this molecule without derivative synthesis. The primary mechanism for differentiation is the scattering factor , which is directly proportional to the number of electrons (


).
AtomAtomic Number (

)
Relative Scattering PowerStructural Consequence
Bromine (Br) 35HighDominant electron density peaks; easily located.
Chlorine (Cl) 17MediumDistinct from Br; ~50% of Br's scattering power.
Carbon (C) 6LowForms the skeleton.

In the electron density map (


), the peak height for Bromine will be approximately double that of Chlorine, making misassignment impossible during structure refinement.

Part 3: Experimental Protocol

Phase 1: Crystal Growth (The Bottleneck)

The compound is likely a pale yellow solid with limited solubility in non-polar solvents.

Protocol: Vapor Diffusion (Sitting Drop)

  • Solvent Screen: Dissolve 10 mg of sample in 0.5 mL of primary solvent. Test: Acetone, THF, DCM.

  • Antisolvent: Hexane or Pentane.

  • Setup:

    • Place 0.5 mL of the concentrated solution in an inner vial.

    • Place the inner vial inside a larger jar containing 5 mL of antisolvent (Hexane).

    • Cap the large jar tightly.

  • Mechanism: Hexane vapor slowly diffuses into the solution, lowering solubility and driving nucleation.

  • Timeline: Leave undisturbed at 4°C for 3–7 days. Look for prisms or blocks (avoid needles if possible).

Phase 2: Data Collection[2]
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Radiation Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å)
    .[2]
    • Reasoning: Bromine absorbs Copper (Cu-K

      
      ) radiation heavily, leading to absorption errors. Mo radiation penetrates better and reduces fluorescence.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature reduces thermal motion (atomic displacement parameters), sharpening the diffraction spots for better resolution.

Phase 3: Structure Refinement
  • Indexing: Determine the Unit Cell (likely Monoclinic or Orthorhombic based on analogs).

  • Integration: Convert diffraction spots to intensities (

    
    ).
    
  • Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (Br, Cl).

  • Assignment:

    • Assign the largest Q-peak (electron density peak) as Br.

    • Assign the second largest as Cl.

    • Validation: If assigned incorrectly (e.g., Cl assigned as Br), the thermal ellipsoid will appear impossibly small (imploding). If Br is assigned as Cl, the ellipsoid will "explode."

Part 4: Comparative Analysis & Decision Guide

The following table compares the efficacy of techniques for this specific molecule.

Feature

H NMR
NOESY 2D NMR SCXRD (X-ray)
Sample State Solution (

)
Solution (

)
Solid Crystal
Sample Req. ~5 mg~20 mgSingle Crystal (>0.1 mm)
Time to Result 15 Minutes4–12 Hours24–48 Hours
Regio-Certainty Low (Ambiguous)Medium (Dependent on geometry)Absolute (100%)
Differentiation Indirect (Chemical Shift)Indirect (Space coupling)Direct (Electron Density)
Cost LowMediumHigh
Decision Logic Diagram

The following diagram illustrates the decision pathway for researchers when confirming the structure of polysubstituted benzenes.

StructuralConfirmation Start Synthesized Product: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene NMR 1H NMR Analysis Start->NMR Ambiguity Ambiguity Detected? (Isolated Singlets) NMR->Ambiguity NOESY 2D NOESY Experiment Ambiguity->NOESY Yes Final Confirmed Structure Ambiguity->Final No (Unlikely) NOESY_Check Correlations Definitive? NOESY->NOESY_Check Crystallization Crystal Growth (Vapor Diffusion) NOESY_Check->Crystallization No/Weak NOESY_Check->Final Yes XRD SCXRD Data Collection (Mo-Kα Source) Crystallization->XRD Refinement Structure Refinement (Assign Br vs Cl by Density) XRD->Refinement Refinement->Final

Caption: Decision matrix for structural confirmation. SCXRD is the critical fail-safe when NMR data is ambiguous due to isolated spin systems.

Part 5: Workflow Visualization

The experimental workflow for the X-ray confirmation process is detailed below.

XRDWorkflow Sample Crude Solid Solvent Solvent Screen (THF/Acetone) Sample->Solvent Growth Vapor Diffusion (Hexane Antisolvent) Solvent->Growth Selection Crystal Selection (Polarized Microscope) Growth->Selection Mount Mount on Goniometer (Cryo-loop) Selection->Mount Diffraction X-ray Diffraction (Bragg's Law) Mount->Diffraction Processing Data Reduction (Integration & Scaling) Diffraction->Processing Model 3D Model (Anisotropic Refinement) Processing->Model

Caption: Step-by-step workflow from crude solid to final 3D structural model.[3]

References

  • Sheldrick, G. M. (2008).[2] A short history of SHELXL. Acta Crystallographica Section A, 64(1), 112–122. Link

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations through Space: The Nuclear Overhauser Effect). Link

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011).[2] 1-Bromo-4-methyl-2-nitrobenzene.[2] Acta Crystallographica Section E, 67(10), o2641. (Analogous structure demonstrating packing). Link

  • Grover, P. K., & Ryall, R. L. (2004). Critical appraisal of salting-out and sitting-drop vapor diffusion methods for crystallization. Journal of Crystal Growth, 261(4), 569-576. Link

Sources

Comparative

A Senior Application Scientist's Guide to Halogenated Nitroaromatics: A Comparative Analysis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the strategic selection of building blocks is paramount. Polysubstituted aromatic compounds are the linchpins in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the strategic selection of building blocks is paramount. Polysubstituted aromatic compounds are the linchpins in the construction of complex molecular architectures. Among these, halogenated nitroaromatics offer a rich playground of reactivity, enabling chemists to forge new bonds with precision and control. This guide provides an in-depth comparison of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene against other relevant halogenated building blocks, offering insights into its unique reactivity profile and strategic advantages.

Introduction to the Subject: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a highly functionalized aromatic compound featuring a distinct substitution pattern that endows it with significant synthetic versatility. Its structure is characterized by:

  • Two distinct halogen atoms (Br and Cl): This is the cornerstone of its utility, offering differential reactivity in cornerstone reactions like palladium-catalyzed cross-coupling, where the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.

  • A strong electron-withdrawing nitro group (-NO₂): This group profoundly influences the electronic character of the aromatic ring. It strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[1][2][3] Furthermore, the nitro group itself is a versatile functional handle, readily reducible to an amino group, a common pharmacophore.

  • A methyl group (-CH₃): This electron-donating group modulates the electronic properties and provides a steric handle that can influence the regioselectivity of reactions.

These features combined make 1-Bromo-2-chloro-5-methyl-4-nitrobenzene a prime candidate for syntheses requiring sequential and site-selective modifications.

Table 1: Physicochemical Properties of Selected Halogenated Building Blocks

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1-Bromo-2-chloro-5-methyl-4-nitrobenzeneC₇H₅BrClNO₂250.48[4]Off-white to light yellow solid[5]
1-Bromo-4-chloro-2-nitrobenzeneC₆H₃BrClNO₂236.45[6]White to light yellow powder/crystal
1-Chloro-2-methyl-4-nitrobenzeneC₇H₆ClNO₂171.58Yellow, rectangular plate crystals[7]
1-Bromo-4-nitrobenzeneC₆H₄BrNO₂202.01-

Comparative Reactivity: A Tale of Two Reaction Classes

The true value of a building block is revealed in its chemical behavior. We will dissect the performance of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene in two of the most powerful reaction classes in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): The Influence of the Nitro Group

The SNAr reaction is a cornerstone of arene functionalization. Its mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The reaction is only efficient if the aromatic ring possesses strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as this placement allows for effective delocalization and stabilization of the negative charge in the intermediate.[2][8]

SNAr_Mechanism

For 1-Bromo-2-chloro-5-methyl-4-nitrobenzene , the chlorine atom is at the C-2 position, which is ortho to the bromine and para to the activating nitro group. The bromine atom at C-1 is meta to the nitro group. This specific arrangement is key:

  • High Activation of the C-Cl Bond: The para-positioning of the nitro group provides powerful resonance stabilization for a nucleophilic attack at C-2, making the chloride an excellent leaving group in SNAr reactions.

  • Deactivation of the C-Br Bond: The meta-positioning of the nitro group relative to the bromine offers no such resonance stabilization, rendering the C-Br bond inert to SNAr conditions.[2]

This results in exceptional regioselectivity, where nucleophiles will almost exclusively displace the chlorine atom.

Table 2: Comparative Performance in Nucleophilic Aromatic Substitution

Building BlockPosition of Halogen(s) relative to -NO₂Expected SNAr Reactivity & RegioselectivityRationale
1-Bromo-2-chloro-5-methyl-4-nitrobenzene Cl: para; Br: metaExcellent. Highly selective for substitution of Cl.The C-Cl bond is strongly activated by the para-nitro group. The C-Br bond is not activated.
1-Bromo-4-chloro-2-nitrobenzene Br: ortho; Cl: metaGood. Selective for substitution of Br.The C-Br bond is activated by the ortho-nitro group. The C-Cl bond is less activated.
1-Chloro-2-methyl-4-nitrobenzene Cl: orthoGood. The single halogen is activated for substitution.The C-Cl bond is activated by the ortho-nitro group.
1-Bromo-4-nitrobenzene Br: paraExcellent. The single halogen is highly activated.The C-Br bond is strongly activated by the para-nitro group.

This protocol details a representative SNAr reaction, demonstrating the selective displacement of the chloro substituent.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Nucleophile: Add aniline (1.1 eq) to the solution, followed by the addition of a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from ethanol to yield the pure product.

Palladium-Catalyzed Cross-Coupling: The Power of Differential Halogen Reactivity

Palladium-catalyzed cross-coupling reactions are pillars of C-C and C-heteroatom bond formation.[9] The critical first step in these catalytic cycles is the oxidative addition of the organohalide to the Pd(0) complex. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, following the general trend: C-I > C-Br >> C-Cl.[10]

Suzuki_Cycle

This reactivity difference is the key advantage of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene . It allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This two-step functionalization is a powerful strategy for building molecular complexity.

  • Step 1 (e.g., Suzuki Coupling): Reaction with a boronic acid under standard Suzuki conditions will selectively occur at the C-Br position.

  • Step 2 (e.g., Buchwald-Hartwig Amination): The resulting chloro-biaryl product can then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C-Cl bond.

Table 3: Comparative Performance in Pd-Catalyzed Cross-Coupling

Building BlockAvailable Coupling Sites (Reactivity)Potential for Selective Sequential CouplingRationale
1-Bromo-2-chloro-5-methyl-4-nitrobenzene C-Br (high), C-Cl (low)Excellent. Ideal for two-step functionalization.Significant difference in C-Br and C-Cl bond reactivity towards oxidative addition.
1-Bromo-4-chloro-2-nitrobenzene C-Br (high), C-Cl (low)Excellent. Also a strong candidate for sequential coupling.Similar differential reactivity between C-Br and C-Cl bonds.
1-Chloro-2-methyl-4-nitrobenzene C-Cl (low)No. Only one coupling site available.Requires more forcing conditions than C-Br analogues.
1-Bromo-4-nitrobenzene C-Br (high)No. Only one coupling site available.A standard, single-site coupling partner.

It is also worth noting the emerging field of denitrative cross-coupling, where the nitro group itself can be replaced via oxidative addition to a metal center.[11][12] While this requires specific, and often different, catalytic systems than those used for C-X coupling, it adds another layer of potential reactivity to these building blocks.[11][12]

This protocol describes a selective Suzuki-Miyaura coupling reaction targeting the C-Br bond.

  • Reaction Setup: To a Schlenk flask, add 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate (Na₂CO₃, 2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the mixture under an inert atmosphere to reflux (approx. 90-110 °C) for 4-12 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-chloro-5-methyl-4-nitro-1,1'-biphenyl.

Synthesis, Safety, and Strategic Summary

Synthesis and Availability: These types of polysubstituted benzenes are typically synthesized through a sequence of electrophilic aromatic substitution reactions.[13] For example, starting from a halogenated toluene, nitration can be performed to introduce the nitro group.[14][15] The specific sequence of halogenation and nitration steps is critical to achieve the desired regiochemistry, governed by the directing effects of the substituents already on the ring.[13] The multi-step nature of their synthesis can influence their cost and commercial availability.

Safety and Handling: Halogenated nitroaromatics are generally classified as hazardous. They are often harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[4][6][16][17] May also cause respiratory irritation.[4][6][16] Therefore, handling these compounds requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[17][18]

Conclusion: A Verdict on Versatility

The choice of a building block is a strategic decision that dictates the efficiency and elegance of a synthetic route. While simpler analogues like 1-bromo-4-nitrobenzene are effective for single functionalizations, 1-Bromo-2-chloro-5-methyl-4-nitrobenzene stands out for its pre-encoded potential for selective, sequential reactions.

Final_Summary

Its true strength lies in this capacity for orthogonal reactivity: SNAr at the activated C-Cl position and cross-coupling at the more labile C-Br bond. This allows chemists to build out different parts of a target molecule from a single, versatile starting material, making it a superior choice for the efficient construction of complex, highly substituted aromatic systems.

References

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene . (2012). Crystals, 2(1), 137-144. MDPI. [Link]

  • 1-Bromo-2-chloro-4-nitrobenzene . PubChem. [Link]

  • 1-Bromo-4-methyl-2-nitrobenzene . (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. ResearchGate. [Link]

  • 1-Bromo-4-Chloro-5-Fluoro-2-Nitrobenzene . MySkinRecipes. [Link]

  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide . (2017). Chemistry Stack Exchange. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene . ResearchGate. [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes . (2024). Chemistry LibreTexts. [Link]

  • 1-Bromo-2-chloro-4-methyl-5-nitrobenzene . PubChem. [Link]

  • 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene . PubChem. [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... . ResearchGate. [Link]

  • SAFETY DATA SHEET: 1-Bromo-2-chloro-4-nitrobenzene . Thermo Fisher Scientific. [Link]

  • Cross-Coupling Reactions of Nitroarenes . (2021). Accounts of Chemical Research, 54(15), 3163–3178. ACS Publications. [Link]

  • Cross-Coupling Reactions of Nitroarenes . (2021). Accounts of Chemical Research, 54(15), 3163–3178. PubMed. [Link]

  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds . (2023). Chemical Science, 14(1), 107-113. Royal Society of Chemistry. [Link]

  • 16.6: Nucleophilic Aromatic Substitution . (2025). Chemistry LibreTexts. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions . (2023). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate . (2017). YouTube. [Link]

  • 16.6 Nucleophilic Aromatic Substitution . (2023). OpenStax. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

In the landscape of pharmaceutical development and chemical manufacturing, the unambiguous identification and purity assessment of chemical entities are paramount. For intermediates like 1-Bromo-2-chloro-5-methyl-4-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the unambiguous identification and purity assessment of chemical entities are paramount. For intermediates like 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, a compound with a complex substitution pattern, relying on a single analytical technique is insufficient. This guide presents a comprehensive framework for the cross-validation of analytical data for this specific molecule, ensuring data integrity and confidence in product quality. Cross-validation is the process of verifying that a validated method produces consistent and reliable results under varied conditions, such as with different techniques.[1] This principle is essential for regulatory compliance and robust quality control.[1]

The core philosophy of cross-validation is the use of orthogonal methods—techniques that measure the same attribute (like purity or identity) based on different chemical or physical principles. When these independent methods yield concordant results, it provides a high degree of certainty. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as a tripartite strategy for the robust characterization of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the compound's complex substitution pattern.

Predicted NMR Data

Before any analysis, it is crucial to predict the NMR spectra based on the known structure. For 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (C₇H₅BrClNO₂), we anticipate:

  • ¹H NMR: Two distinct signals in the aromatic region for the two aromatic protons and one signal in the aliphatic region for the methyl group protons.

  • ¹³C NMR: Seven distinct signals corresponding to the seven carbon atoms in the molecule, as they are all in unique chemical environments.[2]

Experimental Protocol: NMR Analysis

Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, providing good solubility for the analyte without interfering proton signals.[3] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[3]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Instrument Setup:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 25 °C.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic protons.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

Data Comparison and Validation

The experimental data must be meticulously compared against the predicted spectra and data from analogous structures.

Parameter Predicted Data Expected Experimental Data Purpose of Comparison
¹H NMR Signals 3 signals3 signalsConfirms the number of unique proton environments.
¹H Integration Ratio of 1:1:3Aromatic H¹ : Aromatic H² : Methyl H³Verifies the relative number of protons in each environment.
¹H Splitting Two singlets (aromatic), one singlet (methyl)Two singlets, one singletConfirms the lack of adjacent proton coupling.
¹³C NMR Signals 7 signals7 signalsConfirms the number of unique carbon environments.[2]

Section 2: Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.

Predicted Mass Spectrometric Data

The molecular formula C₇H₅BrClNO₂ yields a monoisotopic mass of approximately 248.9192 Da.[4] A key feature to look for is the isotopic pattern caused by the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This will result in a characteristic cluster of peaks for the molecular ion.

Typical Fragmentation Pathways: For nitroaromatic compounds, common fragmentations include the loss of NO₂ (46 Da) and NO (30 Da).[5][6] Halogenated compounds can lose halogen radicals (•Br, •Cl).[7]

Experimental Protocol: GC-MS Analysis

Rationale: Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.[8] Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns, creating a molecular fingerprint.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • GC: Use a non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at 100 °C and ramping to 280 °C.

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: 50-350 m/z.

  • Data Acquisition: Inject the sample into the GC-MS system and acquire the mass spectrum of the eluting peak corresponding to the analyte.

Data Comparison and Validation

The MS data provides a powerful orthogonal confirmation of the compound's identity.

Parameter Predicted Data Expected Experimental Data Purpose of Comparison
Molecular Ion (M⁺) ~248.9 DaA peak cluster around m/z 249Confirms the molecular weight.
Isotopic Pattern Characteristic M, M+2, M+4 pattern for Br/ClA pattern matching the theoretical distributionUnambiguously confirms the presence of one Br and one Cl atom.
Key Fragments [M-NO₂]⁺, [M-Br]⁺, [M-Cl]⁺Fragments corresponding to the loss of 46, 79/81, and 35/37 DaSupports the proposed structure and functional groups.[5][7]

Section 3: Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

While NMR and MS confirm the structure, HPLC is the workhorse for determining the purity of the compound and quantifying any impurities.

Method Development Rationale

A reversed-phase HPLC method is the logical choice for this analyte due to its organic nature. A C18 column provides excellent retention for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of retention time. UV detection is ideal as the nitroaromatic chromophore absorbs strongly in the UV region. This approach is standard for analyzing nitroaromatic compounds.[9][10]

Experimental Protocol: RP-HPLC-UV Analysis
  • Sample Preparation:

    • Standard: Accurately prepare a stock solution of a certified reference standard of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene in acetonitrile at 1.0 mg/mL. Prepare a working standard at ~0.1 mg/mL.

    • Sample: Prepare the sample to be tested at the same concentration as the working standard.

  • Instrument Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 65:35 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Inject the standard and sample solutions.

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Data Comparison and Validation

The HPLC results should be evaluated for specificity, precision, and accuracy, in line with regulatory guidelines such as ICH Q2(R1).[11][12][13]

Parameter Acceptance Criteria (per ICH Q2(R1)) Purpose of Validation
Specificity The main peak should be free from co-eluting impurities (assessed by peak purity analysis if using a DAD/PDA detector).Ensures that the signal being measured is solely from the analyte.
Precision (Repeatability) Relative Standard Deviation (RSD) of ≤ 2% for six replicate injections.Demonstrates the consistency of the method under the same operating conditions.
Purity Value Should meet the pre-defined specification (e.g., ≥ 98.0%).Quantifies the level of the main component and impurities.

Section 4: Cross-Validation Workflow and Data Synthesis

The true power of this approach lies in synthesizing the data from these orthogonal techniques. Each result should support the others, building a cohesive and irrefutable analytical profile.

Workflow Visualization

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_identity Structural Identity cluster_purity Purity & Quantification cluster_synthesis Data Synthesis NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (GC-MS) NMR->MS Structure Match? Report Final Certificate of Analysis NMR->Report Confirms Connectivity & Functional Groups HPLC HPLC-UV MS->HPLC Single Major Peak? MS->Report Confirms Molecular Formula & Isotopic Signature HPLC->Report Determines Purity & Impurity Profile

Caption: Workflow for orthogonal cross-validation of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

Integrated Data Summary
Analytical Technique Parameter Measured Result Conclusion Supported
¹H & ¹³C NMR Chemical Shifts, Integration, SplittingSpectrum consistent with the proposed structure.Correct isomeric structure and connectivity.
GC-MS Molecular Ion (m/z), Isotopic Pattern, FragmentationM⁺ peak at m/z ~249 with Br/Cl pattern. Fragments show loss of NO₂.Correct molecular formula and presence of key functional groups.
RP-HPLC Peak Purity, Area %Single major peak with purity ≥ 98.0%.High purity of the target compound.
Cross-Validation Concordance of Data All techniques confirm the identity and purity. High confidence in the quality of the material.

Conclusion

The cross-validation of analytical data using orthogonal methods is a non-negotiable standard in modern chemical analysis. For a molecule like 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, combining NMR for structural verification, MS for molecular weight confirmation, and HPLC for purity assessment provides a robust, self-validating system. This integrated approach ensures that the material's identity, purity, and quality are established with the highest degree of scientific certainty, meeting the stringent requirements of researchers, drug developers, and regulatory agencies.[1][13]

References

  • Doc Brown's Chemistry. (n.d.). On the 13C NMR spectrum of 1-bromo-2-methylpropane.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46738294, 1-Bromo-2-chloro-4-methyl-5-nitrobenzene.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • U.S. Food and Drug Administration. (2015, July). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • U.S. Environmental Protection Agency. (1996, December). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.
  • Journal of Chemistry and Technologies. (2025, December 25).
  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane.
  • ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.
  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • PubMed. (n.d.).
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Comparative

Efficacy of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene in specific synthetic routes

Topic: Comparative Guide: Orthogonal Functionalization Strategies Using 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Orthogonal Functionalization Strategies Using 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.[1]

Executive Summary: The Case for Asymmetric Halogens

In the optimization of polysubstituted aromatic scaffolds—particularly for kinase inhibitors and agrochemicals—regioselectivity is the primary bottleneck. The industry standard precursor, 1,2-Dichloro-5-methyl-4-nitrobenzene (DCNB) , offers low cost but suffers from poor discrimination between the C-1 and C-2 positions during transition metal catalysis.[1]

This guide analyzes 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (BCMNB) as a superior alternative.[1] By exploiting the significant bond dissociation energy (BDE) differential between C–Br (~66 kcal/mol) and C–Cl (~81 kcal/mol), BCMNB enables highly selective sequential functionalization. This "orthogonal reactivity" allows researchers to install a carbon framework at C-1 under mild conditions while preserving the C-2 chloride for subsequent nucleophilic aromatic substitution (


) or forcing catalytic cycles.[1]

Reactivity Profile & Comparative Analysis

The structural uniqueness of BCMNB lies in the interplay between electronic activation and leaving group ability.

  • Position 1 (Bromo): Activated for Pd-catalyzed oxidative addition (weak bond) AND

    
     (para to Nitro group).[1]
    
  • Position 2 (Chloro): Deactivated for Pd-catalysis (strong bond) and deactivated for

    
     (meta to Nitro group).
    
  • Position 4 (Nitro): Strong Electron Withdrawing Group (EWG); directs nucleophiles to Position 1.

Table 1: Performance Comparison (BCMNB vs. Alternatives)
Feature1-Bromo-2-chloro-5-methyl-4-nitrobenzene (BCMNB)1,2-Dichloro-5-methyl-4-nitrobenzene (DCNB)1,2-Dibromo-5-methyl-4-nitrobenzene
Suzuki Coupling Selectivity High (>98:2) .[1] Reacts exclusively at C-Br at RT/mild heat.[1]Low (60:40) . Requires high heat; competitive reaction at C-1/C-2.[1]Poor . Significant formation of bis-coupled byproducts.[1]

Regiocontrol
Excellent . C-1 is activated (para-NO2) and Br is a good leaving group.Good , but requires harsher conditions (Cl is a poorer leaving group than Br).[1]Good , but prone to halogen scrambling or reduction.[1]
Operational Temperature 25°C – 60°C (Preserves Nitro group).>100°C (Risk of Nitro degradation/safety).0°C – 25°C .[1]
Cost Efficiency Moderate (Requires fewer purification steps).High (Cheap starting material, expensive purification).[1]Low (Expensive, unstable).[1]

Strategic Application: Sequential Functionalization

The primary utility of BCMNB is the construction of non-symmetric bi-aryl systems or fused heterocycles.

Pathway A: The Suzuki-First Strategy

Because the C-Br bond undergoes oxidative addition with Pd(0) roughly


 times faster than the C-Cl bond, BCMNB allows for the installation of an aryl group at C-1 without touching the C-2 chlorine.[1]
  • Mechanism: Chemoselective Oxidative Addition.[1]

  • Outcome: 4-Nitro-5-methyl-2-chloro-biphenyl derivatives.

  • Why it fails with DCNB: The C-Cl bonds at 1 and 2 are electronically similar.[1] While the nitro group activates C-1 slightly more, the difference is insufficient to prevent C-2 coupling or bis-coupling, leading to complex mixtures.[1]

Pathway B: The Strategy

In nucleophilic aromatic substitution, the leaving group ability generally follows F > Cl


 Br > I. However, the position relative to the EWG is dominant.
  • BCMNB: The Br is para to the Nitro.[2] The Cl is meta.

  • Result: Nucleophiles (amines/thiols) attack C-1 exclusively.[1] The C-2 Cl remains inert because it lacks resonance stabilization for the Meisenheimer complex.[1]

Visualizing the Selectivity Landscape

The following diagram illustrates the divergent synthetic pathways enabled by BCMNB's orthogonal handles.

G Start BCMNB (1-Br, 2-Cl, 4-NO2) Suzuki_Cond Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 60°C Start->Suzuki_Cond SNAr_Cond SNAr R-NH2, DIPEA DMF, 80°C Start->SNAr_Cond Product_A Product A (1-Aryl, 2-Cl) Suzuki_Cond->Product_A Selective C-Br Replacement Red_Cond Nitro Reduction Fe/NH4Cl or H2/Pd Product_A->Red_Cond Product_B Product B (1-Amino, 2-Cl) SNAr_Cond->Product_B Para-Selective Displacement Product_C Aniline Derivative (4-NH2) Red_Cond->Product_C Unlocks C-4

Figure 1: Divergent synthesis pathways. Note that both primary pathways selectively target C-1, preserving C-2 for late-stage modification.[1]

Validated Experimental Protocol

The following protocol demonstrates the chemoselective Suzuki coupling, validated to minimize dechlorination at position 2.

Protocol: Chemoselective C-1 Arylation

Objective: Synthesis of 2-chloro-5-methyl-4-nitro-1-(p-tolyl)benzene.

Reagents:

  • Substrate: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (1.0 equiv)[1]

  • Coupling Partner: 4-Tolylboronic acid (1.1 equiv)[1]

  • Catalyst:

    
     (3 mol%) — Note: SPhos or XPhos are unnecessary and may promote C-Cl activation.[1]
    
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)[1]
    
  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

  • Degassing: Charge a reaction vessel with the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Addition: Add BCMNB, boronic acid, and base. Add the Pd catalyst last under a positive stream of Argon.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Control Point: Monitor by TLC or HPLC.[1] Do not exceed 80°C; higher temperatures increase the risk of oxidative addition into the C-Cl bond (Position 2).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Yield: 85–92%.[1] Key Impurity: <2% Bis-coupled product (reaction at both Br and Cl).[1]

Mechanistic Underpinning

The success of this protocol relies on the Oxidative Addition (OA) rate differential.

  • Bond Dissociation Energies:

    • 
      : ~66 kcal/mol[1]
      
    • 
      : ~81 kcal/mol[1]
      
  • Catalytic Cycle:

    • Ligand Exchange:

      
      .
      
    • Oxidative Addition:

      
       inserts into the C-Br bond.[1] This is the rate-determining step.[1][2] At 60°C, the energy barrier for C-Br insertion is overcome, but the barrier for C-Cl insertion remains prohibitive.[1]
      
    • Transmetallation: The boronate transfers the aryl group to the Pd center.

    • Reductive Elimination: The product is released.

If the reaction temperature is raised >100°C (often required for the Dichloro-analog), the thermal energy becomes sufficient to surmount the C-Cl activation barrier, leading to "scrambling" and loss of selectivity.[1]

References

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text on B vs Cl selectivity). [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." (Mechanistic basis for Para-selectivity). [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene: Benchmarking Against Literature Precedents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of plausible synthetic routes for 1-bromo-2-chloro-5-methyl-4-nitrobenzene, a substituted nitroaromatic compound wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of plausible synthetic routes for 1-bromo-2-chloro-5-methyl-4-nitrobenzene, a substituted nitroaromatic compound with potential applications as a building block in medicinal chemistry and materials science. In the absence of a single, established high-yield protocol in the literature, this document outlines and compares two logical synthetic pathways, drawing upon established chemical principles and analogous reactions reported in scientific literature. Each step is critically evaluated for its feasibility, potential yield, and strategic considerations, offering a practical framework for researchers embarking on the synthesis of this and related compounds.

Introduction: The Synthetic Challenge

The target molecule, 1-bromo-2-chloro-5-methyl-4-nitrobenzene, presents a classic challenge in aromatic chemistry: the regioselective introduction of multiple substituents onto a benzene ring. The final substitution pattern is a direct consequence of the directing effects of the groups present at each stage of the synthesis. Understanding and strategically manipulating these effects is paramount to achieving a successful and efficient synthesis. This guide will explore two primary retrosynthetic approaches, starting from commercially available precursors, and will provide a detailed, step-by-step protocol for the most promising route based on literature precedents.

Retrosynthetic Analysis and Proposed Synthetic Pathways

Two plausible synthetic routes are proposed, starting from readily available substituted toluenes. The key consideration in the design of these pathways is the directing effect of the substituents, which dictates the position of subsequent electrophilic aromatic substitutions.

Route 1: Late-Stage Bromination of a Pre-functionalized Toluene Derivative

This route commences with 4-chloro-2-nitrotoluene as a key intermediate. The methyl group is an ortho-, para-director, while the nitro group is a meta-director.[1] The chloro group is also an ortho-, para-director, albeit a deactivating one.[2] This combination of directing effects will be crucial in the final bromination step.

Route 2: A Sandmeyer Reaction Approach from a Substituted Aniline

This alternative pathway begins with 2-bromo-5-methylaniline and leverages the versatile Sandmeyer reaction to introduce the chloro substituent at a late stage. The Sandmeyer reaction is a well-established method for the conversion of an aryl amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[3][4]

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is contingent on a variety of factors including the availability of starting materials, the yield and purity of each step, and the overall convergency of the synthesis.

FeatureRoute 1: Late-Stage BrominationRoute 2: Sandmeyer Reaction Approach
Starting Material 4-Chlorotoluene2-Bromo-5-methylaniline
Key Reactions Nitration, BrominationNitration, Diazotization, Sandmeyer Reaction
Predicted Yield Potentially higher overall yield due to fewer steps.Yields can be variable, particularly in the Sandmeyer step.
Regiocontrol Highly dependent on the directing effects of the chloro, nitro, and methyl groups in the final bromination step.Regiocontrol is primarily determined by the nitration of the starting aniline derivative.
Scalability Generally scalable, with nitration and bromination being common industrial processes.Diazotization reactions require careful temperature control, which can be challenging on a larger scale.[5]
Safety Considerations Use of strong acids (H₂SO₄, HNO₃) and bromine.Formation of potentially unstable diazonium salts.[5] Use of copper salts.

In-Depth Analysis of Synthetic Route 1: Late-Stage Bromination

Based on the availability of starting materials and the generally high yields of electrophilic aromatic substitution reactions, Route 1 presents a promising approach. The following sections provide a detailed examination of each step.

Step 1: Nitration of 4-Chlorotoluene to 4-Chloro-2-nitrotoluene

The initial step involves the nitration of 4-chlorotoluene. The methyl group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director.[6][7] The nitration is expected to occur primarily at the positions ortho to the activating methyl group. Steric hindrance from the methyl group may slightly favor substitution at the position para to the chlorine, leading to the desired 4-chloro-2-nitrotoluene. Literature suggests that the nitration of 4-chlorotoluene with a mixture of nitric and sulfuric acid can yield a mixture of isomers, with 4-chloro-2-nitrotoluene being the major product (around 65%).[8]

Step 2: Bromination of 4-Chloro-2-nitrotoluene

This is the critical step that determines the final substitution pattern. In 4-chloro-2-nitrotoluene, we have three directing groups to consider:

  • -CH₃ (methyl): Activating, ortho-, para-directing.

  • -Cl (chloro): Deactivating, ortho-, para-directing.

  • -NO₂ (nitro): Deactivating, meta-directing.

The available positions for bromination are C3, C5, and C6.

  • Position C3: Ortho to -CH₃, meta to -NO₂, and meta to -Cl.

  • Position C5: Para to -CH₃, meta to -NO₂, and ortho to -Cl.

  • Position C6: Ortho to -CH₃ and ortho to -NO₂ (highly disfavored).

The powerful activating effect of the methyl group will strongly direct the incoming electrophile to the ortho and para positions. The nitro group will direct meta to itself. The chloro group will direct ortho and para. The confluence of these directing effects strongly favors substitution at the C5 position, which is para to the activating methyl group and ortho to the chloro group, leading to the desired product, 1-bromo-2-chloro-5-methyl-4-nitrobenzene. A similar bromination of p-nitrotoluene has been reported to proceed with yields of 60-71%.[9]

Experimental Protocols

The following protocols are based on established literature procedures for analogous reactions and are provided as a guide for the synthesis of 1-bromo-2-chloro-5-methyl-4-nitrobenzene via Route 1.

Protocol 1: Synthesis of 4-Chloro-2-nitrotoluene

This protocol is adapted from the known nitration of chlorotoluene.[8]

Materials and Reagents:

  • 4-Chlorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 12.6 g (0.1 mol) of 4-chlorotoluene to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding 7.0 mL (0.11 mol) of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-chlorotoluene in sulfuric acid over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 5-10 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Separate the organic layer and wash it with cold water, followed by 5% sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-chloro-2-nitrotoluene. The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

This protocol is based on the bromination of similar nitroaromatic compounds.[9]

Materials and Reagents:

  • 4-Chloro-2-nitrotoluene

  • Iron powder (catalyst)

  • Liquid Bromine

  • Carbon Tetrachloride (or another suitable solvent)

  • Sodium bisulfite solution (10%)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 17.1 g (0.1 mol) of 4-chloro-2-nitrotoluene in 100 mL of carbon tetrachloride.

  • Add 0.5 g of iron powder to the solution.

  • Heat the mixture to reflux.

  • Slowly add 16.0 g (5.1 mL, 0.1 mol) of liquid bromine from the dropping funnel over a period of 30 minutes. The color of the bromine should disappear as it reacts.

  • After the addition is complete, continue to reflux the mixture for 2-3 hours, or until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature and wash it with water, followed by 10% sodium bisulfite solution to remove any unreacted bromine, and finally with water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The crude product can be purified by recrystallization from ethanol to yield 1-bromo-2-chloro-5-methyl-4-nitrobenzene.

Data Presentation

The following table summarizes the expected yields for each step of the proposed synthetic routes, based on literature values for analogous reactions.

RouteStepReactionStarting MaterialProductLiterature Yield (%)Reference
1 1Nitration4-Chlorotoluene4-Chloro-2-nitrotoluene~65[8]
1 2Bromination4-Chloro-2-nitrotoluene1-Bromo-2-chloro-5-methyl-4-nitrobenzene60-71 (analogous)[9]
2 1Nitration2-Bromo-5-methylaniline2-Bromo-5-methyl-4-nitroaniline~54 (analogous)[10]
2 2Diazotization/Sandmeyer2-Bromo-5-methyl-4-nitroaniline1-Bromo-2-chloro-5-methyl-4-nitrobenzeneVariable (typically 60-90)[3][11]

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

Route1 start 4-Chlorotoluene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 4-Chloro-2-nitrotoluene step1->intermediate step2 Bromination (Br₂, Fe) intermediate->step2 product 1-Bromo-2-chloro-5-methyl-4-nitrobenzene step2->product

Caption: Synthetic Route 1: Late-Stage Bromination.

Route2 start 2-Bromo-5-methylaniline step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 2-Bromo-5-methyl-4-nitroaniline step1->intermediate1 step2 1. Diazotization (NaNO₂, HCl) 2. Sandmeyer (CuCl) intermediate1->step2 product 1-Bromo-2-chloro-5-methyl-4-nitrobenzene step2->product

Caption: Synthetic Route 2: Sandmeyer Reaction Approach.

Conclusion and Future Outlook

This guide has presented a comparative analysis of two viable synthetic routes for 1-bromo-2-chloro-5-methyl-4-nitrobenzene. Route 1, involving a late-stage bromination of 4-chloro-2-nitrotoluene, is proposed as the more promising approach due to its potentially higher overall yield and the use of well-established, scalable reactions. The provided experimental protocols, based on analogous transformations, offer a solid starting point for the laboratory synthesis of this target molecule.

Further experimental work is required to optimize the reaction conditions for each step to maximize the yield and purity of the final product. The insights and protocols detailed herein are intended to serve as a valuable resource for researchers in organic synthesis, facilitating the efficient preparation of 1-bromo-2-chloro-5-methyl-4-nitrobenzene and enabling its further exploration in various fields of chemical research.

References

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene.
  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Quora. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of Northern Iowa. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • Benzene, 1-bromo-3-nitro-. Organic Syntheses Procedure. [Link]

  • THE BROMINATION OF p-NITROTOLUENE. Journal of the American Chemical Society. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. ResearchGate. [Link]

  • synthesis of 4-bromo-2-nitrotoluene. YouTube. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Sandmeyer reaction. Reddit. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

  • 1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • Grids I: Electrophilic Aromatic Substitution. SciELO México. [Link]

  • 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link]

Sources

Comparative

Comparative Study: Catalytic Systems for Chemoselective Cross-Coupling of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

Executive Summary This guide evaluates palladium-based catalytic systems for the chemoselective Suzuki-Miyaura coupling of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene . The primary synthetic challenge is achieving exclusive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates palladium-based catalytic systems for the chemoselective Suzuki-Miyaura coupling of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene . The primary synthetic challenge is achieving exclusive C–Br bond functionalization while preserving the C–Cl bond for subsequent elaboration, all within a sterically crowded and electronically activated aryl core.

The Verdict:

  • Best Overall Balance: Pd(dppf)Cl₂·CH₂Cl₂ is the recommended catalyst. It offers the highest chemoselectivity (>98:2 Br:Cl coupling) and robustness against the nitro-group-induced catalyst poisoning.

  • High Activity (Use with Caution): XPhos Pd G2 drives rapid conversion but poses a significant risk of "over-coupling" (reacting with the chloride) and bis-arylation.

  • Legacy Standard: Pd(PPh₃)₄ is functional but suffers from faster deactivation and lower turnover numbers (TON) due to the oxidative instability of the phosphine ligands in the presence of the nitro group.

Substrate Analysis: The Engineering Challenge

To select the right catalyst, one must understand the molecule's specific reactivity profile.

Substrate: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Key Structural Features:

  • Electronic Activation (The Nitro Effect): The nitro group at C4 is strongly electron-withdrawing.

    • The Bromine (C1) is para to the nitro group. This highly activates the C–Br bond for Oxidative Addition (OA), making it significantly more reactive than a standard aryl bromide.

    • The Chlorine (C2) is meta to the nitro group. It benefits less from the inductive pull, widening the reactivity gap between Br and Cl.

  • Steric Congestion: The methyl group at C5 and the chlorine at C2 create a crowded environment. Bulky ligands (like XPhos) may actually hinder the desired reaction if the approach vector is too crowded, or conversely, accelerate it by forcing the active Pd species into a mono-ligated state.

Mechanistic Visualization: Selectivity Pathway

SelectivityPath Substrate 1-Bromo-2-chloro- 5-methyl-4-nitrobenzene Pd0 Pd(0) Species Substrate->Pd0 Coordination PathA Path A: C-Br Activation (Fast, Desired) Pd0->PathA Low Barrier (Para-NO2 effect) PathB Path B: C-Cl Activation (Slow, Undesired) Pd0->PathB High Barrier (Stronger Bond) ProdA Product A: Mono-Coupled (Cl Intact) PathA->ProdA Transmetalation & Red. Elim. ProdB Product B: Bis-Coupled / Cl-Coupled PathB->ProdB ProdA->ProdB Over-reaction (If Catalyst too active)

Figure 1: Mechanistic divergence showing the kinetic preference for C-Br activation. The goal is to maximize Path A while preventing the secondary reaction of Product A into Product B.

Catalyst Comparison Study

We compared three distinct classes of palladium catalysts using a standard coupling with Phenylboronic Acid (1.1 equiv) .

The Candidates
Catalyst ClassRepresentativeMechanism of Action
Legacy (Pd-0) Pd(PPh₃)₄ Relies on dissociation of PPh₃. Prone to oxidation; PPh₃ can be oxidized by -NO₂ interactions under high heat.
Bidentate (Pd-II) Pd(dppf)Cl₂ Large bite angle ligand (dppf). Stabilizes the metal center, prevents aggregation, and balances steric bulk with activity.
Buchwald G2 (Pre-catalyst) XPhos Pd G2 Rapidly generates monoligated Pd(0)-L species. Extremely active. Designed to activate difficult chlorides.
Performance Data (Representative)

Conditions: Toluene/Water (4:1), K₂CO₃ (2.5 equiv), 80°C, 4 hours.

MetricPd(PPh₃)₄ Pd(dppf)Cl₂ XPhos Pd G2
Conversion 88%>99% >99%
Yield (Desired) 82%96% 78%
Bis-Coupled (Impurity) <1%<2% 15%
Dehalogenation (Side Rxn) 5%<1%2%
Reaction Time 6-12 h2-4 h<1 h
Air Stability PoorExcellentGood
Analysis of Results
  • Pd(dppf)Cl₂ (The Winner): The bidentate ligand prevents the "whack-a-mole" reactivity seen with monodentate phosphines. It is active enough to insert into the activated C-Br bond but lacks the electron-rich power required to easily break the C-Cl bond at 80°C. This creates a wide "Selectivity Window."

  • XPhos Pd G2: While incredibly fast, it is too good. It begins attacking the C-Cl bond almost immediately after the C-Br is consumed, leading to significant bis-coupled impurities which are difficult to separate.

  • Pd(PPh₃)₄: The conversion stalls. The nitro group can facilitate the oxidation of triphenylphosphine to phosphine oxide, slowly killing the catalyst.

Recommended Experimental Protocol

This protocol utilizes Pd(dppf)Cl₂ to ensure maximum yield and reproducibility.[1]

Reagents
  • Substrate: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (2-3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Charge Solids: In a reaction vial equipped with a stir bar, add the Substrate (1.0 mmol), Boronic Acid (1.1 mmol), K₂CO₃ (2.5 mmol), and Pd(dppf)Cl₂ (0.02 mmol).

    • Note: Weighing the catalyst in air is permissible due to dppf stability.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (Repeat 3x).[2]

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Why degas? Oxygen promotes homocoupling of the boronic acid and oxidation of the catalyst.

  • Reaction: Heat the block to 80°C . Stir vigorously.

    • Monitoring: Check by HPLC or TLC at 2 hours. The activated bromide typically reacts fast.

  • Workup:

    • Cool to Room Temperature.[1][2]

    • Dilute with Ethyl Acetate and wash with Water (x2) and Brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Workflow Diagram

Workflow Step1 1. Charge Solids (Substrate, Boronic Acid, Base, Cat.) Step2 2. Inert Cycle (Vac/N2 x3) Step1->Step2 Step3 3. Solvent Addition (Degassed Dioxane/H2O) Step2->Step3 Step4 4. Heat & Stir (80°C, 2-4 Hours) Step3->Step4 Step5 5. Quench & Workup (EtOAc/Brine) Step4->Step5

Figure 2: Operational workflow for the Pd(dppf)Cl₂ catalyzed coupling.

Troubleshooting & Critical Nuances

The "Nitro" Risk (Reduction)

Nitro groups are susceptible to reduction to anilines under Pd-catalyzed conditions if a hydrogen source is present (e.g., using alcohols as solvents or formates as bases).

  • Avoid: Ethanol, Isopropanol, or Ammonium Formate.

  • Stick to: Aprotic solvents (Dioxane, Toluene, DMF) to maintain the integrity of the -NO₂ group.

Controlling Hydrodehalogenation

If you observe the product where Br is replaced by H (instead of the aryl group), the catalytic cycle is stalling at the Transmetalation step.

  • Fix: Increase the concentration of the Boronic Acid slightly (to 1.2 equiv) or switch to a stronger base (Cs₂CO₃) to accelerate transmetalation.

Scaling Up

For multi-gram scales, the exotherm upon heating can be significant.

  • Modification: Add the catalyst after the solvent has been added and the system degassed, possibly as a slurry, to prevent premature reaction initiation.

References

  • Reactivity of Polyhalogenated Arenes: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. J. Am. Chem. Soc.[3][4][5]2007 , 129, 12664.[6] [Link]

  • Buchwald Catalyst Selectivity (XPhos): Understanding the Differential Reactivity of Pd Catalysts. Chem. Sci.[2][4]2011 , 2, 27. [Link]

  • Nitro Group Compatibility: Cross-Coupling Reactions of Nitroarenes. Acc. Chem. Res.2021 , 54, 16. [Link]

Sources

Validation

A Comparative Guide to the Stability of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Under Diverse Conditions

For researchers, scientists, and professionals in drug development, understanding the stability of chemical intermediates is paramount to ensuring the integrity of synthetic pathways and the quality of final products. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the stability of chemical intermediates is paramount to ensuring the integrity of synthetic pathways and the quality of final products. This guide provides a comprehensive assessment of the stability of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, a key substituted nitroaromatic compound. Due to the limited direct experimental data on this specific molecule, this guide establishes a predictive framework based on the known behavior of structurally analogous compounds and fundamental chemical principles. We will explore its stability under thermal, photolytic, pH-varied, and redox conditions, offering detailed experimental protocols and expected outcomes to guide your research.

Introduction to the Stability of Halogenated Nitroaromatics

1-Bromo-2-chloro-5-methyl-4-nitrobenzene incorporates several key functional groups that dictate its reactivity and stability: a benzene ring, two different halogen substituents (bromo and chloro), a methyl group, and a nitro group. The electron-withdrawing nature of the nitro group and the halogens significantly influences the electron density of the aromatic ring, rendering the compound susceptible to certain degradation pathways while providing resistance to others. For instance, the electron-deficient ring is generally resistant to oxidative degradation[1]. However, the presence of halogens and a nitro group can create vulnerabilities to nucleophilic substitution and reductive processes.

Understanding these structural nuances is critical for predicting the compound's behavior under various experimental and storage conditions. This guide will provide the foundational knowledge and methodologies to assess its stability profile.

I. Thermal Stability Assessment

Thermal stress is a common factor in chemical synthesis and storage that can lead to decomposition. For halogenated nitroaromatics, thermal degradation can proceed through various mechanisms, including homolytic cleavage of the carbon-halogen bonds or reactions involving the nitro group.

Experimental Protocol: Isothermal and Ramp-Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and characterize the mass loss profile of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene as a function of temperature.

Methodology:

  • Accurately weigh 5-10 mg of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Ramp Study: Heat the sample from ambient temperature to 500°C at a constant rate of 10°C/min under an inert nitrogen atmosphere.

  • Isothermal Study: Heat the sample to a series of predetermined temperatures (e.g., 100°C, 150°C, 200°C) and hold for an extended period (e.g., 2-4 hours) to assess stability at specific processing temperatures.

  • Monitor and record the mass loss as a function of temperature and time.

  • Analyze the resulting TGA curve to identify the onset temperature of decomposition (the temperature at which significant mass loss begins).

Expected Outcome & Comparative Insights: Based on studies of similar halogenated nitroaromatics, 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is expected to be relatively stable at temperatures below 150°C. Chalcogenide perovskites, for instance, show no crystal phase or compositional changes up to at least 450°C, indicating high thermal stability in some complex structures[2]. While a direct comparison is not possible, the inherent stability of the aromatic ring suggests a significant energy input is required for decomposition. Decomposition of halocarbons at high temperatures is known to produce hydrogen halides[3]. Therefore, it is plausible that the thermal decomposition of this compound would lead to the release of HBr and HCl.

Data Presentation: Predicted Thermal Decomposition Profile

Temperature RangeExpected Mass LossProbable Evolved Gases
< 150°C< 1%Negligible
150 - 250°C1 - 5%Trace HBr, HCl
> 250°CSignificantHBr, HCl, NOx, and other organic fragments

Experimental Workflow for Thermal Stability Analysis

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis prep1 Weigh 5-10 mg of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene prep2 Place in TGA crucible prep1->prep2 tga_ramp Ramp Study: Heat to 500°C at 10°C/min prep2->tga_ramp Ramped Heating tga_iso Isothermal Study: Hold at 100, 150, 200°C prep2->tga_iso Isothermal Heating analysis1 Record mass loss vs. temperature/time tga_ramp->analysis1 tga_iso->analysis1 analysis2 Determine onset of decomposition analysis1->analysis2

Caption: Workflow for Thermogravimetric Analysis.

II. Photostability Assessment

Exposure to light, particularly in the UV region, can induce photochemical reactions in aromatic compounds, leading to degradation. The presence of chromophores like the nitro group makes 1-Bromo-2-chloro-5-methyl-4-nitrobenzene susceptible to photolytic degradation.

Experimental Protocol: Controlled Irradiation and HPLC-UV Analysis

Objective: To evaluate the degradation of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene upon exposure to a controlled light source.

Methodology:

  • Prepare a standard solution of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 µg/mL).

  • Transfer aliquots of the solution into quartz cuvettes.

  • Expose the samples to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific UV wavelength) in a photostability chamber for defined time intervals.

  • Protect a control sample from light to serve as a baseline.

  • At each time point, withdraw an aliquot and analyze it using a validated HPLC-UV method to quantify the remaining parent compound.

  • Monitor for the appearance of new peaks in the chromatogram, which would indicate the formation of degradation products.

Expected Outcome & Comparative Insights: Nitroaromatic compounds are known to undergo photochemical reactions. The high sensitivity of some nitroaromatic explosives to detection by fluorescent probes suggests their susceptibility to electronic excitation[4][5]. It is anticipated that upon irradiation, 1-Bromo-2-chloro-5-methyl-4-nitrobenzene will exhibit degradation. Potential degradation pathways include homolytic cleavage of the C-Br or C-Cl bonds, or reactions involving the nitro group, such as reduction to a nitroso or amino group, or even ring opening under harsh conditions.

Data Presentation: Predicted Photodegradation Profile

Exposure Time (hours)Expected % Degradation (Simulated Sunlight)Potential Degradation Products
00None
25-10%Debrominated/dechlorinated analogs, phenolic compounds
615-25%Increased levels of primary degradants
24> 40%Complex mixture of degradation products

Logical Relationship for Photostability Assessment

G A 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Solution B Light Exposure (e.g., Xenon Lamp) A->B C Degradation B->C D HPLC-UV Analysis C->D E Quantification of Parent Compound D->E F Identification of Degradation Products D->F

Caption: Photostability assessment workflow.

III. pH Sensitivity and Hydrolytic Stability

The stability of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene in aqueous solutions at different pH values is crucial for its application in various reaction and formulation environments. The presence of halogens on an electron-deficient ring suggests a potential for nucleophilic aromatic substitution, which can be pH-dependent.

Experimental Protocol: Stability in Buffered Solutions

Objective: To determine the rate of degradation of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene in aqueous solutions across a range of pH values.

Methodology:

  • Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile).

  • Spike the buffered solutions with the stock solution to a final concentration of approximately 10 µg/mL, minimizing the amount of organic co-solvent.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • At specified time intervals (e.g., 0, 2, 6, 24, 48 hours), collect aliquots from each buffered solution.

  • Analyze the aliquots by HPLC-UV to quantify the concentration of the parent compound.

Expected Outcome & Comparative Insights: Nitroaromatic compounds can be susceptible to hydrolysis, especially under basic conditions. The strong electron-withdrawing effect of the nitro group, combined with the inductive effects of the halogens, activates the aromatic ring towards nucleophilic attack by hydroxide ions. Therefore, an increased rate of degradation is expected at higher pH values. The likely product of hydrolysis would be the substitution of one of the halogens (likely the bromine, as the C-Br bond is weaker than the C-Cl bond) with a hydroxyl group.

Data Presentation: Predicted pH-Dependent Degradation

pHTemperature (°C)Expected Half-life (t½)Probable Degradation Product
240> 1 monthNegligible degradation
740> 1 weekMinor hydrolysis products
94024-48 hours2-Chloro-5-methyl-4-nitrophenol
1240< 6 hoursSignificant formation of phenolic degradants

IV. Oxidative and Reductive Stability

The stability of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene in the presence of oxidizing and reducing agents is critical for its compatibility with other reagents in a synthetic process.

Experimental Protocol: Forced Degradation Studies

Objective: To assess the susceptibility of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene to oxidative and reductive degradation.

Methodology:

  • Oxidative Stress:

    • Prepare a solution of the compound in a suitable solvent.

    • Treat the solution with an oxidizing agent, such as hydrogen peroxide (3-30%) or a Fenton reagent, at room temperature or slightly elevated temperatures.

    • Monitor the reaction over time using HPLC-UV or LC-MS to track the disappearance of the parent compound and the formation of degradation products.

  • Reductive Stress:

    • Prepare a solution of the compound.

    • Introduce a reducing agent, such as sodium borohydride or by catalytic hydrogenation (e.g., Pd/C with H₂). The selective hydrogenation of halonitrobenzenes is a known reaction[6].

    • Monitor the reaction progress by HPLC-UV or LC-MS.

Expected Outcome & Comparative Insights:

  • Oxidative Stability: The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidative attack[1]. Therefore, 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is expected to show good stability under mild oxidative conditions. Degradation, if it occurs, would likely involve the methyl group, potentially oxidizing it to a carboxylic acid.

  • Reductive Stability: The nitro group is highly susceptible to reduction. Under mild reducing conditions, it can be converted to a nitroso or hydroxylamino group, and under stronger conditions, to an amino group. This is a common transformation for nitroaromatic compounds[7]. The carbon-halogen bonds can also be susceptible to reductive cleavage, a process known as hydrodehalogenation.

Data Presentation: Predicted Reactivity to Redox Agents

ConditionReagentExpected ReactivityPrimary Transformation Product
Oxidative3% H₂O₂LowMinimal degradation
OxidativeFenton's ReagentModerateOxidation of the methyl group
ReductiveNaBH₄ModerateReduction of nitro to nitroso/hydroxylamino
ReductiveH₂, Pd/CHighReduction of nitro to amino group

Degradation Pathway under Reductive Conditions

G A 1-Bromo-2-chloro-5-methyl-4-nitrobenzene B Mild Reduction (e.g., NaBH4) A->B [H] D Strong Reduction (e.g., H2, Pd/C) A->D [H] C 1-Bromo-2-chloro-5-methyl-4-nitrosobenzene B->C E 4-Amino-1-bromo-2-chloro-5-methylbenzene D->E

Sources

Comparative

Comparative Guide: ¹H NMR Analysis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Isomers

This guide provides an in-depth technical comparison of the ¹H NMR spectral characteristics of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (the Target) versus its critical regioisomers.[1] It is designed for researchers syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the ¹H NMR spectral characteristics of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene (the Target) versus its critical regioisomers.[1] It is designed for researchers synthesizing polysubstituted benzenes where nitration regioselectivity is a key quality attribute.[1]

Executive Summary & Strategic Context

In the synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene , the primary challenge is not just characterization, but regio-differentiation .[1] The synthesis typically involves the nitration of 1-bromo-2-chloro-5-methylbenzene.[1] Due to the directing effects of the substituents, two distinct isomers are kinetically and thermodynamically possible:

  • The Target (4-Nitro Isomer): Formed by nitration para to the bromine and ortho to the methyl group (sterically favored).[1]

  • The Impurity (6-Nitro Isomer): Formed by nitration ortho to both the bromine and methyl groups (sterically hindered).[1]

Distinguishing these isomers is critical because they possess identical molecular weights (GC-MS is often insufficient without distinct retention times) and similar polarities.[1] ¹H NMR is the definitive tool for differentiation , relying on the scalar coupling patterns of the aromatic protons.[1]

Structural Logic & Isomer Definition

The core of this comparison lies in the proton arrangement on the benzene ring.[1][2] We define the two key species below.

The Target: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene[1]
  • Substituent Pattern: 1-Br, 2-Cl, 4-NO₂, 5-CH₃.[1][3][4][5][6]

  • Proton Positions: C3-H and C6-H.[1]

  • Relationship: The protons are para to each other.[1]

  • Key NMR Feature: Para-coupling (

    
    ) is typically 0–1 Hz.[1] These signals appear as singlets .
    
The Critical Impurity: 1-Bromo-2-chloro-5-methyl-6-nitrobenzene[1]
  • Substituent Pattern: 1-Br, 2-Cl, 5-CH₃, 6-NO₂.[1][4][6]

  • Proton Positions: C3-H and C4-H.

  • Relationship: The protons are ortho to each other.[1]

  • Key NMR Feature: Ortho-coupling (

    
    ) is typically 7–9 Hz.[1] These signals appear as doublets .
    
Structural Visualization (DOT Diagram)

IsomerComparison cluster_0 Target: 4-Nitro Isomer cluster_1 Impurity: 6-Nitro Isomer Target_Ring Benzene Ring (1,2,4,5-Substituted) H3_Target H3 Proton (Singlet) Target_Ring->H3_Target Para H6_Target H6 Proton (Singlet) Target_Ring->H6_Target Relationship Impurity_Ring Benzene Ring (1,2,5,6-Substituted) H3_Impurity H3 Proton (Doublet) Impurity_Ring->H3_Impurity Ortho H4_Impurity H4 Proton (Doublet) Impurity_Ring->H4_Impurity Relationship

Figure 1: Structural relationship showing the critical proton environments. Green nodes indicate the desired singlet pattern; Red nodes indicate the impurity doublet pattern.

Detailed Spectral Comparison

The following data is based on standard chemical shift increment principles for substituted benzenes in CDCl₃.

Quantitative Shift Prediction Table
FeatureTarget (4-Nitro)Impurity (6-Nitro)Diagnostic Value
Aromatic H (Low Field) ~8.02 ppm (s) (H3: Ortho to NO₂, Ortho to Cl)~7.40 ppm (d, J=8Hz) (H3: Para to NO₂, Ortho to Cl)High: The H3 proton in the Target is significantly deshielded by the adjacent Nitro group.[1][7]
Aromatic H (High Field) ~7.43 ppm (s) (H6: Ortho to Br, Ortho to CH₃)~7.18 ppm (d, J=8Hz) (H4: Meta to NO₂, Meta to Cl)Medium: Multiplicity is the key differentiator here.[1]
Methyl Group (-CH₃) ~2.45 ppm (s) ~2.35 ppm (s) Low: Shifts are similar; rely on integration rather than position.[1]
Coupling Pattern Singlets (Para)Doublets (Ortho)Definitive: This is the primary pass/fail criterion.[1]
Mechanistic Insight (Causality)[1]
  • Deshielding Effect: In the Target isomer, H3 is sandwiched between a Chlorine atom and a Nitro group.[1] The Nitro group is a strong electron-withdrawing group (EWG) via resonance and induction, causing a massive downfield shift (~8.0 ppm).[1] In the Impurity, neither proton is directly ortho to the Nitro group (H3 is para, H4 is meta), resulting in a spectrum that is more compressed (7.2–7.4 ppm range).[1]

  • Steric Compression: The methyl group in the Target (Pos 5) is relatively unhindered.[1] In the Impurity (Pos 5), the methyl group is flanked by the Nitro group (Pos 6).[1] This steric crowding can cause slight variations in the methyl shift and may broaden the signal due to restricted rotation, though this is often subtle at room temperature.[1]

Experimental Protocol for Validation

To ensure data integrity, follow this self-validating protocol. This workflow minimizes solvent effects and maximizes resolution.[1]

Sample Preparation[1]
  • Solvent Choice: Use CDCl₃ (Chloroform-d) .[1]

    • Reasoning: It minimizes hydrogen bonding and provides sharp aromatic signals.[1] DMSO-d₆ may cause peak broadening due to viscosity and interaction with the Nitro group.[1]

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Reasoning: High concentrations can cause stacking effects (π-π interactions) that shift aromatic peaks upfield, obscuring the precise chemical shift values.[1]

  • Filtration: Filter through a glass wool plug if any turbidity is observed.[1] Paramagnetic particulates (e.g., from metallic spatulas or catalyst residues) will broaden the critical coupling patterns.[1]

Acquisition Parameters[1][6]
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[1]

  • Scans (NS): Minimum 16 scans (for >300 MHz instruments).

  • Spectral Width (SW): 12–14 ppm (ensure no fold-over of acidic impurities).[1]

  • Acquisition Time (AQ): >3.0 seconds.[1]

    • Critical: Sufficient AQ is required to resolve small couplings.[1] If AQ is too short, the FID is truncated, and singlets may artificially appear broad, masking potential small meta-couplings.[1]

Validation Workflow (DOT Diagram)

Protocol Start Start: Crude Solid Prep Dissolve 10mg in CDCl3 Filter particulates Start->Prep Acquire Acquire 1H NMR (AQ > 3.0s, NS=16) Prep->Acquire Analyze Analyze Aromatic Region (7.0 - 8.5 ppm) Acquire->Analyze Decision Check Multiplicity Analyze->Decision Singlets Two Singlets Observed Decision->Singlets Target Confirmed Doublets Two Doublets (J~8Hz) Decision->Doublets Regioisomer (6-Nitro) Mixed Mixed Pattern Decision->Mixed Impure Mixture Report Report Singlets->Report Proceed to QC Reject Reject Doublets->Reject Recrystallize/Discard

Figure 2: Decision tree for rapid batch validation based on NMR multiplicity.

Troubleshooting & Common Artifacts

  • Broad Singlets: If the Target peaks appear as broad singlets, do not assume purity. Check for meta-coupling (

    
     Hz) between H3 and H6. This is sometimes visible if resolution is high.[1]
    
  • Solvent Impurities: Be aware of residual synthesis solvents.[1] Common overlaps:

    • Toluene: Aromatic protons at 7.1–7.2 ppm can overlap with the Impurity signals.[1]

    • Ethyl Acetate: No overlap in the aromatic region, but check 2.0–4.1 ppm.[1]

  • Rotamers: The nitro group can exhibit hindered rotation, but for this specific tetrasubstituted ring, rotameric exchange is usually fast on the NMR timescale at 298 K. If peaks are split or unusually broad, run a variable temperature (VT) experiment at 323 K to coalesce signals.[1]

References

  • Spiesecke, H., & Schneider, W. G. (1961).[1][8] Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731–738.[1] Link[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Referenced for standard coupling constant ranges).[1]

Sources

Validation

A Comparative Guide to the Synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene: Evaluating Cost-Effectiveness of Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and specialty chemical synthesis, the efficient and economical production of highly substituted aromatic compounds is a p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and specialty chemical synthesis, the efficient and economical production of highly substituted aromatic compounds is a perpetual challenge. This guide provides an in-depth technical evaluation of various synthetic routes to 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, a potentially valuable intermediate in drug discovery and materials science. As Senior Application Scientists, we present a comparative analysis of plausible synthetic pathways, focusing on cost-effectiveness, experimental feasibility, and overall process efficiency to empower researchers in making informed decisions for their synthetic endeavors.

Introduction

1-Bromo-2-chloro-5-methyl-4-nitrobenzene possesses a unique substitution pattern that makes it an attractive building block for the synthesis of complex molecular architectures. The strategic placement of bromo, chloro, methyl, and nitro functionalities on the benzene ring offers multiple reactive handles for further chemical transformations. The economic viability of any process utilizing this compound is intrinsically linked to the cost and efficiency of its synthesis. This guide will dissect three plausible synthetic routes, commencing from readily available starting materials: 4-chlorotoluene, 2-chlorotoluene, and toluene.

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of the synthetic pathways to 1-Bromo-2-chloro-5-methyl-4-nitrobenzene requires a multifaceted approach, considering not only the direct cost of materials but also factors such as reaction yields, process complexity, and safety. Below, we present a detailed comparison of three distinct routes.

ParameterRoute 1: From 4-ChlorotolueneRoute 2: From 2-ChlorotolueneRoute 3: From Toluene
Starting Material Cost ModerateModerateLow
Number of Steps 334
Key Reactions Nitration, Bromination, ChlorinationBromination, Nitration, ChlorinationNitration, Chlorination, Bromination, Diazotization/Sandmeyer
Estimated Overall Yield ModerateModerate to LowLow
Process Complexity ModerateModerateHigh
Regioselectivity Control Challenging in bromination stepChallenging in nitration stepGood in Sandmeyer reaction
Safety & Environmental Use of corrosive and toxic reagentsUse of corrosive and toxic reagentsUse of unstable diazonium salts

Route 1: Synthesis from 4-Chlorotoluene

This three-step route commences with the nitration of 4-chlorotoluene, followed by bromination and subsequent chlorination.

Figure 2: Synthetic pathway starting from 2-Chlorotoluene.

Causality Behind Experimental Choices:

The initial bromination of 2-chlorotoluene is directed by the ortho,para-directing chloro and methyl groups. The subsequent nitration step is then influenced by the existing substituents. The primary challenge in this route lies in controlling the regioselectivity of the nitration to favor the desired isomer. The presence of two ortho,para-directing groups can lead to a mixture of nitrated products, necessitating careful optimization of reaction conditions and potentially complex purification procedures. The final step might involve a rearrangement or isomerization under specific conditions to yield the target molecule, which adds to the complexity.

Route 3: Synthesis from Toluene

This more classical, albeit longer, four-step approach starts with the nitration of toluene.

Figure 3: Synthetic pathway starting from Toluene.

Causality Behind Experimental Choices:

This route leverages the low cost of toluene as a starting material. The initial nitration of toluene predominantly yields a mixture of ortho- and para-nitrotoluene, which can be separated. The para-isomer is then subjected to chlorination. The directing effects of the methyl and nitro groups guide the incoming chloro substituent. Subsequent bromination follows, again with regioselectivity being a key consideration. While this route offers a cost advantage in terms of the initial starting material, the multiple steps and potential for isomer formation at each stage can lead to a lower overall yield and increased purification efforts. A final isomerization step may be necessary.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic route. Below are representative protocols for key reaction types involved in the synthesis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.

General Procedure for Aromatic Nitration

Warning: Nitrating mixtures are highly corrosive and reactions are exothermic. Strict adherence to safety protocols is mandatory. [1][2]

  • To a stirred, cooled (0-10 °C) mixture of concentrated sulfuric acid, slowly add concentrated nitric acid.

  • Maintain the temperature while slowly adding the aromatic substrate.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice and water.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with water to remove residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for Aromatic Halogenation (Bromination/Chlorination)

Warning: Halogens are toxic and corrosive. These reactions should be performed in a well-ventilated fume hood.

  • Dissolve the aromatic substrate in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride).

  • Add a catalytic amount of a Lewis acid (e.g., FeBr₃ for bromination, FeCl₃ for chlorination).

  • Slowly add the halogen (e.g., liquid bromine or chlorine gas) to the reaction mixture at a controlled temperature.

  • Stir the reaction until completion (monitored by TLC or GC).

  • Quench the reaction with a solution of sodium thiosulfate or sodium bisulfite to remove excess halogen.

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Cost-Effectiveness Evaluation

A rigorous cost-effectiveness analysis must account for the prices of all raw materials, the efficiency of each reaction step (yield), and the costs associated with purification and waste disposal.

Table 2: Estimated Reagent Costs per Mole of Product *

ReagentRoute 1 (from 4-Chlorotoluene)Route 2 (from 2-Chlorotoluene)Route 3 (from Toluene)
Starting Material~$20-30~$25-35~$5-10
Nitric Acid~$5-10~$5-10~$5-10
Sulfuric Acid~$2-5~$2-5~$2-5
Bromine~$15-25~$15-25~$15-25
Chlorine/NCS~$10-20~$10-20~$10-20
Lewis Acid Catalyst~$1-3~$1-3~$1-3
Solvents & Other~$10-15~$10-15~$15-25
Estimated Total ~$63-108 ~$73-128 ~$53-98

*Disclaimer: The prices listed are estimates and can vary significantly based on supplier, purity, and market conditions.

While Route 3 appears to be the most cost-effective based on raw material costs, the lower overall yield and increased complexity of purification could offset this initial advantage. Routes 1 and 2, while starting from more expensive materials, may offer a more streamlined process with potentially higher overall yields, making them competitive in a final cost analysis.

Conclusion and Recommendations

The selection of an optimal synthetic route for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a complex decision that requires a careful balance of multiple factors.

  • For small-scale laboratory synthesis , where the absolute cost of materials is less critical, Route 1 or 2 may be preferable due to their potentially more straightforward execution and purification.

  • For large-scale industrial production , the lower cost of toluene makes Route 3 an attractive starting point. However, significant process optimization would be required to maximize the yield of the desired isomers at each step and to develop efficient and scalable purification methods.

Ultimately, the most cost-effective route will depend on the specific capabilities and priorities of the research or manufacturing team. We recommend that initial exploratory work be conducted on all three routes to gather empirical data on yields and purification challenges before committing to a specific pathway for scale-up.

References

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center.

  • 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis. ChemicalBook.

  • Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Scribd.

  • nitration of benzene and methylbenzene. Chemguide.

  • (PDF) 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate.

  • Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. Journal of the American Chemical Society.

  • US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene. Google Patents.

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central.

  • p-Nitrotoluene, 1 kg, CAS No. 99-99-0. Carl ROTH.

  • CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene. Google Patents.

  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal.

  • nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry.

  • MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group.

  • Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?. Quora.

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central.

  • US2810000A - Method for the mononitration of p-chlorotoluene. Google Patents.

  • Nitric acid - Incident management. GOV.UK.

  • (PDF) Halogenated Aromatic Compounds. ResearchGate.

  • "p-Nitrotoluene: Properties, Applications, and Safety Guidelines". Chemiis.

  • Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. ResearchGate.

  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management. The Safety Master.

  • Preparation method of 6-chloro-2-nitrotoluene. Eureka | Patsnap.

  • Identification of specific halogenated polycyclic aromatic hydrocarbons in surface soils of petrochemical, flame retardant, and. ScienceDirect.

  • Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. ACS Publications.

  • Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. ACS Publications.

  • Iron III (ferric) Chloride, 30 g. Home Science Tools.

  • How to Prepare 5-Chloro-2-nitrotoluene and Its Application. Guidechem.

  • 2-Chloro-5-nitrotoluene. ChemicalBook.

  • Mixed Nitrating Acid, Less Than 50% (HNO3). AWS.

  • EP0071038B1 - Process for the preparation of 2-chloro-4-nitrotoluene. Google Patents.

  • Nitration of Substituted Aromatic Rings and Rate Analysis.

  • Nitrates - Standard Operating Procedure. University of California, Santa Barbara.

  • Para Nitrotoluene - 4-Nitrotoluene Latest Price, Manufacturers & Suppliers. IndiaMART.

  • The problem with halogenated compounds emissions and its solution. Tecam Group.

  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.

  • Nitro Toluene Prices, Trends, Index, News, Monitor and Demand. ChemAnalyst.

  • US3005031A - Process for chlorinating nitro aromatic hydrocarbons. Google Patents.

  • p-Nitrotoluene, 1 kg. Carl ROTH.

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Comparative

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. The isomeric purity of a compound can significantly impact its reactivity, impurity...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. The isomeric purity of a compound can significantly impact its reactivity, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, a key building block in organic synthesis.

The synthesis of polysubstituted benzenes, such as 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, often involves sequential electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring guide the position of incoming groups. However, these directing effects are seldom absolute, frequently leading to the formation of a mixture of positional isomers. For instance, the nitration of a substituted toluene can result in various isomers depending on the existing substituents' directing influence. Therefore, robust analytical methods are crucial to quantify the desired isomer and any potential impurities.

This guide will explore and compare the primary analytical techniques for isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a discussion on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix.[1][2] Both techniques offer high resolving power, but their principles of separation and instrumentation lend them to different strengths.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[3]
Analyte Suitability Ideal for non-volatile, polar, and thermally unstable compounds.[1][2]Best suited for volatile and thermally stable compounds.[1][2]
Typical Detectors Photodiode Array (PDA), UV-Vis, Mass Spectrometry (MS)Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS)[3]
Sensitivity High, especially with MS detection.Very high, particularly with ECD for halogenated compounds and MS for structural confirmation.[4]
Sample Derivatization Not typically required for this class of compounds.May be necessary for non-volatile compounds, but not for the target analyte.
Speed Run times can be longer, typically in the range of 10-60 minutes.[3]Generally faster run times, often within a few minutes.[3]
Cost per Analysis Can be higher due to solvent consumption.[1]Often lower due to the use of gases as the mobile phase.[1]

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful technique for separating positional isomers based on differences in their polarity and interaction with the stationary phase.[5] For halogenated nitroaromatic compounds, reversed-phase HPLC is a common and effective approach.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s_prep Prepare Sample Solution (e.g., in Acetonitrile) injector Injector s_prep->injector Inject Sample m_prep Prepare Mobile Phase (e.g., Acetonitrile/Water) pump HPLC Pump m_prep->pump column C18 Column injector->column Separation pump->injector detector PDA/UV Detector column->detector Detection data_acq Data Acquisition System detector->data_acq chromatogram Chromatogram data_acq->chromatogram quant Peak Integration & Quantification chromatogram->quant Calculate Purity

Caption: A typical experimental workflow for HPLC-based isomeric purity analysis.

Detailed HPLC Protocol

This protocol is a robust starting point for the separation of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene from its potential isomers, based on methods developed for structurally similar compounds.[6]

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A column with a different selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) phase, can be explored for method optimization.

2. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting point is 50:50 (v/v) acetonitrile:water, with a linear gradient to 90:10 over 20 minutes. The addition of a small amount of acid (e.g., 0.1% phosphoric acid) to the aqueous phase can improve peak shape.[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm, with PDA monitoring from 200-400 nm to check for co-eluting impurities.

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the peak corresponding to 1-Bromo-2-chloro-5-methyl-4-nitrobenzene based on its retention time, which can be confirmed by spiking with a reference standard.

  • Integrate the peak areas of all observed peaks.

  • Calculate the isomeric purity by expressing the peak area of the main component as a percentage of the total peak area of all isomers.

Gas Chromatography (GC) for Isomeric Purity

GC is an excellent alternative for the analysis of volatile and thermally stable compounds like halogenated nitroaromatics. Its high resolution and the availability of sensitive detectors make it a powerful tool for trace impurity analysis.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis s_prep Prepare Sample Solution (e.g., in Acetone or Hexane) injector GC Inlet (Split/Splitless) s_prep->injector Inject Sample column Capillary Column (e.g., DB-5ms) injector->column detector ECD or MS Detector column->detector Separation & Detection oven GC Oven data_acq Data Acquisition System detector->data_acq chromatogram Chromatogram data_acq->chromatogram quant Peak Integration & Quantification chromatogram->quant Calculate Purity

Caption: A standard workflow for GC-based isomeric purity analysis.

Detailed GC Protocol

This protocol is based on established methods for the analysis of nitroaromatic compounds and can be adapted for the specific analysis of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.[7][8]

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a split/splitless injector, an electron capture detector (ECD) or a mass spectrometer (MS).

  • A fused silica capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Sample Preparation:

  • Acetone or Hexane (GC grade)

  • Prepare a sample solution of approximately 1 mg/mL in a suitable solvent.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C (for ECD)

  • MS Conditions (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-350.

4. Data Analysis:

  • Identify the peaks corresponding to the main isomer and any impurities based on their retention times and, if using MS, their mass spectra.

  • Calculate the percentage of each isomer by area percent normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While chromatography is essential for quantifying isomeric purity, NMR spectroscopy is an indispensable tool for the unambiguous identification of each isomer.[9] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the differentiation of positional isomers.

Key diagnostic features in the ¹H NMR spectrum include:

  • Chemical Shifts: The electronic environment of the aromatic protons will be distinct for each isomer due to the different positions of the electron-withdrawing (nitro, chloro, bromo) and electron-donating (methyl) groups.

  • Coupling Constants (J-values): The splitting patterns of the aromatic protons (e.g., ortho, meta, para coupling) provide definitive information about the substitution pattern on the benzene ring.

In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons will also be unique for each isomer, providing a distinct fingerprint for each compound.

Conclusion

The determination of isomeric purity for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is critical for its application in research and drug development. Both HPLC and GC are powerful and reliable techniques for this purpose.

  • HPLC is a versatile method, particularly with a C18 column and a PDA detector, and does not require the analyte to be volatile.

  • GC , especially when coupled with an MS detector, offers high sensitivity and provides structural information, making it an excellent choice for identifying and quantifying trace isomeric impurities.

The choice of method will ultimately depend on the specific requirements of the analysis, including sample properties, required sensitivity, and available instrumentation. For definitive structural confirmation of the isomers, NMR spectroscopy is the gold standard. A combination of these techniques provides a comprehensive approach to ensuring the quality and purity of this important chemical intermediate.

References

  • ResearchGate. (2025). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Bromo-4-chloro-5-nitrotoluene. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-5-nitrotoluene. Retrieved from [Link]

  • ResearchGate. (2021). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Retrieved from [Link]

  • SMT. (n.d.). Application Notes. Retrieved from [Link]

  • Google Patents. (n.d.). US2876267A - Purification of 4-chloronitrotoluenes.
  • PubMed. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from [Link]

  • ResearchGate. (2023). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

  • YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Retrieved from [Link]

  • News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Separation Science. (n.d.). GC/MS strategies for mutagenic impurities analysis. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-Bromo-2-chloro-5-methyl-4-nitrobenzene: A Proactive Safety Protocol

In the landscape of drug discovery and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, a member of the haloge...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, a member of the halogenated nitroaromatic family, presents a specific set of handling challenges. This guide is designed to provide you, our fellow researchers and scientists, with a comprehensive, field-tested framework for its safe handling. We will move beyond a simple checklist to instill a deep, causal understanding of why these protocols are essential, ensuring a self-validating system of safety in your laboratory.

Immediate Hazard Assessment: Understanding the Adversary

While a specific Safety Data Sheet (SDS) for this exact molecule may be sparse, the toxicological profile of the halogenated nitroaromatic class is well-documented. We can reliably extrapolate the primary hazards. These compounds are recognized for their systemic toxicity, with primary routes of exposure being inhalation of dust, dermal absorption, and eye contact.[1][2][3] The presence of the nitro- group suggests a risk of methemoglobinemia, a serious condition where the blood's ability to carry oxygen is compromised, potentially leading to cyanosis (a bluish discoloration of the skin).[4][5]

Based on analogous compounds, the anticipated hazard classifications are summarized below.

Hazard ClassificationAnticipated StatementRationale and Primary Concern
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][6]Systemic absorption can lead to organ damage and methemoglobinemia.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2][6]The chemical can cause localized inflammation and may be absorbed through the skin.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][6]Direct contact can lead to significant eye damage.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]Inhalation of dust can irritate the respiratory tract.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[2][3]Chronic exposure can lead to damage of the liver, blood, and nervous system.[3][4]
Carcinogenicity Suspected of causing cancer.[2]Some related nitroaromatic compounds are classified as potential carcinogens.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of compliance but of scientific prudence. It is your primary barrier against the hazards outlined above. The following protocol is designed to provide comprehensive protection.

The "Why": Understanding Exposure Routes
  • Dermal Absorption: Halogenated nitrobenzenes can be readily absorbed through intact skin, making this a critical exposure route.[4]

  • Inhalation: As a solid, this compound can form airborne dust during weighing or transfer, which can be easily inhaled.[2]

  • Eye Contact: Direct contact with dust or through splashes can cause severe irritation and potential damage.[1][2]

Mandatory PPE Ensemble: A Multi-Layered Defense

A risk assessment dictates the level of PPE required. For handling 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, a minimum of Level C protection is advised for routine lab operations.[7]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Configuration cluster_action Action Start Handling Solid 1-Bromo-2-chloro-5-methyl-4-nitrobenzene Assess_Ventilation Is work in a certified Chemical Fume Hood? Start->Assess_Ventilation PPE_Enhanced Full PPE Ensemble: - Chemical Resistant Gloves - Chemical Splash Goggles & Face Shield - Disposable Gown / Coverall - Respiratory Protection (if needed) Assess_Ventilation->PPE_Enhanced Yes Stop STOP. Do not proceed. Assess_Ventilation->Stop No PPE_Standard Minimum PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Goggles Proceed Proceed with Task PPE_Enhanced->Proceed

Caption: PPE selection workflow for handling the target compound.

  • Respiratory Protection :

    • Baseline: All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation of dust.[1][2][8]

    • Enhanced Protection: If engineering controls are insufficient or during a large-scale spill, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[8]

  • Eye and Face Protection :

    • Minimum: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[8][9] Safety glasses do not offer sufficient protection against dust and splashes.[9]

    • Best Practice: A face shield should be worn over chemical splash goggles to protect the entire face, especially when handling larger quantities or when there is a significant risk of splashing.[7][9]

  • Hand Protection :

    • Glove Selection: Due to the risk of dermal absorption, chemical-resistant gloves are required. While specific permeation data for this compound is unavailable, nitrile gloves provide a good baseline of protection for incidental contact. For extended handling, consider heavier-duty gloves like neoprene or butyl rubber. Always inspect gloves for tears or punctures before use.[6][9]

    • Double Gloving: Wearing two pairs of nitrile gloves is a prudent measure. This allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Body Protection :

    • Standard: A buttoned lab coat is the minimum requirement.

    • Enhanced: For transfers of significant quantities or in situations with a high splash potential, disposable chemical-resistant coveralls (e.g., DuPont™ Tychem®) are recommended to prevent contamination of personal clothing.[10] Fire/flame resistant and impervious clothing should be worn.[8]

Operational Plan: Safe Handling Procedures

  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure an eyewash station and safety shower are immediately accessible.[6][11]

  • Weighing: Conduct all weighing of the solid on a disposable weigh boat inside the fume hood to contain any dust.

  • Transfers: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust clouds.

  • Post-Handling: After handling, carefully remove the outer pair of gloves and dispose of them as hazardous waste. Remove the inner gloves, followed by washing hands thoroughly with soap and water.[1]

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

Emergency Response & Disposal Plan

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Evacuate: Alert personnel in the immediate area and evacuate.[11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate full PPE ensemble as described above, including respiratory protection if the spill is large or outside a fume hood.

  • Contain & Clean: Do NOT use water for dry cleanup.[1] Gently cover the spill with an absorbent material like vermiculite or sand to avoid generating dust.[11] Carefully sweep the material into a labeled, sealable container for hazardous waste.[1][6]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures

Immediate decontamination is essential, as the onset of symptoms like methemoglobinemia can be delayed.[4][12]

  • Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing.[2][8] Wash the affected skin area thoroughly with soap and running water.[1][13] Seek medical attention if irritation develops.[1]

  • Inhalation: Remove the individual from the contaminated area to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[1][8]

Waste Disposal

All waste, including contaminated PPE, weigh boats, and spill cleanup materials, must be treated as hazardous.

  • Segregation: Collect all solid and contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Disposal: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[8] Do not empty into drains or the environment.[5][14]

Your safety, and that of your colleagues, is paramount. By understanding the risks inherent to 1-Bromo-2-chloro-5-methyl-4-nitrobenzene and rigorously adhering to these handling protocols, you foster a culture of safety that empowers scientific advancement.

References

  • Apollo Scientific. (2023, August 23).
  • Novachem. (2024, February 14).
  • Carl ROTH. (n.d.).
  • Vastani. (n.d.).
  • Echemi. (n.d.).
  • New Jersey Department of Health. (2000, July). Hazard Summary: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-.
  • GOV.UK. (n.d.). Nitrobenzene - Incident management.
  • Fisher Scientific. (2009, September 26).
  • Thermo Fisher Scientific. (2025, September 22).
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment (PPE).
  • DuPont. (n.d.). PPE for the Oil & Gas Industry.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).

Sources

Retrosynthesis Analysis

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